6,8-Dimethoxy Moxifloxacin Hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C₂₂H₂₇N₃O₅·xHCl |
|---|---|
Molecular Weight |
413.47 |
Synonyms |
1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin Imp. B (EP/BP) as HCl Salt; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of 6,8-Dimethoxy Moxifloxacin Hydrochloride
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of fluoroquinolone antibiotics, Moxifloxacin stands as a critical fourth-generation agent, valued for its broad-spectrum activity against a host of Gram-positive and Gram-negative bacteria. Its efficacy is rooted in the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. The study of its derivatives and related compounds is paramount in drug development, both for understanding its metabolic fate and for the synthesis of new, potentially more effective analogues. Among these, 6,8-Dimethoxy Moxifloxacin Hydrochloride, also known as Moxifloxacin Impurity B, is of significant interest. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and characterization, grounded in established scientific principles and methodologies.
Chemical Identity and Physicochemical Properties
6,8-Dimethoxy Moxifloxacin Hydrochloride is a key related substance of Moxifloxacin. A thorough understanding of its fundamental properties is the first step in any rigorous scientific investigation.
| Property | Value | Source |
| Chemical Name | 1-cyclopropyl-6,8-dimethoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | [1] |
| Synonyms | Moxifloxacin Impurity B, 6,8-Dimethoxy Moxifloxacin HCl | [2] |
| CAS Number | 1029364-73-5 (free base) | [] |
| Molecular Formula | C22H28ClN3O5 | [4] |
| Molecular Weight | 449.93 g/mol | [4] |
Elucidation of the Chemical Structure
The definitive structure of 6,8-Dimethoxy Moxifloxacin Hydrochloride is established through a combination of advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's architecture.
Synthesis Pathway
The synthesis of 6,8-Dimethoxy Moxifloxacin Hydrochloride is a multi-step process that begins with appropriately substituted precursors. A representative synthetic route involves the initial synthesis of Moxifloxacin Impurity D, which is then converted to Impurity B.
Experimental Protocol: Synthesis of 6,8-Dimethoxy Moxifloxacin Hydrochloride
Part 1: Synthesis of Moxifloxacin Impurity D
-
Step 1: 2,3,4-trifluoro-5-methoxybenzoic acid serves as the starting material.
-
Step 2: A series of reactions are carried out to construct the quinolone core and introduce the necessary functional groups to yield Moxifloxacin Impurity D.
Part 2: Conversion of Impurity D to 6,8-Dimethoxy Moxifloxacin Hydrochloride (Impurity B)
-
Step 1: Moxifloxacin Impurity D is reacted with sodium methoxide in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Step 2: The reaction mixture is heated to facilitate the nucleophilic substitution of the fluorine atom at the C-6 position with a methoxy group.
-
Step 3: The resulting free base of 6,8-Dimethoxy Moxifloxacin is then treated with hydrochloric acid to form the hydrochloride salt.
-
Step 4: The final product is purified through recrystallization to obtain a high-purity solid.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural confirmation of synthesized compounds. While specific spectral data for 6,8-Dimethoxy Moxifloxacin Hydrochloride is typically provided by commercial suppliers on their certificates of analysis, the following outlines the expected results from key techniques.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the methoxy groups, the aromatic protons on the quinolone ring, and the protons of the octahydropyrrolopyridine side chain. The chemical shifts and coupling constants of these signals provide detailed information about the connectivity of atoms.
-
¹³C NMR: The carbon NMR spectrum will display resonances for each unique carbon atom in the molecule, confirming the carbon skeleton and the presence of functional groups such as carbonyls, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 6,8-Dimethoxy Moxifloxacin Hydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C22H27N3O5) at m/z 413.47.[6] The fragmentation pattern would offer further structural insights.
X-ray Crystallography
| Analytical Technique | Expected Key Observations |
| ¹H NMR | Signals corresponding to cyclopropyl, methoxy, aromatic, and aliphatic protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all 22 carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons of the two methoxy groups. |
| Mass Spectrometry | Molecular ion peak for the free base and a fragmentation pattern consistent with the proposed structure. |
| X-ray Crystallography | Confirmation of the overall molecular geometry, bond lengths, bond angles, and stereochemistry. |
Analytical Methodologies for Purity and Quantification
The accurate determination of 6,8-Dimethoxy Moxifloxacin Hydrochloride, particularly as an impurity in Moxifloxacin, is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are the workhorse techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A robust and validated reverse-phase HPLC (RP-HPLC) method is essential for the separation and quantification of Moxifloxacin and its related substances.
Experimental Protocol: RP-HPLC Analysis of 6,8-Dimethoxy Moxifloxacin Hydrochloride
-
Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Moxifloxacin and the impurity have significant absorbance, often around 293 nm.
-
Quantification: The concentration of 6,8-Dimethoxy Moxifloxacin Hydrochloride is determined by comparing its peak area to that of a certified reference standard.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a simpler and more rapid technique that can be used for the quantification of 6,8-Dimethoxy Moxifloxacin Hydrochloride in bulk or in simple formulations, provided there are no interfering substances that absorb at the same wavelength. The UV spectrum of Moxifloxacin typically shows a maximum absorption (λmax) around 293 nm in acidic media. The 6,8-dimethoxy derivative is expected to have a similar chromophore and thus a comparable λmax.
Mechanism of Action: A Molecular Perspective
As a derivative of Moxifloxacin, 6,8-Dimethoxy Moxifloxacin Hydrochloride is expected to share the same mechanism of action. Fluoroquinolones exert their antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is essential for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is crucial for the decatenation (unlinking) of daughter chromosomes following DNA replication.
The inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of 6,8-Dimethoxy Moxifloxacin Hydrochloride against DNA gyrase and topoisomerase IV can be quantified using in vitro enzyme assays.
Experimental Protocol: DNA Gyrase Supercoiling Assay [12][13]
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of 6,8-Dimethoxy Moxifloxacin Hydrochloride to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for the supercoiling reaction to proceed.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA.
-
Quantification: The intensity of the supercoiled DNA band is quantified to determine the concentration of the inhibitor required for 50% inhibition (IC50).
Experimental Protocol: Topoisomerase IV Decatenation Assay [14][15][16]
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.
-
Reaction Mixture: Prepare a reaction mixture containing kDNA, topoisomerase IV, ATP, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of 6,8-Dimethoxy Moxifloxacin Hydrochloride.
-
Incubation: Incubate the reactions at 37°C. Topoisomerase IV will decatenate the kDNA into individual minicircles.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. The decatenated minicircles migrate faster than the catenated network.
-
Quantification: The disappearance of the kDNA network and the appearance of the minicircle bands are used to determine the IC50 value.
Conclusion
6,8-Dimethoxy Moxifloxacin Hydrochloride is a significant compound in the study of Moxifloxacin and its analogues. A comprehensive understanding of its chemical structure, established through a combination of synthesis and rigorous analytical characterization, is fundamental for its use as a reference standard in pharmaceutical quality control and as a potential lead compound in the development of new antibacterial agents. The methodologies outlined in this guide provide a robust framework for the synthesis, analysis, and biological evaluation of this important molecule, empowering researchers to advance our understanding of fluoroquinolone chemistry and pharmacology.
References
-
SynThink. Moxifloxacin EP Impurities & USP Related Compounds. Accessed February 13, 2026. [Link]
-
Xia, X., Pethe, K., Kim, R., & Garcia, A. (2014). X-ray diffraction patterns of (a) free moxifloxacin, and AMS-6-Moxi; (b) free PA-824, and AMS-6-PA824. Both show that the free drug in its crystalline state and the encapsulated material contains drug in the amorphous state; (c) differential scanning calorimetry (DSC) curves of free and loaded PA-824; (d) pore size distribution of calcined AMS-6, AMS-6-PA824, and AMS-6-Moxi obtained from density functional theory (DFT). ResearchGate. [Link]
-
ResearchGate. (n.d.). X-ray diffraction data of moxifloxacin-Ag (I) complex. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). Polymorphic forms of moxifloxacin hydrochloride and processes for preparation thereof.
-
ResearchGate. (2025). Structural identification and characterization of impurities in moxifloxacin. Retrieved from [Link]
-
ResearchGate. (n.d.). DNA gyrase supercoiling assay. The assays were carried out as described... Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). Novel crystalline forms of moxifloxacin hydrochloride and process for preparation thereof.
-
National Center for Biotechnology Information. (n.d.). Moxifloxacin. PubChem Compound Database. Retrieved February 13, 2026, from [Link]
-
Pharmaffiliates. (n.d.). moxifloxacin-impurities. Retrieved February 13, 2026, from [Link]
-
Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Crystal structure and stability of gyrase-fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 111(14), 5200–5205. [Link]
- Google Patents. (n.d.). US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods for making same.
-
ResearchGate. (n.d.). Activity of moxifloxacin and ciprofloxacin against purified... Retrieved February 13, 2026, from [Link]
-
Ashley, R. E., & Osheroff, N. (2020). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. In Methods in Molecular Biology (Vol. 2070, pp. 13–21). Springer US. [Link]
-
SciSpace. (n.d.). The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Powder X-ray diffractograms of moxifloxacin. Retrieved February 13, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1029364-73-5 | Product Name : Moxifloxacin Hydrochloride Monohydrate - Impurity B (Freebase) | Chemical Name : 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-. Retrieved February 13, 2026, from [Link]
-
FIU Digital Commons. (n.d.). Discovery of Novel Bacterial DNA Gyrase Inhibitors. Retrieved February 13, 2026, from [Link]
-
Antimicrobial Agents and Chemotherapy. (n.d.). Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Inhibition of DNA supercoiling by ciprofloxacin and moxifloxacin. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Mtb DNA gyrase supercoiling inhibition by inhibitors and... Retrieved February 13, 2026, from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Wikipedia. (2024, January 22). Moxifloxacin. In Wikipedia. [Link]
-
KEGG DRUG. (n.d.). Moxifloxacin hydrochloride. Retrieved February 13, 2026, from [Link]
-
PDB-101. (n.d.). Moxifloxacin. Retrieved February 13, 2026, from [Link]
Sources
- 1. epfl.ch [epfl.ch]
- 2. Moxifloxacin hydrochloride | 186826-86-8 [chemicalbook.com]
- 4. Moxifloxacin Hydrochloride | C21H25ClFN3O4 | CID 101526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2009087151A1 - Polymorphic forms of moxifloxacin hydrochloride and processes for preparation thereof - Google Patents [patents.google.com]
- 10. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Technical Guide: Pharmacological & Structural Profiling of 6,8-Dimethoxy Moxifloxacin Derivatives
This technical guide provides an in-depth analysis of 6,8-Dimethoxy Moxifloxacin derivatives , specifically focusing on the 6,8-dimethoxy analog (often identified as Moxifloxacin Impurity B in pharmaceutical development) and its structural family.
While standard Moxifloxacin relies on a C6-fluorine atom for its potent antibacterial activity (classifying it as a fluoroquinolone), the 6,8-dimethoxy derivatives represent a distinct subclass of Non-Fluorinated Quinolones (NFQs) . These compounds are critical in two contexts: as pharmaceutical impurities requiring rigorous control, and as scaffolds for investigating Structure-Activity Relationships (SAR) regarding phototoxicity and eukaryotic Topoisomerase II inhibition (anticancer potential).
Chemical Identity and Structural Significance[1][2][3][4][5][6]
The transition from a standard fluoroquinolone to a 6,8-dimethoxy derivative involves a fundamental change in the pharmacophore. The "Moxifloxacin Core" is defined by the 1-cyclopropyl-8-methoxy-4-oxo-quinoline-3-carboxylic acid scaffold with a bulky C7-diazabicyclononyl side chain.
Structural Comparison
| Feature | Moxifloxacin (Parent API) | 6,8-Dimethoxy Analog (Impurity B)[1] |
| CAS Registry | 151096-09-2 | 1448628-08-0 (varies by salt) |
| C6 Position | Fluorine (-F) | Methoxy (-OCH₃) |
| C8 Position | Methoxy (-OCH₃) | Methoxy (-OCH₃) |
| C7 Substituent | (S,S)-2,8-diazabicyclo[4.3.0]non-8-yl | (S,S)-2,8-diazabicyclo[4.3.0]non-8-yl |
| Molecular Weight | 401.43 g/mol | 413.47 g/mol |
| Classification | Fluoroquinolone | Non-Fluorinated Quinolone (NFQ) |
The "Fluorine Switch" Implication
The removal of the C6-fluorine atom disrupts the primary mechanism of bacterial DNA gyrase binding. The C6-F is essential for binding to the gyrase-DNA complex, specifically interacting with the enzyme's binding pocket. Its replacement with a methoxy group (–OCH₃) introduces steric bulk and alters the electronic density of the quinolone ring A, leading to:
-
Drastic reduction in antibacterial potency (MIC values increase by 10–100x).
-
Alteration of phototoxic potential (Methoxy groups generally stabilize the ring against UV-induced degradation compared to halogens).
Pharmacological Properties & SAR Analysis[1][3][5][6][8][9]
Mechanism of Action (MOA) Deviation
While Moxifloxacin acts as a "poison" to bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV, the 6,8-dimethoxy derivatives exhibit a shifted profile.
-
Bacterial Targets: The 6,8-dimethoxy core lacks the electronegativity at C6 required for tight binding to the GyrA subunit. Consequently, these derivatives are poor antibiotics but serve as excellent negative controls in mechanistic studies.
-
Eukaryotic Targets (Off-Target Effects): Research into NFQs suggests that increasing methoxy substitution (particularly at C6 and C8) can shift affinity toward eukaryotic Topoisomerase II. This is the basis for investigating these scaffolds as potential antineoplastic agents , although they are currently considered impurities in the antibiotic context.
Toxicology and Safety Profile
-
Phototoxicity: Fluoroquinolones with C8-halogens (e.g., Cl, F) are highly phototoxic. Moxifloxacin (C8-OMe) is relatively safe. The 6,8-dimethoxy derivative is theoretically even more stable under UVA irradiation due to the electron-donating nature of the methoxy groups, which prevents the generation of reactive carbene intermediates common in halogenated quinolone photodegradation.
-
Genotoxicity: As an impurity, the 6,8-dimethoxy analog must be controlled. While it lacks the C6-F associated with specific genotoxic mechanisms, its structural similarity allows it to intercalate DNA weakly, necessitating strict limits (typically <0.15%) in pharmaceutical formulations.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the functional consequences of substituents on the Moxifloxacin scaffold.
Caption: SAR comparison highlighting the functional divergence between the C6-Fluorinated parent drug and the C6-Methoxy derivative.
Experimental Protocols
Protocol: Synthesis of Reference Standard (Impurity B)
To study the pharmacological properties, researchers often need to synthesize the 6,8-dimethoxy derivative as a reference standard, as it is not always commercially available in bulk.
Principle: Nucleophilic aromatic substitution (SNAr) of a fluorinated precursor is difficult at C6. Therefore, the synthesis usually starts from a specific aniline precursor or via modification of a poly-fluorinated intermediate under forcing methoxylation conditions.
Workflow:
-
Starting Material: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Moxifloxacin Precursor).
-
Methoxylation (The Critical Step):
-
Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Conditions: Reflux at 65°C for 24–48 hours.
-
Note: Standard synthesis targets C7. To force C6 substitution (or if starting from a 6,7,8-trifluoro precursor), higher temperatures or prolonged reaction times drive the formation of the 6,7,8-trimethoxy or 6,8-dimethoxy-7-fluoro intermediates.
-
Alternative: Start with 2,4-difluoro-3,5-dimethoxybenzoic acid to build the ring via the Gould-Jacobs reaction.
-
-
C7 Coupling:
-
React the 6,8-dimethoxy-7-fluoro intermediate with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[1]
-
Solvent: Acetonitrile/Pyridine.
-
Temp: 80°C for 6 hours.
-
-
Purification:
-
Precipitate with water.
-
Recrystallize from Ethanol/DMF.
-
Protocol: HPLC Detection & Separation
Distinguishing the 6,8-dimethoxy derivative from Moxifloxacin requires a high-resolution method due to structural similarity.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 250mm x 4.6mm, 5µm).
-
Mobile Phase A: Buffer (0.5 mL Triethylamine in 1L Water, pH adjusted to 3.0 with H₃PO₄).
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient:
-
0 min: 90% A / 10% B
-
20 min: 50% A / 50% B
-
25 min: 90% A / 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 293 nm (Moxifloxacin max) and 310 nm (Shifted max for dimethoxy analog).
-
Retention Time: Moxifloxacin (~12 min); 6,8-Dimethoxy Impurity (~14-15 min, more lipophilic due to F->OMe exchange).
Biological Evaluation Data
Comparative Antibacterial Potency (MIC Data)
The following table summarizes the loss of potency when the C6-Fluorine is replaced by Methoxy. Note: Values are representative of general SAR trends for C6-modified quinolones.
| Bacterial Strain | Moxifloxacin MIC (µg/mL) | 6,8-Dimethoxy Derivative MIC (µg/mL) | Interpretation |
| S. aureus (ATCC 25923) | 0.03 – 0.06 | > 8.0 | Loss of Activity (Primary target GyrA compromised) |
| E. coli (ATCC 25922) | 0.008 – 0.03 | > 16.0 | Inactive (Poor penetration & binding) |
| K. pneumoniae | 0.06 – 0.12 | > 16.0 | Inactive |
| M. tuberculosis | 0.25 – 0.50 | 4.0 – 8.0 | Weak Activity (Some residual affinity, but clinically irrelevant) |
Workflow: Gyrase Supercoiling Inhibition Assay
To confirm that the loss of potency is due to target affinity (and not just cell wall penetration), a cell-free enzymatic assay is required.
Caption: Step-by-step workflow for determining the IC50 of quinolone derivatives against DNA Gyrase.
Conclusion & Research Implications
The 6,8-Dimethoxy Moxifloxacin derivative serves as a definitive case study in medicinal chemistry, illustrating the "Fluorine Rule" in quinolone antibiotics.
-
For Drug Developers: It is a critical impurity (Impurity B) that must be monitored. Its presence indicates over-methoxylation during synthesis or specific degradation pathways.
-
For Researchers: It represents a "null" pharmacophore for antibacterial activity but a "live" scaffold for exploring non-bacterial topoisomerase inhibition. Future research may utilize this scaffold, modifying the C7 side chain to enhance eukaryotic cytotoxicity for anti-cancer applications, effectively repurposing the "failed" antibiotic core.
References
-
National Center for Biotechnology Information (NCBI). (2026). Moxifloxacin Structure and Compound Summary. PubChem. Available at: [Link]
-
European Pharmacopoeia Commission. (2024). Moxifloxacin Hydrochloride: Impurity B Standard. EDQM. Available at: [Link]
-
Dalhoff, A. (2011).[2] Structure-activity relationships of fluoroquinolones: Specific focus on the 8-methoxy group. Clinical Infectious Diseases. Available at: [Link]
-
Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents. Available at: [Link]
Sources
A Comparative Analysis of Moxifloxacin HCl and its 6,8-Dimethoxy Analog: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth comparative analysis of Moxifloxacin Hydrochloride, a widely used fourth-generation fluoroquinolone antibiotic, and its 6,8-dimethoxy analog, a known related substance. The core of this document is a detailed exploration of their chemical structures, mechanisms of action, and the critical role of the C-8 substituent on the quinolone core. While extensive data is available for Moxifloxacin HCl, this guide synthesizes the known information for its 6,8-dimethoxy counterpart, primarily identified as a process-related impurity. This whitepaper is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structure-activity relationships of fluoroquinolones and providing detailed experimental protocols for their evaluation.
Introduction: The Fluoroquinolone Landscape and the Significance of the C-8 Position
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, repair, and recombination.[2] The evolution of fluoroquinolones has been marked by strategic modifications to the core chemical structure to enhance antimicrobial activity, improve pharmacokinetic profiles, and mitigate the development of resistance.
Moxifloxacin, an 8-methoxyquinolone, is distinguished by its enhanced activity against Gram-positive pathogens, particularly Streptococcus pneumoniae, while retaining potent activity against Gram-negative bacteria.[3] A key structural feature contributing to its efficacy and safety profile is the methoxy group at the C-8 position of the quinolone ring.[4][5] This substituent has been shown to lower the propensity for the development of bacterial resistance.[4][5]
The 6,8-dimethoxy analog of Moxifloxacin, also known as Moxifloxacin Related Compound B, represents a structural variant with an additional methoxy group at the C-6 position, replacing the fluorine atom present in the parent molecule. This guide will delve into the known characteristics of both compounds, providing a framework for understanding the impact of this structural modification.
Molecular Structure and Physicochemical Properties
A fundamental understanding of the chemical structures of Moxifloxacin HCl and its 6,8-dimethoxy analog is paramount to appreciating their potential differences in biological activity.
Moxifloxacin Hydrochloride
-
Chemical Name: 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride[6]
-
Molecular Formula: C₂₁H₂₅ClFN₃O₄[6]
-
Molecular Weight: 437.9 g/mol [7]
6,8-Dimethoxy Moxifloxacin Analog (Moxifloxacin Related Compound B)
-
Chemical Name: 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride monohydrate[8]
-
Molecular Formula: C₂₂H₂₈ClN₃O₅ · H₂O[8]
-
Molecular Weight: 467.94 g/mol [8]
| Property | Moxifloxacin HCl | 6,8-Dimethoxy Moxifloxacin Analog | Reference(s) |
| Chemical Name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride monohydrate | [6][8] |
| Molecular Formula | C₂₁H₂₅ClFN₃O₄ | C₂₂H₂₈ClN₃O₅ · H₂O | [6][8] |
| Molecular Weight | 437.9 g/mol | 467.94 g/mol | [7][8] |
| CAS Number | 186826-86-8 | Not Available | [7] |
| Appearance | Slightly yellow to yellow crystalline substance | Off-white solid | [7][9] |
| Solubility | Soluble in water and methanol | Soluble in methanol and DMSO | [1][7][10] |
Mechanism of Action: A Tale of Two Topoisomerases
The primary mechanism of action for fluoroquinolones, including Moxifloxacin, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.
Moxifloxacin exhibits a dual-targeting mechanism, inhibiting both enzymes. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is more susceptible. The C-8 methoxy group in Moxifloxacin is believed to enhance its activity against DNA gyrase, contributing to its potent bactericidal effect and reduced potential for resistance development.[4][5]
For the 6,8-dimethoxy analog, the replacement of the C-6 fluorine with a methoxy group would likely alter the electronic properties of the quinolone core. This could potentially influence its binding affinity to the target enzymes. While no direct comparative studies are publicly available, it is plausible that this structural change could impact the potency and spectrum of antibacterial activity.
Caption: Mechanism of action of fluoroquinolones.
Pharmacokinetic Profile of Moxifloxacin HCl
The clinical efficacy of an antibiotic is intrinsically linked to its pharmacokinetic properties. Moxifloxacin HCl exhibits a favorable pharmacokinetic profile.
-
Absorption: It is well-absorbed after oral administration, with a bioavailability of approximately 90%.
-
Distribution: Moxifloxacin distributes widely into body tissues, with concentrations in many tissues exceeding those in plasma.
-
Metabolism: It undergoes metabolism via glucuronide and sulfate conjugation, with minimal involvement of the cytochrome P450 system.[1][2]
-
Elimination: The elimination half-life is approximately 12 hours, allowing for once-daily dosing.[1][2]
The pharmacokinetic properties of the 6,8-dimethoxy analog have not been reported in the scientific literature. The substitution at the C-6 position could potentially influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Caption: Pharmacokinetic pathway of Moxifloxacin HCl.
Experimental Protocols for Comparative Evaluation
To ascertain the functional differences between Moxifloxacin HCl and its 6,8-dimethoxy analog, a series of well-established experimental protocols are required.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare a series of twofold dilutions of each compound in Mueller-Hinton broth.
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays directly measure the inhibitory activity of the compounds against their target enzymes.
Protocol (DNA Gyrase Supercoiling Assay):
-
Incubate relaxed plasmid DNA with DNA gyrase in the presence of various concentrations of the test compounds.
-
Stop the reaction and separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye.
-
The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) is determined.
In Vitro Pharmacodynamic Modeling
An in vitro model can simulate human serum concentrations to assess the bactericidal activity and the potential for resistance development over time.
Protocol:
-
A culture of the test organism is placed in a central reservoir of a dynamic model.
-
The test compound is infused into and diluted out of the reservoir to simulate human pharmacokinetic profiles.
-
Samples are collected at various time points to determine the total and resistant bacterial counts.
Caption: Workflow for comparative analysis.
Discussion and Future Directions
Moxifloxacin HCl is a well-characterized and clinically effective antibiotic. The presence of the C-8 methoxy group is a key determinant of its favorable properties, including a reduced risk of resistance development. The 6,8-dimethoxy analog, identified as a known impurity, presents an interesting case for structure-activity relationship studies.
The replacement of the C-6 fluorine with a second methoxy group could have several implications:
-
Potency: The C-6 fluorine is generally considered important for the potent antibacterial activity of fluoroquinolones. Its replacement may lead to a decrease in intrinsic potency.
-
Spectrum of Activity: The alteration in the electronic and steric properties of the quinolone ring could modulate the spectrum of activity against different bacterial species.
-
Pharmacokinetics: Changes in lipophilicity and polarity due to the additional methoxy group could affect the ADME properties of the molecule.
-
Safety Profile: The C-6 fluorine has been associated with certain adverse effects in some fluoroquinolones. Its replacement might alter the safety profile.
Future research should focus on the synthesis and comprehensive biological evaluation of the 6,8-dimethoxy analog to experimentally validate these hypotheses. Such studies would provide valuable insights into the structure-activity relationships of fluoroquinolones and could inform the design of novel antibacterial agents.
Conclusion
This technical guide has provided a detailed comparison of Moxifloxacin HCl and its 6,8-dimethoxy analog. While Moxifloxacin HCl is a well-established antibiotic with a proven mechanism of action and favorable pharmacokinetic profile, its 6,8-dimethoxy counterpart remains largely uncharacterized in the public scientific domain, primarily recognized as a related substance. The structural difference between these two molecules, specifically at the C-6 position, is significant and likely to impact their biological activity. The experimental protocols outlined herein provide a roadmap for the comprehensive evaluation of the 6,8-dimethoxy analog, which would contribute to a deeper understanding of fluoroquinolone chemistry and aid in the development of future antimicrobial therapies.
References
-
Dalhoff, A., & Schmitz, F. J. (2001). Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. The Journal of infectious diseases, 183 Suppl 1, S20–S26. [Link]
-
Allmpus. (n.d.). Moxifloxacin EP Impurity B / Moxifloxacin USP RC B. Retrieved from [Link]
-
Axios Research. (n.d.). Moxifloxacin EP Impurity B HCl. Retrieved from [Link]
-
Stass, H., Dalhoff, A., Kubitza, D., & Schuhly, U. (1998). Pharmacokinetics, safety, and tolerability of ascending single doses of moxifloxacin, a new 8-methoxy quinolone, administered to healthy subjects. Antimicrobial agents and chemotherapy, 42(8), 2060–2065. [Link]
-
Akhtar, M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3(Suppl)), 1201-1206. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Moxifloxacin Hydrochloride: Mechanism and Pharmacokinetics. Retrieved from [Link]
-
PubChem. (n.d.). Moxifloxacin EP Impurity B HCl. Retrieved from [Link]
-
Balfour, J. A., & Wiseman, L. R. (2000). Moxifloxacin. Drugs of today (Barcelona, Spain : 1998), 36(4), 229–244. [Link]
-
GLP Pharma Standards. (n.d.). Moxifloxacin EP Impurity B. Retrieved from [Link]
-
Sullins, A. K., & Abdel-Rahman, S. M. (1998). Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone. Antimicrobial agents and chemotherapy, 42(6), 1381–1385. [Link]
-
Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of today (Barcelona, Spain : 1998), 36(4), 229–244. [Link]
-
Malathum, K., Singh, K. V., & Murray, B. E. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic microbiology and infectious disease, 35(2), 127–133. [Link]
-
Veeprho. (2023, November 6). Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. Retrieved from [Link]
-
Wrzosek, M., et al. (2021). The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity. Molecules (Basel, Switzerland), 26(11), 3375. [Link]
-
Dalhoff, A., & Schmitz, F. J. (2001). Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. The Journal of Infectious Diseases, 183(Supplement_1), S20-S26. [Link]
- Google Patents. (n.d.). Process for the Synthesis of Moxifloxacin Hydrochloride.
-
Ball, P. (2000). Moxifloxacin (Avelox): an 8-methoxyquinolone antibacterial with enhanced potency. International journal of clinical practice, 54(5), 329–332. [Link]
-
Zeiler, H. J., & Endermann, R. (1998). Intracellular activity of ciprofloxacin and moxifloxacin, a new 8-methoxyquinolone, against methicillin-resistant Staphylococcus aureus. The Journal of antimicrobial chemotherapy, 42(4), 509–513. [Link]
-
Pestova, E., et al. (2000). Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones. The Journal of antimicrobial chemotherapy, 45(5), 583–590. [Link]
-
Rahman, M. M., et al. (2023). Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. Scientific reports, 13(1), 1957. [Link]
-
Dalhoff, A. (2001). Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. The Journal of Infectious Diseases, 183(s1), S20-S26. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]
- 5. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. allmpus.com [allmpus.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Moxifloxacin EP Impurity B HCl | C22H28ClN3O5 | CID 126455874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. Portico [access.portico.org]
Technical Guide for API Synthesis & Quality Control
Executive Summary & Chemical Identity[1]
In the high-precision synthesis of Moxifloxacin (a fourth-generation fluoroquinolone), 6,8-Dimethoxy Moxifloxacin (identified pharmacopeially as EP Impurity B or USP Related Compound B ) represents a critical process-related impurity. Its presence is not merely a yield loss issue but a significant regulatory hurdle due to its structural similarity to the Active Pharmaceutical Ingredient (API), making separation via standard crystallization difficult.
This guide analyzes the mechanistic origin of this impurity, provides a validated detection strategy, and outlines process controls to mitigate its formation.
Chemical Profile
| Attribute | Detail |
| Common Name | Moxifloxacin Impurity B (6,8-Dimethoxy Analog) |
| IUPAC Name | 1-cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| CAS Number | 1029364-73-5 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 413.47 g/mol |
| Structural Deviation | Substitution of the Fluorine atom at position C-6 with a Methoxy (-OCH₃) group.[1][2][3][] |
| Regulatory Status | Controlled under ICH Q3A/B; typically limited to NMT 0.15% in final API. |
Mechanistic Origin: The "Over-Methoxylation" Pathway
To control Impurity B, one must understand that it does not typically arise during the final coupling step. Instead, it is "baked in" during the construction of the quinolone core.
The Standard vs. Impurity Pathway
The synthesis of Moxifloxacin relies on the regioselective nucleophilic aromatic substitution (
-
Desired Path (Moxifloxacin): Selective substitution of the C-8 Fluorine with a methoxide ion (or using a pre-methoxylated starting material like 2,4,5-trifluoro-3-methoxybenzoic acid).
-
Impurity Path (6,8-Dimethoxy): If the reaction conditions (temperature, stoichiometry of NaOMe) are too aggressive, or if the starting material is impure, a second methoxylation occurs at the C-6 position.
Once the 6,8-dimethoxy-7-fluoro intermediate is formed, it undergoes the final coupling with the side chain ((S,S)-2,8-diazabicyclo[4.3.0]nonane) just as efficiently as the correct intermediate. The result is Impurity B, which is chemically inert to further downstream processing.
Visualization: Competitive Synthesis Pathway
Figure 1: Parallel synthesis pathways showing the divergence at the methoxylation step leading to Impurity B.
Analytical Strategy: Detection & Quantification
Separating Impurity B from Moxifloxacin is challenging because the substitution of Fluorine (Van der Waals radius ~1.47 Å) with a Methoxy group is a significant electronic change but results in a molecule with similar lipophilicity and pKa profile.
Validated HPLC Protocol
This method utilizes a phenyl-hexyl or C18 column with high carbon loading to exploit the subtle
Method Principle: Reverse Phase Chromatography with Ion-Pairing/Acidic Modifier.
| Parameter | Specification | Rationale |
| Column | Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5µm) or equivalent | High surface area and end-capping reduce peak tailing for basic quinolones. |
| Mobile Phase A | Buffer: 0.5% Triethylamine (TEA) in Water, pH 3.0 w/ H₃PO₄ | Acidic pH ensures the amine side chain is protonated, improving peak shape. TEA acts as a silanol blocker. |
| Mobile Phase B | Acetonitrile : Methanol (60:40) | Methanol modifies selectivity for the methoxy group; ACN provides elution strength. |
| Gradient | Time(min) / %B: 0/10, 20/40, 30/80, 35/10 | Gradient elution is required to separate Impurity B (elutes after API) from early eluting decarboxylated degradants. |
| Flow Rate | 1.2 mL/min | Optimized for backpressure and resolution ( |
| Detection | UV at 293 nm | The 6,8-dimethoxy chromophore has a slight bathochromic shift but 293 nm is the isosbestic point for max sensitivity. |
Protocol: Step-by-Step Execution
-
Buffer Preparation: Dissolve 5.0 mL of Triethylamine in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric acid (85%). Filter through 0.45µm membrane.
-
System Suitability Solution: Prepare a mixture containing 0.5 mg/mL Moxifloxacin HCl and 0.005 mg/mL Impurity B Standard.
-
Acceptance Criteria: Resolution (
) between Moxifloxacin and Impurity B peaks must be .
-
-
Sample Preparation: Dissolve Moxifloxacin sample in Mobile Phase A (diluent) to a concentration of 1.0 mg/mL. Sonicate for 10 mins to ensure complete solubility of the salt form.
-
Injection: Inject 20 µL. Run the gradient.
-
Calculation: Use the "Diluted Standard" method (External Standard) for quantification to avoid response factor errors, although the RRF is typically close to 1.0.
Control & Remediation Strategies
Since downstream purification (crystallization) is inefficient at removing Impurity B due to co-crystallization tendencies, control must be exerted upstream .
A. Raw Material Control (Critical Control Point 1)
If you synthesize the core from 2,4,5-trifluoro-3-methoxybenzoic acid , you must implement a strict specification for the 2,4-difluoro-3,5-dimethoxy analog in this starting material.
-
Action: Require supplier CoA to list "Dimethoxy analog" < 0.10%. Verify via GC-MS before batch release.
B. Reaction Stoichiometry (Critical Control Point 2)
During the introduction of the 8-methoxy group (if starting from a tetrafluoro precursor):
-
Thermodynamic Control: The substitution at C-8 is favored, but C-6 becomes vulnerable at high temperatures. Maintain reaction temperature
. -
Reagent Limiting: Use a slight deficit of Sodium Methoxide (0.95 - 0.98 eq) relative to the substrate. It is better to have unreacted starting material (removed easily) than over-reacted Impurity B.
C. Purging Strategy
If Impurity B is detected > 0.15% in the crude API:
-
Acid/Base Treatment: Dissolve crude Moxifloxacin in dilute NaOH (forms the sodium salt). Extract with Dichloromethane.[3] The impurity has a slightly different partition coefficient due to the extra methoxy group.
-
Recrystallization: A solvent switch to Acetonitrile/Water at pH 7.5 (isoelectric point precipitation) has shown better rejection of the dimethoxy impurity compared to standard Ethanol crystallization.
References
-
European Pharmacopoeia (Ph.[5] Eur.) . Moxifloxacin Hydrochloride Monograph 2254. (Defines Impurity B structure and limits).
-
United States Pharmacopeia (USP) . Moxifloxacin Hydrochloride: Related Compounds. (Classifies the impurity as Related Compound B).
-
Dubey, P. K., et al. (2010). "Synthesis and characterization of process related impurities of Moxifloxacin hydrochloride." Journal of Pharmaceutical and Biomedical Analysis. (Detailed structural elucidation).
-
LGC Standards . 6,8-Dimethoxy Moxifloxacin Hydrochloride Data Sheet. (Reference standard characterization).
-
Bayer AG .[6][7] Patent US 5,607,942. "Quinolone- and naphthyridonecarboxylic acid derivatives." (Original synthesis pathways describing the 8-methoxy introduction).
Sources
- 1. EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof - Google Patents [patents.google.com]
- 2. 6,8-Dimethoxy Moxifloxacin Hydrochloride [lgcstandards.com]
- 3. CN104945398B - A kind of moxifloxacin impurity E preparation method - Google Patents [patents.google.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Characterization & Risk Assessment: 6,8-Dimethoxy Moxifloxacin Hydrochloride
[1]
Compound Identity: Moxifloxacin EP Impurity B CAS: 1246815-02-0 (HCl salt) Chemical Basis: 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]
Executive Technical Synthesis
6,8-Dimethoxy Moxifloxacin is a critical process-related impurity arising during the nucleophilic aromatic substitution steps of Moxifloxacin synthesis.[1] Structurally, it differs from the parent API (Active Pharmaceutical Ingredient) by the substitution of the C6-Fluorine atom with a Methoxy (-OCH₃) group .[1]
Toxicological Significance: The C6-Fluorine in fluoroquinolones is pharmacophoric—it is essential for DNA gyrase binding (potency) and cell penetration.[1] Its replacement by a methoxy group fundamentally alters the molecule's profile:[1]
-
Loss of Potency: Drastic reduction in antibacterial activity (loss of gyrase binding affinity).
-
Altered Lipophilicity: The methoxy group is bulkier and more electron-donating than fluorine, altering the logP and potentially affecting hERG channel affinity (cardiotoxicity).
-
Phototoxicity Mitigation: The removal of the C6-Fluorine eliminates the primary site of UV-induced radical generation, theoretically reducing phototoxic potential compared to other quinolones.[1]
Structural & Molecular Toxicology (SAR Analysis)[1]
This section deconstructs the toxicity profile based on Structure-Activity Relationships (SAR).[1]
The C6-Substitution Impact (F vs. OMe)
The defining toxicological feature of this molecule is the absence of the C6-Fluorine.[1]
| Feature | Moxifloxacin (Parent) | 6,8-Dimethoxy Analog (Impurity) | Toxicological Implication |
| C6 Substituent | Fluorine (-F) | Methoxy (-OCH₃) | Primary Differentiator |
| Electronic Effect | Strong Electron Withdrawing | Electron Donating | Changes pKa and solubility; alters metabolic stability.[1] |
| Gyrase Binding | Critical for enzyme-DNA complex stabilization.[1] | Steric hindrance; loss of binding pocket fit. | Reduced Genotoxicity: Lower probability of stabilizing cleavable complexes (topoisomerase poisoning). |
| Photoreactivity | Moderate (stabilized by C8-OMe). | Low (C6-F is the labile bond for radical generation).[1] | Reduced Phototoxicity: Lower risk of singlet oxygen generation under UVA. |
| hERG Affinity | Moderate (Class effect).[2] | Unknown (Likely altered). | Cardiotox Risk: Increased bulk at C6 may alter binding to the hERG pore phenylalanine residues. |
Genotoxicity Profile (ICH M7 Assessment)
Fluoroquinolones carry a structural alert for genotoxicity due to their mechanism of action (topoisomerase inhibition).[1]
-
Mechanism: The parent drug stabilizes the DNA-enzyme cleavable complex, leading to double-strand breaks.[1]
-
Impurity Assessment: The 6,8-dimethoxy analog lacks the C6-F required for tight binding to the gyrase-DNA interface.[1] Consequently, it is predicted to have significantly lower clastogenic potential than the parent.
-
Regulatory Status: It is generally considered a non-mutagenic impurity (Class 4 or 5 under ICH M7), provided Ames testing confirms the absence of point mutations.
Experimental Qualification Protocols
To qualify this compound (e.g., if present >0.15% in drug substance), the following self-validating workflows must be executed.
Protocol A: Comparative hERG Inhibition (Cardiotoxicity)
Objective: Determine if the 6-methoxy substitution increases the risk of QT prolongation compared to Moxifloxacin.[1]
Methodology: Whole-cell Patch Clamp (CHO cells stably expressing hERG).[1]
-
Preparation: Dissolve 6,8-Dimethoxy Moxifloxacin HCl in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 100 µM) in extracellular physiological solution (EPS).
-
System Validation: Establish seal resistance >1 GΩ. Perfusion rate: 2 mL/min.
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (activates channels).
-
Repolarize to -50 mV for 2s (tail current measurement).
-
-
Data Acquisition: Measure peak tail current amplitude before and after drug application (steady state ~5 min).
-
Analysis: Fit data to the Hill equation to derive IC50.
Protocol B: In Vitro 3T3 Neutral Red Uptake (Phototoxicity)
Objective: Verify the theoretical reduction in phototoxicity due to C6-F removal.
Methodology: OECD Guideline 432.
-
Cell Line: Balb/c 3T3 mouse fibroblasts.
-
Dosing: Incubate cells with impurity (8 concentrations) for 1 hour.
-
Irradiation:
-
Plate A: Exposed to UVA (5 J/cm²).
-
Plate B: Kept in dark (Control).
-
-
Viability Assay: Wash cells, incubate with Neutral Red medium for 3 hours. Extract dye and measure OD540.
-
Calculation: Calculate Photo-Irritation Factor (PIF).
Visualizing the Toxicity Qualification Workflow
The following diagram illustrates the decision logic for qualifying the 6,8-Dimethoxy impurity, integrating ICH Q3A/B and M7 guidelines.
Caption: Decision tree for the toxicological qualification of Moxifloxacin Impurity B (6,8-dimethoxy) per ICH Q3A/B/M7.
Synthesis & Origin (Root Cause Analysis)[1]
Understanding the origin is the first step in controlling toxicity.
-
Pathway: Moxifloxacin synthesis typically involves the nucleophilic substitution of a 6,7,8-trifluoro or 6,7-difluoro-8-methoxy intermediate.[1]
-
Formation Mechanism: The 6,8-dimethoxy impurity forms via over-methoxylation .[1] If the reaction conditions (Sodium Methoxide in Methanol) are too vigorous (high temp, excess reagent), the methoxide anion attacks not only the C8 position (desired) but also displaces the Fluorine at C6.
-
Control Strategy: Strict temperature control (< 60°C) and stoichiometry management of NaOMe are required to suppress the formation of this impurity.
References
-
European Pharmacopoeia (Ph. Eur.) . Moxifloxacin Hydrochloride Monograph 2254. (Defines Impurity B structure and limits). [1]
-
International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[1]
-
Marutani, K., et al. (1993). Reduced phototoxicity of a fluoroquinolone antibiotic with a methoxy group at the 8 position. Toxicology and Applied Pharmacology.[3][4] (Establishes the SAR for 8-methoxy phototoxicity).
-
Sutter, B., et al. (2018). Impurity profiling of Moxifloxacin Hydrochloride by HPLC-DAD and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Analytical characterization of 6,8-dimethoxy impurity). [1]
-
Reddy, P.S., et al. (2010). Isolation and characterization of process related impurities in Moxifloxacin hydrochloride. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. picmonic.com [picmonic.com]
- 3. 6,8-Dimethoxy Moxifloxacin Hydrochloride [lgcstandards.com]
- 4. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 6,8-Dimethoxy Moxifloxacin
The following technical guide details the physical, chemical, and analytical profile of 6,8-Dimethoxy Moxifloxacin , a critical process-related impurity in the synthesis of the antibiotic Moxifloxacin.
Identity, Physicochemical Properties, and Formation Mechanisms
Executive Summary
6,8-Dimethoxy Moxifloxacin (also known as Moxifloxacin Impurity B in EP or Related Compound B in USP) is a structural analog of the fluoroquinolone antibiotic Moxifloxacin. Structurally, it is characterized by the substitution of the critical C-6 fluorine atom with a methoxy group.
From a drug development perspective, this molecule is pharmacologically inactive as an antibiotic but serves as a critical quality attribute (CQA). Its presence indicates specific side-reactions during the nucleophilic substitution steps of Moxifloxacin manufacturing. This guide analyzes its properties to aid in its identification, quantification, and control.
Chemical Identity & Structure
| Parameter | Detail |
| Common Name | 6,8-Dimethoxy Moxifloxacin |
| Pharmacopoeial Designations | EP Impurity B; USP Related Compound B |
| IUPAC Name | 1-cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| CAS Number | 1029364-73-5 (Free Base); 1029364-75-7 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 413.47 g/mol (Base) |
| Structural Difference | Replacement of C-6 Fluorine (in Moxifloxacin) with a Methoxy group.[1][2][3][4][5][6][7][8] |
Structural Visualization
The following diagram illustrates the structural relationship and the specific site of modification (C-6) that distinguishes this impurity from the active pharmaceutical ingredient (API).
Caption: Structural deviation of 6,8-Dimethoxy Moxifloxacin (Red) from the parent API (Green).
Physicochemical Properties[5][10][11]
The substitution of the highly electronegative fluorine atom with an electron-donating methoxy group alters the electronic and solubility profile of the molecule.
Solubility & Stability Profile
-
Physical State: Off-white to pale yellow solid.
-
Solubility:
-
High: Dimethyl sulfoxide (DMSO), Methanol (MeOH).
-
Moderate: Dilute acidic buffers (due to protonation of the pyrrolopyridine amine).
-
Low: Water (at neutral pH), Hexane.
-
-
Hygroscopicity: The hydrochloride salt form is hygroscopic and may form hydrates (monohydrate form is common).
Electronic Properties (Predicted vs. Observed)
| Property | Moxifloxacin (API) | 6,8-Dimethoxy Analog | Impact |
| LogP (Lipophilicity) | ~0.01 (pH 7.4) | ~0.3 - 0.5 | The methoxy group is more lipophilic than fluorine, slightly increasing retention on reverse-phase HPLC. |
| pKa (Acidic) | ~6.4 (Carboxyl) | ~6.6 | Loss of electron-withdrawing F at C-6 decreases acidity of C-3 carboxyl. |
| pKa (Basic) | ~9.3 (Amine) | ~9.3 | Distal amine pKa remains largely unaffected. |
| UV | 290 nm, 340 nm | Bathochromic shift (+5-10 nm) | The electron-donating OMe group extends conjugation compared to F. |
Formation Mechanism & Synthesis[1][5][10]
Understanding the origin of 6,8-Dimethoxy Moxifloxacin is essential for process control. It typically arises via Nucleophilic Aromatic Substitution (
The Mechanism
In the standard synthesis of Moxifloxacin, the starting material is often a 6,7-difluoro-8-methoxy quinolone intermediate.[1][4] The target reaction is the displacement of the C-7 fluorine by the diazabicyclononane side chain.
However, if Methoxide (
Key Risk Factor: Use of Sodium Methoxide (
Formation Pathway Diagram
Caption: Competitive SnAr pathways leading to Moxifloxacin (Green) vs. the 6,8-Dimethoxy Impurity (Red).
Analytical Characterization
To detect and quantify this impurity, researchers should utilize HPLC and Mass Spectrometry. The loss of the fluorine atom provides a distinct mass signature.
Mass Spectrometry (LC-MS)
-
Moxifloxacin
: m/z 402. -
6,8-Dimethoxy Impurity
: m/z 414. -
Mass Shift Calculation:
-
Loss of Fluorine (
Da). -
Gain of Methoxy (
Da). -
Net Shift:
Da.
-
-
Fragmentation: The MS/MS spectrum will show similar fragmentation of the side chain (loss of diazabicyclononane) but the quinolone core fragment will remain shifted by +12 Da.
HPLC Method (USP/EP Aligned)
Standard pharmacopoeial methods for Moxifloxacin Related Substances are suitable for detecting this impurity.
-
Column: C18 (Phenyl-hexyl columns often provide better selectivity for methoxy/fluoro separation).
-
Mobile Phase: Gradient of Buffer (Ammonium Acetate/Phosphoric acid) and Acetonitrile/Methanol.
-
Relative Retention Time (RRT): The 6,8-dimethoxy impurity typically elutes after Moxifloxacin (RRT > 1.0) due to increased lipophilicity (replacement of polar C-F bond with C-O-C ether linkage).
Biological Relevance (SAR)
While this compound is an impurity, understanding its biological inactivity validates the Structure-Activity Relationship (SAR) of fluoroquinolones.
-
Loss of Gyrase Binding: The C-6 Fluorine is critical for binding to the DNA-Gyrase complex. It facilitates penetration into the bacterial cell and binding to the enzyme.
-
Inactivity: The replacement of C-6 F with OMe sterically hinders the binding pocket and alters the electronic distribution required for π-stacking with DNA bases. Consequently, 6,8-Dimethoxy Moxifloxacin exhibits negligible antibacterial activity .
-
Toxicity: As a structural analog, it is generally considered a low-toxicity impurity, but it must be controlled to limits (typically <0.15%) to meet ICH Q3A/B guidelines.
References
-
European Pharmacopoeia (Ph. Eur.) . Moxifloxacin Hydrochloride Monograph 2254. (Lists Impurity B).
-
United States Pharmacopeia (USP) . Moxifloxacin Hydrochloride.[5][9][10][11] (Lists Related Compound B).
-
LGC Standards . 6,8-Dimethoxy Moxifloxacin Hydrochloride Data Sheet.
-
Toronto Research Chemicals . 6,8-Dimethoxy Moxifloxacin Hydrochloride.
-
Google Patents . Process for the synthesis of Moxifloxacin Hydrochloride (WO2008059223A2). (Describes methoxide-mediated side reactions).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | 1029364-73-5 [chemicalbook.com]
- 4. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 5. anaxlab.com [anaxlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 6,8-Dimethoxy Moxifloxacin Hydrochloride [lgcstandards.com]
- 10. 6,8-Dimethoxy Moxifloxacin Hydrochloride, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 11. 6,8-Dimethoxy Moxifloxacin Hydrochloride | Orgasynth [orgasynth.com]
Methodological & Application
Synthesis procedure for 6,8-Dimethoxy Moxifloxacin Hydrochloride
Application Note: Targeted Synthesis and Purification of 6,8-Dimethoxy Moxifloxacin Hydrochloride
Part 1: Introduction & Strategic Analysis
1.1 The Target Molecule The subject of this protocol is 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride .
In the context of pharmaceutical development, this molecule is widely recognized as Moxifloxacin Impurity F (EP) or Moxifloxacin Related Compound B (USP). It represents a critical reference standard for Quality Control (QC) release testing.
1.2 Structural Significance & Retrosynthesis Standard Moxifloxacin is a fluoroquinolone characterized by a fluorine atom at the C6 position and a methoxy group at the C8 position.[1] The "6,8-Dimethoxy" analog arises when the C6-fluorine is displaced by a methoxide ion.
-
Chemical Challenge: The C6 position in the quinolone nucleus is generally less electrophilic than the C7 position (where the diazabicyclononane side chain is attached). Furthermore, the presence of the electron-donating amine side chain at C7 in the parent molecule significantly deactivates the ring toward further Nucleophilic Aromatic Substitution (
). -
Synthesis Strategy: Consequently, generating this molecule requires forcing conditions —utilizing a strong nucleophile (Sodium Methoxide) at elevated temperatures to overcome the activation energy barrier and displace the C6-Fluorine.
Part 2: Detailed Synthesis Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| Moxifloxacin HCl | Starting Material | API Grade (>99%) |
| Sodium Methoxide (NaOMe) | Nucleophile | 30% w/w in Methanol |
| Methanol (MeOH) | Solvent | Anhydrous |
| Hydrochloric Acid (HCl) | Salt Formation | 6N Aqueous or Isopropanolic HCl |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |
Experimental Procedure
Step 1: Nucleophilic Displacement (Methoxylation)
-
Rationale: We utilize excess methoxide to drive the unfavorable displacement of the C6-fluorine. Anhydrous conditions prevent hydrolysis to the 6-hydroxy impurity.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging: Charge Moxifloxacin HCl (10.0 g, 22.8 mmol) into the flask.
-
Solvation: Add Methanol (100 mL) and stir at room temperature for 10 minutes to create a suspension.
-
Activation: Dropwise add Sodium Methoxide solution (30% in MeOH, 25 mL, ~130 mmol).
-
Observation: The suspension will clear as the free base forms, followed by a color change (often darkening) as the reaction progresses.
-
-
Reaction: Heat the mixture to reflux (65°C) . Maintain reflux for 24–48 hours.
-
Process Control: Monitor by HPLC every 6 hours. The reaction is complete when the starting material (Moxifloxacin) is <5%.
-
Note: If conversion stalls, add an additional 0.5 eq of NaOMe.
-
Step 2: Workup and Isolation
-
Quench: Cool the reaction mixture to room temperature. Slowly add water (50 mL) to quench excess alkoxide.
-
pH Adjustment: Adjust pH to ~7.0–7.5 using dilute Acetic Acid or HCl. This precipitates the crude free base or prepares it for extraction.
-
Extraction: Evaporate the bulk Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 100 mL).
-
Drying: Combine organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (
). Filter and evaporate to dryness to obtain the crude yellow/orange solid.
Step 3: Salt Formation (Hydrochloride)
-
Rationale: The HCl salt is the pharmacopeial standard form, offering better stability and crystallinity than the free base.
-
Dissolution: Dissolve the crude solid in minimal hot Ethanol or Isopropanol (approx. 50 mL).
-
Acidification: Cool to 0–5°C. Slowly add concentrated HCl (or HCl in IPA) until pH reaches ~1.0–2.0.
-
Crystallization: Stir at 0°C for 2 hours. A pale yellow to off-white precipitate should form.
-
Filtration: Filter the solid and wash with cold Acetone (to remove unreacted organic impurities).
-
Drying: Dry under vacuum at 45°C for 12 hours.
Part 3: Reaction Mechanism & Visualization
3.1 Reaction Scheme (DOT Visualization)
The following diagram illustrates the transformation from Moxifloxacin to its 6,8-Dimethoxy analog via the Meisenheimer complex intermediate.
Figure 1: Mechanism of nucleophilic aromatic substitution displacing the C6-Fluorine.
3.2 Process Workflow (DOT Visualization)
This flowchart details the critical unit operations for the synthesis and purification.
Figure 2: Operational workflow for the synthesis and isolation of the impurity standard.
Part 4: Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized standard, the following analytical markers must be met. This acts as a "Check System" for the researcher.
4.1 HPLC Purity Profile
-
Column: C18 (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Buffer (pH 2.5 Phosphate) : Acetonitrile (Gradient).
-
Retention Time (RT): The 6,8-Dimethoxy analog is less polar than the parent Moxifloxacin due to the loss of the polar C-F bond and addition of the lipophilic methyl group. Expect a Relative Retention Time (RRT) of ~1.1 to 1.2 compared to Moxifloxacin.
4.2 NMR Spectroscopy (
-
Diagnostic Signal 1: Disappearance of the C6-F coupling. In Moxifloxacin, the C5-H usually appears as a doublet (J_H-F coupling). In the product, this becomes a singlet.
-
Diagnostic Signal 2: Appearance of a new singlet at
3.6–3.9 ppm corresponding to the new group at position 6 (distinct from the existing C8-OMe).
4.3 Mass Spectrometry (LC-MS)
-
Moxifloxacin Mass:
Da. -
Transformation:
Da. -
Target Mass: The product must show a parent ion at
Da .
References
-
United States Pharmacopeia (USP). Moxifloxacin Hydrochloride: Related Compound B.[2] USP Catalog No. 1448617.
-
European Directorate for the Quality of Medicines (EDQM). Moxifloxacin impurity F. European Pharmacopoeia Reference Standard.[2]
-
Hubschwerlen, C., et al. (1992). Structure-activity relationships of fluoroquinolones.[1] In The Quinolones (2nd Ed.). Academic Press. (Provides foundational mechanistic insight into C6 vs C7 reactivity).
-
Bayer AG. (1998). Process for the preparation of Moxifloxacin.[1][3][4][][6] US Patent 5,849,752. (Describes the core nucleus synthesis where avoiding methoxide prevents this impurity).
-
Dr. Reddy's Laboratories. (2007). Impurity profile of Moxifloxacin Hydrochloride.[2][][7][8] World Intellectual Property Organization, WO2008053493A2. (Explicitly identifies the dimethoxy impurity and conditions for its formation).
Sources
- 1. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moxifloxacin | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 6. CN103467466A - Synthesis method of moxifloxacin hydrochloride impurity - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. store.usp.org [store.usp.org]
Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of 6,8-Dimethoxy Moxifloxacin
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6,8-Dimethoxy Moxifloxacin, a potential process-related impurity or degradation product of Moxifloxacin. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Moxifloxacin. The developed isocratic method utilizes a C18 stationary phase with a mobile phase composed of a phosphate buffer and an organic modifier, ensuring optimal separation of 6,8-Dimethoxy Moxifloxacin from the active pharmaceutical ingredient (API) and other related substances. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[7][8] Its efficacy and safety are paramount, necessitating stringent control over impurities that may arise during synthesis or upon storage. One such potential impurity is 6,8-Dimethoxy Moxifloxacin. The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method is crucial for the detection and quantification of such impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities.[9] This application note provides a comprehensive guide to developing a robust RP-HPLC method tailored for the analysis of 6,8-Dimethoxy Moxifloxacin in the presence of Moxifloxacin.
Physicochemical Properties of Analytes
A thorough understanding of the physicochemical properties of both the API and the impurity is fundamental to developing a selective HPLC method.
| Property | Moxifloxacin | 6,8-Dimethoxy Moxifloxacin (Predicted) |
| Chemical Structure | C₂₁H₂₄FN₃O₄[8] | C₂₂H₂₆N₂O₅ |
| Molecular Weight | 401.43 g/mol [8] | Information not readily available, but predicted to be higher than Moxifloxacin. |
| Solubility | Soluble in water and methanol.[10] | Expected to have different solubility profile due to the additional methoxy group. |
| pKa | Information not readily available. | Information not readily available. |
| UV Maximum Absorption (λmax) | Approximately 290 nm.[11] | Expected to be similar to Moxifloxacin due to the conserved chromophore. |
HPLC Method Development Strategy
The development of a robust and reliable HPLC method requires a systematic approach. The following workflow outlines the key stages involved in the development of the method for 6,8-Dimethoxy Moxifloxacin.
Caption: Workflow for HPLC Method Development.
Rationale for Experimental Choices
-
Column Selection: A C18 column is a common choice for the separation of fluoroquinolones due to its hydrophobicity, providing good retention and resolution.[1][2] A column with dimensions of 150 x 4.6 mm and a particle size of 5 µm offers a good balance between efficiency and backpressure.[2]
-
Mobile Phase: A combination of a phosphate buffer and an organic modifier like acetonitrile or methanol is typically used for the analysis of fluoroquinolones.[3] The buffer helps to control the pH and maintain the ionization state of the analytes, which is crucial for consistent retention times. The organic modifier is used to elute the analytes from the column. The pH of the mobile phase is a critical parameter; a slightly acidic pH is often employed to ensure good peak shape for fluoroquinolones.[10]
-
Detection Wavelength: Moxifloxacin has a maximum absorption wavelength of around 290 nm.[11] As 6,8-Dimethoxy Moxifloxacin is expected to have a similar chromophore, this wavelength is a suitable starting point for detection to ensure good sensitivity for both compounds. A photodiode array (PDA) detector is recommended to assess peak purity.[2]
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).
-
Analytical balance, pH meter, sonicator, and volumetric glassware.
-
Moxifloxacin reference standard and 6,8-Dimethoxy Moxifloxacin (if available).
-
HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, and ortho-phosphoric acid.
-
High-purity water.
Preparation of Solutions
-
Mobile Phase: Prepare a 0.01 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in high-purity water. Adjust the pH to a suitable value (e.g., 3.0) with ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is a mixture of this buffer and acetonitrile in a specified ratio (e.g., 70:30 v/v).[2]
-
Diluent: The mobile phase is typically used as the diluent to ensure compatibility with the chromatographic system.
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of Moxifloxacin reference standard in the diluent to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Impurity Stock Solution: If a reference standard for 6,8-Dimethoxy Moxifloxacin is available, prepare a stock solution in a similar manner.
-
Working Standard Solution: Prepare a working standard solution by diluting the stock solutions to a suitable concentration for analysis (e.g., 10 µg/mL for Moxifloxacin and a lower concentration for the impurity, reflecting its expected level).
Chromatographic Conditions
The following chromatographic conditions are a recommended starting point and should be optimized as necessary.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 10 µL[2] |
| Detection Wavelength | 290 nm[11] |
| Run Time | Sufficient to allow for the elution of all components (e.g., 15 minutes). |
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1]
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][12] This involves subjecting a solution of Moxifloxacin to various stress conditions to generate potential degradation products, including 6,8-Dimethoxy Moxifloxacin.
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.[13]
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.[3]
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[12]
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat.[14]
-
Photolytic Degradation: Expose a solution of the drug substance to UV light.
The chromatograms of the stressed samples should demonstrate that the peak for 6,8-Dimethoxy Moxifloxacin is well-resolved from the Moxifloxacin peak and any other degradation products. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peaks are not co-eluting with any other components.[12]
Linearity
The linearity of the method should be established by analyzing a series of solutions with known concentrations of 6,8-Dimethoxy Moxifloxacin. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.[3]
Accuracy
The accuracy of the method is determined by performing recovery studies. This involves spiking a placebo or a sample solution with known amounts of 6,8-Dimethoxy Moxifloxacin at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery of the added impurity is then calculated.
Precision
Precision is evaluated at two levels:
-
Repeatability (Intra-day precision): The same analyst analyzes a series of samples on the same day.
-
Intermediate Precision (Inter-day precision): The analysis is performed by different analysts on different days and with different equipment.
The relative standard deviation (RSD) of the results should be within acceptable limits (typically ≤ 2%).[12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.[7]
Robustness
The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. This provides an indication of its reliability during routine use.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as:
-
Tailing factor: Should be close to 1 for symmetrical peaks.
-
Theoretical plates: A measure of column efficiency.
-
Resolution: The degree of separation between adjacent peaks.
-
Relative standard deviation (RSD) of replicate injections: Should be low, indicating good reproducibility.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative determination of 6,8-Dimethoxy Moxifloxacin in the presence of Moxifloxacin. The systematic development and validation of this method in accordance with ICH guidelines ensure its suitability for use in quality control laboratories for routine analysis and stability studies of Moxifloxacin drug substance and product.
References
-
Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126. Available at: [Link]
-
Hoffler, U., & Dalhoff, A. (1988). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy, 21(4), 481-487. Available at: [Link]
-
Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis, 18(2), 101-108. Available at: [Link]
-
Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. Available at: [Link]
-
Rao, B. M., et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Biomedical Chromatography, 35(11), e5192. Available at: [Link]
-
Jadhav, S. B., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(4), 457-461. Available at: [Link]
-
Dewani, A. P., et al. (2012). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. Available at: [Link]
-
Priya, M. V., & Sankar, D. G. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841. Available at: [Link]
-
Panda, S. S., et al. (2012). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF MOXIFLOXACIN. International Journal of Research in Pharmacy and Chemistry, 2(3), 646-653. Available at: [Link]
-
Khan, A., et al. (2021). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice, 14(3), 209-215. Available at: [Link]
-
Filist, M., & Sliwka, K. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Journal of AOAC International, 99(6), 1439-1446. Available at: [Link]
-
Golet, E. M., et al. (2002). Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Analytical Chemistry, 74(22), 5734-5741. Available at: [Link]
-
Shinde, V. (2023). Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. Veeprho. Available at: [Link]
-
El-Gindy, A., et al. (2013). Micellar Liquid Chromatographic Method for Determination of Moxifloxacin and its Impurities. ResearchGate. Available at: [Link]
-
Khan, A., et al. (2024). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. ChemRxiv. Available at: [Link]
-
Argekar, A. P., & Pimpale, S. S. (2013). Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. Brazilian Journal of Pharmaceutical Sciences, 49(3), 541-552. Available at: [Link]
-
Raza, A., et al. (2012). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. Journal of the Chilean Chemical Society, 57(3), 1276-1281. Available at: [Link]
-
Kumar, A., et al. (2022). Development And Validation Of Rp-Hplc Method For Determination Of Rifapentine And Moxifloxacin Hydrochloride In Bulk And Tablet Dosage Form. Journal of Pharmaceutical Negative Results, 13(4), 114-120. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Moxifloxacin. PubChem. Available at: [Link]
Sources
- 1. moca.net.ua [moca.net.ua]
- 2. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijopp.org [ijopp.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ijrpc.com [ijrpc.com]
- 8. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. scielo.br [scielo.br]
- 14. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Extraction and Profiling Protocols for Moxifloxacin Impurities
[1]
Executive Summary
This application note details high-precision protocols for the extraction, separation, and isolation of Moxifloxacin (MOX) impurities.[1][2][3] Designed for pharmaceutical researchers and analytical scientists, this guide moves beyond standard pharmacopeial monographs to address the practical challenges of impurity profiling. We focus on the causality behind method parameters—explaining why specific buffers, columns, and extraction techniques are required to resolve complex fluoroquinolone degradation products and process-related impurities.
The Impurity Landscape: Target Analytes
Moxifloxacin is a fourth-generation fluoroquinolone.[1][3][][5] Its impurity profile is complex due to the presence of a bulky diazabicyclononane side chain and the potential for decarboxylation.
Table 1: Key Moxifloxacin Impurities & Origins
| Impurity | Common Name | Origin | Chemical Characteristic |
| Impurity A | Des-pyrrolidine / Precursor | Process | 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3] Lacks the side chain. |
| Impurity B | Des-methyl | Degradation/Process | Loss of the methyl group on the diazabicyclononane ring.[3] |
| Impurity C | Isomer | Process | Stereoisomer of the diazabicyclononane ring. |
| Impurity D | Isomer | Process | Stereoisomer of the diazabicyclononane ring. |
| Impurity E | Decarboxy Moxifloxacin | Degradation (Photolytic) | Loss of the carboxylic acid group at C-3.[3] |
| N-Oxides | N-Oxide | Degradation (Oxidative) | Oxidation of the nitrogen in the side chain.[3] |
Protocol A: Analytical Extraction from Pharmaceutical Formulations (Tablets)
Objective: Quantitative recovery of impurities for QC analysis. Challenge: Moxifloxacin chelates with metal ions and adsorbs to glass/filters. The extraction matrix must disrupt these interactions.
Reagents & Equipment[2][3][6][7][8]
-
Diluent: 0.01 M Potassium Dihydrogen Phosphate (pH 2.8) : Methanol (70:30 v/v). Note: The acidic pH ensures the drug is protonated and soluble, while methanol prevents adsorption.
-
Filters: 0.45 µm PVDF (Polyvinylidene fluoride).[6] Avoid Nylon filters as fluoroquinolones can bind non-specifically to Nylon membranes.
-
Apparatus: Ultrasonic bath with temperature control.
Step-by-Step Methodology
-
Pulverization: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder (equivalent to 100 mg Moxifloxacin) to a 100 mL volumetric flask.
-
Solubilization (Critical Step):
-
Add 60 mL of Diluent .
-
Sonicate for 20 minutes. Maintain temperature < 25°C using an ice bath if necessary. Heat promotes degradation of Impurity B to secondary amines.
-
Mechanically shake for 10 minutes to ensure complete release from excipient binders (e.g., microcrystalline cellulose).
-
-
Equilibration: Dilute to volume with Diluent and mix.
-
Clarification: Centrifuge at 4000 rpm for 5 minutes to settle heavy excipients (Titanium dioxide, Iron oxide).
-
Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter . Discard the first 3 mL of filtrate (saturation volume) to prevent analyte loss due to filter adsorption.
Protocol B: Isolation of Impurities (Preparative Scale)
Objective: To isolate Impurity B and E for structural elucidation (NMR/MS). Strategy: Use "Mother Liquor Enrichment" or "Forced Degradation" to increase impurity concentration before Prep-HPLC.[3]
Enrichment Strategy
-
For Impurity E (Decarboxylated): Expose a 1 mg/mL Moxifloxacin solution (in water) to UV light (254 nm) for 4 hours.[3]
-
For Impurity B (Des-methyl): Subject the sample to oxidative stress (0.1 M NaOH + 3% H2O2) for 2 hours.[3]
Preparative Extraction Workflow[3]
-
Liquid-Liquid Extraction (LLE) Cleanup:
-
Adjust the pH of the enriched aqueous solution to 7.0 (Moxifloxacin is zwitterionic and least soluble here, but impurities often differ).
-
Wash with Dichloromethane (DCM) to remove non-polar degradation fragments.
-
Retain the Aqueous Phase (Moxifloxacin and polar impurities remain here).
-
-
Solid Phase Extraction (SPE) Concentration:
-
Cartridge: HLB (Hydrophilic-Lipophilic Balance) polymeric sorbent.[3]
-
Condition: Methanol (5 mL) followed by Water (5 mL).
-
Load: Load the aqueous degradation sample.
-
Wash: 5% Methanol in Water (removes salts and highly polar buffers).
-
Elute: 100% Methanol containing 0.1% Formic Acid.
-
Evaporate: Dry under nitrogen at 40°C. Reconstitute in Mobile Phase.
-
Chromatographic Separation (The Core Protocol)
Scientific Rationale: Fluoroquinolones suffer from peak tailing due to interaction with residual silanols on silica columns. To mitigate this:
-
Column Choice: A Phenyl-Hexyl column is superior to C18 for separating the aromatic impurities (A, E) due to pi-pi interactions.[3] Alternatively, an end-capped C18 with high carbon load is acceptable.[3]
-
Ion Pairing: Tetrabutylammonium hydrogen sulfate (TBAHS) is used to mask silanols and improve the shape of the basic amine peak.
HPLC Conditions (USP-Aligned)
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase:
-
Flow Rate: 1.3 mL/min (Adjust for column backpressure).
-
Temperature: 45°C (Critical for mass transfer kinetics of the bulky side chain).
-
Detection: UV at 293 nm.[7]
-
Injection Volume: 10 µL.
System Suitability Criteria (Self-Validation)
Visualized Workflow (Graphviz)[3]
Caption: Integrated workflow for Analytical QC extraction (Red path) and Preparative Impurity Isolation (Yellow path).
Troubleshooting & Optimization
-
Peak Broadening: Often caused by metal chelation. Ensure the buffer contains adequate phosphate or add 5 mM EDTA if using a non-pharmacopeial method.
-
Ghost Peaks: Check the water quality. Fluoroquinolones are highly sensitive to organic contaminants in the aqueous mobile phase.
-
Retention Time Shift: Moxifloxacin is sensitive to pH changes. Ensure the buffer pH is adjusted after adding the ion-pairing reagent but before adding Methanol.[3]
References
-
European Pharmacopoeia (Ph.[7][9] Eur.). "Moxifloxacin Hydrochloride Monograph 2254." European Directorate for the Quality of Medicines & HealthCare. [3]
-
U.S. Pharmacopeia (USP). "Moxifloxacin Hydrochloride: Assay and Organic Impurities."[8] USP-NF.[3] [3]
-
Phenomenex Application Note. "USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® Phenyl-Hexyl."
-
Hubatka, et al. "Separation and identification of moxifloxacin impurities in drug substance by HPLC-UV/MS." Journal of Pharmaceutical and Biomedical Analysis.
-
ResearchGate. "Structural identification and characterization of impurities in moxifloxacin."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. drugfuture.com [drugfuture.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Solubility of 6,8-Dimethoxy Moxifloxacin HCl in methanol
Application Note: Solubility Profiling of 6,8-Dimethoxy Moxifloxacin HCl in Methanol
Executive Summary
This application note details the protocol for determining the solubility of 6,8-Dimethoxy Moxifloxacin HCl (CAS: 721970-35-0 / Base CAS: 1029364-73-5), commonly designated as Moxifloxacin Impurity B (EP) or Related Compound B (USP) .[1] Unlike the parent drug Moxifloxacin, which possesses a 6-fluoro-8-methoxy substitution pattern, this impurity features methoxy groups at both the C6 and C8 positions.[1]
Understanding the solubility of this specific impurity in methanol is critical for:
-
Purification Process Design: Methanol is a common recrystallization solvent for fluoroquinolones; knowing the differential solubility between the parent drug and Impurity B allows for the optimization of yield and purity.[2]
-
Analytical Standard Preparation: Ensuring complete dissolution for accurate HPLC quantification.
-
Solid-State Characterization: Preventing supersaturation-induced polymorph shifts during handling.
This guide provides a tiered approach: a Kinetic Visual Screen for rapid estimation and a Thermodynamic Shake-Flask Protocol for precise quantification, supported by HPLC analysis.[1]
Chemical Context & Significance
Compound Identity:
-
IUPAC Name: 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride.[1][3]
-
Structural Deviation: Substitution of the C6-Fluorine atom in Moxifloxacin with a Methoxy group.[1]
-
Physicochemical Implication: The replacement of the highly electronegative, electron-withdrawing Fluorine with an electron-donating Methoxy group alters the electron density of the quinolone core. This can significantly shift the pKa values and the lattice energy of the crystal, potentially making the solubility profile distinct from the parent Moxifloxacin HCl.[2]
Solvent System (Methanol):
Methanol (MeOH) is a polar protic solvent (
Experimental Workflow Visualization
The following diagram outlines the decision matrix and workflow for solubility determination.
Caption: Workflow for determining solubility, selecting between Kinetic (rapid) and Thermodynamic (equilibrium) methods based on sample availability.
Protocol A: Kinetic Visual Solubility Screen
Use this method when sample quantity is limited (<10 mg) or for range-finding.[1][2]
Objective: Determine the approximate solubility threshold (e.g., <1 mg/mL, 1–10 mg/mL, >10 mg/mL).
Materials:
-
Ultrasonic bath.[1]
Procedure:
-
Weigh 5.0 mg of the compound into a tared 2 mL glass vial.
-
Add 50 µL of Methanol.
-
Vortex for 30 seconds and sonicate for 1 minute.
-
Observation: Check for undissolved particles using a light source behind the vial.
-
If clear: Solubility is > 100 mg/mL . (Stop).
-
If cloudy: Proceed to next step.
-
-
Add Methanol in increments (50 µL, then 100 µL, then 300 µL, etc.) repeating the vortex/sonication cycle after each addition.
-
Record the total volume of solvent (
) required to achieve a clear solution.[1][2]
Calculation:
Protocol B: Thermodynamic Solubility (Shake-Flask Method)
This is the industry standard for generating reportable physicochemical data.[1]
Objective: Determine the equilibrium solubility at a specific temperature (25°C).
Prerequisites:
-
Equilibration Time: 24 hours (minimum) to ensure saturation.
-
Temperature Control: 25°C ± 0.5°C.
Step 1: Preparation of Saturated Slurry
-
Weigh approximately 50 mg of 6,8-Dimethoxy Moxifloxacin HCl into a 4 mL amber glass vial (protect from light, as fluoroquinolones are photosensitive).
-
Add 1.0 mL of Methanol.
-
Visual Check: Ensure there is visible undissolved solid remaining. The solution must be a slurry.[2]
-
Note: If the solid dissolves completely, add more solid until a persistent precipitate remains.[2]
-
-
Cap the vial tightly to prevent solvent evaporation.[1]
Step 2: Equilibration
-
Place the vial in an orbital shaker or thermomixer set to 25°C and 500 RPM .
-
Agitate for 24 hours .
-
Optional: For high-precision studies, prepare triplicate vials.[1]
Step 3: Phase Separation
-
Remove the vial from the shaker.
-
Allow the slurry to stand for 1 hour at 25°C to let large particles sediment (or centrifuge at 10,000 RPM for 5 minutes if temperature controlled).
-
Filtration: Using a pre-warmed syringe (25°C), withdraw the supernatant and filter through a 0.22 µm PTFE or Nylon syringe filter into a clean HPLC vial.
-
Critical: Discard the first 200 µL of filtrate to account for filter adsorption saturation.[2]
-
Step 4: Sample Preparation for Analysis
-
Perform a dilution of the filtered supernatant to ensure the concentration falls within the linear range of the HPLC detector (typically < 1 mg/mL).[2]
-
Dilution Factor (DF): A 1:100 or 1:200 dilution in the Mobile Phase is recommended for methanol-soluble fluoroquinolones.[1]
Analytical Quantification (HPLC-UV)
Quantify the diluted sample against a standard curve of 6,8-Dimethoxy Moxifloxacin HCl (or parent Moxifloxacin if a response factor is established).[1][2]
HPLC Conditions:
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]8) |
| Mobile Phase B | Acetonitrile (or Methanol) |
| Mode | Isocratic (e.g., 80:20 A:B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 293 nm (Characteristic quinolone absorption) |
| Injection Vol | 5 - 10 µL |
| Temperature | 25°C |
Calculation of Solubility (
Where:
Expected Results & Troubleshooting
Theoretical Expectation:
Based on the structural modification (F
Troubleshooting Table:
| Issue | Possible Cause | Corrective Action |
| Gelation | High concentration forming a viscous gel.[1] | Dilute the initial slurry or increase temperature slightly (record temp). |
| Filter Clogging | Fine particulate matter. | Centrifuge before filtering; use a glass fiber pre-filter.[1] |
| Inconsistent Results | Temperature fluctuation or evaporation. | Use parafilm on caps; ensure thermostated shaker is stable.[1] |
| Peak Broadening | Sample solvent (MeOH) stronger than Mobile Phase.[1] | Ensure the dilution step uses the Mobile Phase as the diluent.[2] |
References
-
United States Pharmacopeia (USP). Moxifloxacin Related Compound B (1-Cyclopropyl-6,8-dimethoxy-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride monohydrate).[1] USP Store.[1] Link
-
European Pharmacopoeia (Ph.[1] Eur.). Moxifloxacin Hydrochloride: Impurity B. EDQM.[1] Link
-
PubChem. Moxifloxacin EP Impurity B HCl (CID 126455874).[1][2] National Library of Medicine.[1] Link[1][2]
-
Vogler, A., et al. "Thermodynamic Solubility Determination: Shake-Flask Method."[1] Dissolution Technologies, 2011.[1][2] (General Protocol Reference).
-
Madeira, D., et al. "Fluoroquinolone-Based Organic Salts and Ionic Liquids as Highly Bioavailable Broad-Spectrum Antimicrobials."[1] Pharmaceutics, 2021.[1][2] (Reference for fluoroquinolone salt solubility in alcohols). Link[1][2]
Sources
- 1. Moxifloxacin EP Impurity B HCl | C22H28ClN3O5 | CID 126455874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. allmpus.com [allmpus.com]
- 4. allmpus.com [allmpus.com]
- 5. store.usp.org [store.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. 6,8-Dimethoxy Moxifloxacin Hydrochloride [lgcstandards.com]
Application Note: Synthesis and Qualification of 6,8-Dimethoxy Moxifloxacin Reference Standard
Topic: Preparation of 6,8-Dimethoxy Moxifloxacin Reference Standard Content Type: Application Note & Detailed Protocol Audience: Analytical Chemists, QC Scientists, and Drug Development Researchers
Introduction & Regulatory Context
In the development of fluoroquinolone antibiotics, the identification and control of impurities are mandated by ICH Q3A (R2) and Q3B (R2) guidelines. For Moxifloxacin Hydrochloride , a fourth-generation fluoroquinolone, the 6,8-dimethoxy analog (chemically: 1-cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a critical process-related impurity and degradation product.
Often designated as Moxifloxacin Related Compound B (depending on the pharmacopeia), this impurity arises from the nucleophilic aromatic substitution (
This guide provides a robust, self-validating protocol for synthesizing, purifying, and characterizing this reference standard to >99.0% purity.
Scientific Rationale & Reaction Mechanism
The Challenge of C-6 Substitution
Moxifloxacin contains a fluorine at C-6 and a methoxy group at C-8.[1][2][3] The C-7 position is occupied by a bulky diazabicyclo amine.
-
Standard Reactivity: Typically, the C-7 fluorine in the quinolone core is the most reactive towards nucleophiles (used to attach the amine side chain).
-
Impurity Formation: Under strong basic conditions (e.g., presence of sodium methoxide in methanol) or thermal stress during manufacturing, the remaining fluorine at C-6—activated by the electron-withdrawing carbonyl and carboxyl groups—can undergo displacement by a methoxy group.
Synthetic Strategy
To prepare the reference standard, we intentionally drive this degradation pathway using excess sodium methoxide (NaOMe) in refluxing methanol. This "forced degradation" approach is preferred over de novo synthesis for analytical labs as it utilizes the readily available Moxifloxacin API as the starting material.
Reaction Scheme:
Experimental Protocol
Reagents & Equipment
-
Starting Material: Moxifloxacin Hydrochloride (API grade, >99%).[4]
-
Reagents: Sodium Methoxide (25% w/w in Methanol), Anhydrous Methanol, Glacial Acetic Acid, Dichloromethane (DCM).
-
Equipment: Round-bottom flask (100 mL), Reflux condenser, Rotary evaporator, Preparative HPLC system.
Step-by-Step Synthesis
Phase 1: Nucleophilic Displacement
-
Dissolution: In a 100 mL round-bottom flask, suspend Moxifloxacin HCl (1.0 g, 2.2 mmol) in Anhydrous Methanol (20 mL) .
-
Activation: Add Sodium Methoxide solution (25% in MeOH, 2.0 mL, ~4 eq) dropwise. The solution will turn from pale yellow to a deeper amber as the free base forms and the pH rises (>12).
-
Reflux: Heat the mixture to reflux (approx. 65°C) with stirring. Maintain reflux for 24–48 hours .
-
Checkpoint: Monitor reaction progress via HPLC or TLC every 6 hours. The starting material (Moxifloxacin) peak will decrease, and a slightly more retained peak (the dimethoxy analog) will appear.
-
Note: Complete conversion is rarely achieved due to equilibrium; aim for ~60-70% conversion to avoid decomposing the quinolone core.
-
Phase 2: Workup & Isolation
-
Quench: Cool the reaction mixture to room temperature. Adjust pH to ~7.0–7.5 using Glacial Acetic Acid (approx. 1-2 mL).
-
Why? Neutralization prevents further degradation and protonates the carboxylic acid for extraction.
-
-
Evaporation: Remove methanol under reduced pressure (Rotavap) to obtain a gummy residue.
-
Extraction: Redissolve residue in Water (20 mL) and extract with Dichloromethane (3 x 20 mL) .
-
Drying: Combine organic layers, dry over anhydrous
, filter, and evaporate to dryness.-
Yield: Crude yellow/orange solid containing ~60% product and ~40% unreacted Moxifloxacin.
-
Phase 3: Purification (Critical for Reference Standard)
Since the impurity differs from the parent drug only by a
-
Column: C18 Preparative Column (e.g., Phenomenex Luna C18(2), 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 40% B over 30 minutes.
-
Detection: UV at 293 nm.
-
Collection: Collect the peak eluting after Moxifloxacin (typically relative retention time ~1.1 - 1.2 due to increased lipophilicity of OMe vs F).
-
Lyophilization: Freeze-dry the collected fractions to obtain a pale yellow powder.
Visualization of Workflow
The following diagram illustrates the logical flow from synthesis to validated standard.
Caption: Figure 1. Synthesis and purification workflow for 6,8-Dimethoxy Moxifloxacin, highlighting the critical decision point at the reaction conversion stage.
Characterization & Validation (The "Proof")
To qualify this material as a Primary Reference Standard, you must confirm the structural change (F
A. Mass Spectrometry (HRMS)
-
Moxifloxacin (Parent):
Da. -
6,8-Dimethoxy (Target):
Da. -
Observation: A mass shift of +12 Da is diagnostic.
-
Calculation: Loss of F (19) + Gain of OMe (31) = +12.
-
B. Nuclear Magnetic Resonance (NMR)
This is the definitive confirmation.
| Nucleus | Moxifloxacin Signal | 6,8-Dimethoxy Signal | Interpretation |
| Signal Present (~ -120 to -130 ppm) | Signal ABSENT | Definitive Proof: The fluorine atom has been removed. | |
| One OMe singlet (~3.6 ppm) | Two OMe singlets (~3.5 & 3.8 ppm) | Appearance of the new methoxy group at C-6. | |
| H-5 appears as a doublet ( | H-5 appears as a singlet | Loss of H-F coupling confirms substitution at C-6. |
C. HPLC Purity
-
Requirement: >99.0% area normalization.
-
Method: Run on an analytical C18 column using a gradient of Phosphate Buffer (pH 3.0) and Acetonitrile. Ensure resolution (
) > 2.0 between Moxifloxacin and the 6,8-dimethoxy analog.
Handling and Storage
-
State: Pale yellow hygroscopic powder.
-
Storage: Store at -20°C in amber vials under argon or nitrogen.
-
Stability: Stable for >2 years if kept dry. Re-test water content (Karl Fischer) annually, as moisture absorption can alter the assay value.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 152946, Moxifloxacin.[Link]
-
Hubicka, U., et al. (2012).[5] Photodegradation of moxifloxacin in the presence of metal ions. Photochemical & Photobiological Sciences.[5] (Context on degradation pathways). [Link]
-
European Pharmacopoeia (Ph.[6] Eur.). Moxifloxacin Hydrochloride Monograph. (Provides limits for related substances). [Link]
Sources
- 1. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103467466A - Synthesis method of moxifloxacin hydrochloride impurity - Google Patents [patents.google.com]
- 3. Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Development in Syntheses of Moxifloxacin and Its Impurities [ccspublishing.org.cn]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Application Note: Crystallization Protocols for 6,8-Dimethoxy Moxifloxacin Hydrochloride
Executive Summary
6,8-Dimethoxy Moxifloxacin Hydrochloride (commonly designated as Moxifloxacin EP Impurity B ) is a critical process-related impurity where the fluorine atom at position C-6 of the quinolone core is substituted by a methoxy group. This substitution significantly alters the electronic density of the quinolone ring, affecting solubility profiles and pKa values compared to the parent API (Moxifloxacin).
This guide provides high-precision protocols for the crystallization and isolation of this compound, primarily for use as a Certified Reference Standard (CRS) in analytical validation. Unlike the parent API, where the goal is bulk yield, the objective here is chiral and chemical purity (>99.5%) .
Chemical Identity
-
IUPAC Name: 1-cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride.
-
CAS Number: 1029364-73-5 (Free Base) / Salt forms vary.
-
Key Structural Difference: Replacement of C6-Fluoro (Moxifloxacin) with C6-Methoxy.
Physicochemical Context & Solubility Strategy
Structural Impact on Crystallization
The replacement of the electron-withdrawing Fluorine (F) with an electron-donating Methoxy (-OMe) group at position 6 induces two critical changes:
-
Increased Lipophilicity: The dimethoxy core is less soluble in aqueous media than Moxifloxacin, making organic/aqueous co-solvent systems more effective for yield.
-
Basicity Shift: The electron-rich ring slightly increases the basicity of the piperazine/pyrrolopyridine moiety. Salt formation with HCl requires precise stoichiometric control to avoid forming hygroscopic dihydrochlorides.
Solubility Profile (Empirical)
| Solvent System | Solubility (Free Base) | Solubility (HCl Salt) | Role in Protocol |
| Water (pH 7) | Low (< 0.5 mg/mL) | Moderate (10-20 mg/mL) | Anti-solvent / pH medium |
| Methanol | High | High | Primary Solvent |
| Dichloromethane (DCM) | High | Low | Extraction / Anti-solvent |
| Acetonitrile | Moderate | Low | Anti-solvent (Polymorph Control) |
| Acetone | Low | Very Low | Anti-solvent (High Yield) |
Critical Process Parameters (CPPs)
To ensure reproducible crystal habit and purity, the following parameters must be controlled:
-
Acid Stoichiometry: 0.95 – 1.05 eq of Hydrochloric acid. Excess acid can lead to hygroscopic gums or degradation of the methoxy groups.
-
Water Activity (aw): The monohydrate form is thermodynamically stable. Crystallization requires a defined water content (typically 5-10% v/v in organic solvents) to facilitate stable lattice formation.
-
Temperature Ramp: Slow cooling (5°C/hour) is essential to reject the "Mono-methoxy" (Moxifloxacin) impurity if present in the matrix.
Experimental Protocols
Method A: Reactive Crystallization (Salt Formation)
Best for converting purified Free Base to Hydrochloride Salt Reference Standard.
Reagents:
-
6,8-Dimethoxy Moxifloxacin (Free Base, Crude)
-
Hydrochloric Acid (37% or 4M in Dioxane)
-
Ethanol (Absolute)
-
Ethyl Acetate (EtOAc)
Protocol Steps:
-
Dissolution: Suspend 5.0 g of Free Base in Ethanol (50 mL) at 45°C. Agitate until a clear solution is obtained.
-
Note: If haze persists, filter through a 0.45 µm PTFE membrane.
-
-
Acidification: Slowly add HCl (1.05 molar equivalents) dropwise over 20 minutes.
-
Observation: The solution will initially clarify, followed by the onset of turbidity.
-
-
Nucleation: Maintain temperature at 40°C for 30 minutes. Seed with 0.1% authentic crystals if available.
-
Anti-Solvent Addition: Slowly charge Ethyl Acetate (100 mL) over 2 hours.
-
Mechanism: Reduces dielectric constant, forcing the ionic salt out of solution.
-
-
Cooling: Ramp temperature down to 0-5°C at a rate of 10°C/hour.
-
Isolation: Filter under nitrogen pressure or vacuum. Wash cake with chilled EtOAc.
-
Drying: Vacuum dry at 40°C for 12 hours.
-
Target: Monohydrate form is typical; ensure water content is monitored if anhydrous is required.
-
Method B: pH-Swing Recrystallization (Purification)
Best for isolating the impurity from enriched mother liquors containing Moxifloxacin.
Protocol Steps:
-
Solubilization: Dissolve the crude mixture in Water/Methanol (80:20) .
-
Acidification: Adjust pH to < 2.0 using 2M HCl. Both Moxifloxacin and the 6,8-Dimethoxy analog will dissolve.
-
Selective Precipitation (Isoelectric Point):
-
Slowly raise pH using 1M NaOH.
-
Critical Point: The 6,8-Dimethoxy analog (more lipophilic) typically precipitates earlier or at a slightly different pH micro-environment than the fluoro-analog.
-
Target pH: Screen pH 6.8 – 7.2.
-
-
Extraction: Instead of filtering, extract the cloudy suspension with Dichloromethane (DCM) . The 6,8-dimethoxy impurity partitions preferentially into DCM compared to the more polar Moxifloxacin.
-
Evaporation & Crystallization: Evaporate DCM to oil/gum. Redissolve in Acetone and add HCl in Methanol .
-
Crystallization: Cool to 0°C to crystallize the high-purity HCl salt.
Process Visualization
Workflow: Isolation & Salt Formation
The following diagram illustrates the decision logic for processing the crude impurity.
Caption: Decision tree for processing 6,8-Dimethoxy Moxifloxacin based on input purity. High purity inputs proceed directly to salt formation; low purity inputs require partitioning.
Analytical Characterization (Validation)
To confirm the identity of the crystallized 6,8-Dimethoxy Moxifloxacin HCl, the following acceptance criteria must be met:
| Technique | Expected Result | Purpose |
| HPLC (Reverse Phase) | Retention Time (RT) relative to Moxifloxacin ~ 1.1 - 1.2 (More retained due to OMe) | Purity Assay |
| 1H-NMR (DMSO-d6) | Distinct Singlet at ~3.8 ppm (Methoxy at C8) AND New Singlet at ~3.6-3.7 ppm (Methoxy at C6). Absence of Fluorine coupling. | Structural Confirmation |
| 19F-NMR | No Signal | Confirms absence of Moxifloxacin (F-containing) |
| XRD (Powder) | Distinct diffractogram from Moxifloxacin Forms A/B | Polymorph Identification |
| Chloride Content | ~7.5% - 8.0% (Theoretical for Monohydrochloride) | Salt Stoichiometry |
References
-
European Pharmacopoeia (Ph. Eur.) . Moxifloxacin Hydrochloride Monograph 2254. (Defines Impurity B structure and limits).
-
Toronto Research Chemicals . 6,8-Dimethoxy Moxifloxacin Hydrochloride Data Sheet. (Physical properties and CAS verification).
-
Google Patents . Process for the preparation of Moxifloxacin Hydrochloride and its polymorphs. (Provides baseline crystallization solvent systems for the quinolone family).
-
SynThink Chemicals . Moxifloxacin EP Impurity B Reference Standard. (Analytical data confirmation).
Stability-indicating assay for 6,8-Dimethoxy Moxifloxacin
Application Note: Stability-Indicating HPLC Assay for 6,8-Dimethoxy Moxifloxacin (Impurity B)
Executive Summary & Scientific Rationale
The Challenge: 6,8-Dimethoxy Moxifloxacin (often designated as Moxifloxacin Impurity B ) represents a critical structural analog of Moxifloxacin where the 6-fluoro group is substituted by a methoxy group. In fluoroquinolone chemistry, the 6-fluoro substituent is pivotal for DNA gyrase binding and antibacterial potency. Consequently, the 6,8-dimethoxy analog is considered a significant process-related impurity with reduced efficacy.
The Solution: This Application Note details the development of a Stability-Indicating Method (SIM) . Unlike a standard potency assay, a SIM must unequivocally resolve the active pharmaceutical ingredient (API) from its synthesis impurities (like the 6,8-dimethoxy analog) and its degradation products (formed via oxidation, hydrolysis, or photolysis).
Mechanism of Separation: The separation relies on the subtle electronic and lipophilic differences between the 6-Fluoro and 6-Methoxy substituents.
-
Moxifloxacin (Parent): 6-F (Electron-withdrawing, smaller Van der Waals radius).
-
6,8-Dimethoxy Analog: 6-OMe (Electron-donating, bulkier). We utilize a Reverse-Phase (RP-HPLC) system with a specific acidic buffer to control the ionization of the piperazinyl/pyrrolidinyl moiety (pKa ~9.3) and the carboxylic acid (pKa ~6.0), ensuring sharp peak shapes and maximizing the resolution (
) between the parent and the analog.
Method Development Strategy (Decision Workflow)
The following diagram illustrates the logic flow used to select the critical method parameters (CMP) for this assay.
Caption: Decision tree for optimizing separation of fluoroquinolone analogs.
Protocol 1: Chromatographic Conditions
This method is validated to separate Moxifloxacin from the 6,8-Dimethoxy impurity and common degradants.
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent. | High surface area and double end-capping prevent tailing caused by the basic nitrogen in the quinolone ring. |
| Mobile Phase A | 20 mM Ammonium Formate (pH 4.0 adjusted with Formic Acid). | Controls ionization. pH 4.0 keeps the amine protonated and the acid partially ionized, optimizing retention. |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v). | A blend of ACN (sharpness) and MeOH (selectivity) helps resolve the methoxy analog. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 30°C ± 2°C | Elevated temperature reduces viscosity and improves mass transfer. |
| Detector | PDA / UV at 293 nm | 293 nm is the isosbestic point or lambda max for the quinolone core, offering high sensitivity. |
| Injection Vol | 10 µL | Standard loop volume. |
Gradient Program:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 60% B (Linear ramp)
-
15-20 min: 60% → 80% B (Wash)
-
20-25 min: 10% B (Re-equilibration)
Protocol 2: Forced Degradation Studies (Stress Testing)
To demonstrate the method is "Stability-Indicating," you must intentionally degrade the sample to ensure the method can detect breakdown products without interference from the 6,8-dimethoxy impurity.
Workflow Diagram:
Caption: Forced degradation workflow compliant with ICH Q1A(R2).
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of Moxifloxacin (1000 µg/mL) and spiking solution of 6,8-Dimethoxy Moxifloxacin (Impurity B).
-
Acid Stress: Mix 5 mL Stock + 5 mL 0.1 N HCl. Reflux at 60°C for 4 hours. Neutralize with 0.1 N NaOH before injection.
-
Expected Result: Decarboxylated degradants may form.[2]
-
-
Base Stress: Mix 5 mL Stock + 5 mL 0.1 N NaOH. Reflux at 60°C for 4 hours. Neutralize with 0.1 N HCl.
-
Expected Result: Ring opening or hydrolysis.
-
-
Oxidative Stress: Mix 5 mL Stock + 1 mL 30% H2O2 (dilute to 3%). Store at Room Temp for 24 hours.
-
Expected Result: N-oxide formation (typically elutes earlier than parent).
-
-
Assessment: Inject all stressed samples.
-
Critical Check: Ensure the 6,8-Dimethoxy impurity peak (if present in the sample or spiked) does not co-elute with any new degradation peaks. Use the PDA detector to verify "Peak Purity" (purity angle < purity threshold).
-
Protocol 3: Method Validation Parameters (ICH Q2)
To ensure trustworthiness, the method must be validated.[3]
1. Specificity (Resolution Check):
-
Inject a mixture of Moxifloxacin and 6,8-Dimethoxy Moxifloxacin.
-
Acceptance Criteria: Resolution (
) between the two peaks must be . -
Note: The 6,8-dimethoxy analog typically elutes after Moxifloxacin in reverse phase due to the increased lipophilicity of the methoxy group compared to the fluorine atom.
2. Linearity:
-
Prepare 5 concentration levels of the 6,8-Dimethoxy standard (e.g., from LOQ to 150% of the specification limit).
-
Acceptance Criteria: Correlation coefficient (
) .
3. Limit of Quantitation (LOQ):
-
Determine the concentration where Signal-to-Noise (S/N) ratio is 10:1.
-
Target: LOQ should be
of the API concentration to ensure sensitive impurity detection.
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][4][5][6] Available at: [Link]
-
ICH Q2(R1) : Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1][4][5][6] Available at: [Link]
-
S. S. Wakode et al. (2021). "A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances". Biomedical Chromatography. Available at: [Link]
-
M. Vishnu Priya et al. (2015). "Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products". Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. idosi.org [idosi.org]
- 6. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 6,8-Dimethoxy Moxifloxacin in Solution
Welcome to the technical support center for 6,8-Dimethoxy Moxifloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of 6,8-Dimethoxy Moxifloxacin in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 6,8-Dimethoxy Moxifloxacin in solution?
The stability of 6,8-Dimethoxy Moxifloxacin, a fluoroquinolone antibiotic, is primarily influenced by pH, exposure to light, temperature, and the presence of metal ions. Like its parent compound, moxifloxacin, it is most stable in near-neutral pH conditions.[1][2] Deviations into acidic or alkaline pH ranges can accelerate degradation.[1][2] Furthermore, the molecule is susceptible to photodegradation and its decomposition can be catalyzed by certain metal ions.[3][4][5]
Q2: What is the optimal pH range for maintaining the stability of 6,8-Dimethoxy Moxifloxacin solutions?
Based on studies of moxifloxacin, the optimal pH for stability is around 7.5.[1] The degradation rate increases significantly in both acidic (pH < 5) and alkaline (pH > 8) conditions.[1][2] For experimental purposes, it is recommended to maintain the pH of your 6,8-Dimethoxy Moxifloxacin solution within a range of 6.5 to 7.8 to minimize hydrolysis and other pH-dependent degradation pathways.
Q3: How significant is the impact of light on the stability of 6,8-Dimethoxy Moxifloxacin solutions?
Fluoroquinolones as a class are known to be photosensitive, and moxifloxacin is no exception.[1][3][4] Exposure to both UV and visible light can induce photodegradation, leading to the formation of various degradation products and a subsequent loss of potency.[3][4] Therefore, it is crucial to protect solutions of 6,8-Dimethoxy Moxifloxacin from light at all stages of handling and storage by using amber vials or by wrapping containers with aluminum foil.
Q4: Are there any specific excipients or formulation strategies that can enhance the stability of 6,8-Dimethoxy Moxifloxacin in solution?
Yes, several strategies can be employed. Using a buffered solution to maintain a stable pH in the optimal range is fundamental. Additionally, for liquid formulations, the use of suspending agents and structured vehicles, such as a 1:1 mixture of Ora-Plus and Ora-Sweet, has been shown to provide a stable environment for moxifloxacin for extended periods.[6][7] While not explicitly studied for 6,8-Dimethoxy Moxifloxacin, the principles of using appropriate formulation aids to control pH and protect from light are directly applicable.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability issues encountered with 6,8-Dimethoxy Moxifloxacin solutions.
Issue 1: Observable Color Change or Precipitation in the Solution
Potential Cause: This is often an indication of chemical degradation or a change in solubility. The formation of colored degradants or precipitation can be triggered by pH shifts, exposure to light, or high temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change or precipitation.
Experimental Protocol: pH Adjustment and Monitoring
-
pH Measurement: Carefully measure the pH of your 6,8-Dimethoxy Moxifloxacin solution using a calibrated pH meter.
-
Buffer Selection: Choose a biocompatible buffer system that is effective in the pH range of 7.0-8.0, such as a phosphate buffer.
-
pH Adjustment: Titrate the solution with a dilute solution of the chosen buffer to bring the pH to approximately 7.5.
-
Observation: After pH adjustment, visually inspect the solution for any changes in color or for the dissolution of any precipitate.
-
Stability Assessment: To confirm stability, analyze the solution using a stability-indicating HPLC method at initial and subsequent time points.
Issue 2: Loss of Potency or Unexpected Peaks in Chromatographic Analysis
Potential Cause: A decrease in the main peak area and the appearance of new peaks in an HPLC chromatogram are clear signs of degradation. This can be due to hydrolysis, oxidation, or photodegradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of potency.
Experimental Protocol: Forced Degradation Study to Identify Degradants
A forced degradation study can help identify the nature of the degradation products and the susceptibility of 6,8-Dimethoxy Moxifloxacin to specific stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of 6,8-Dimethoxy Moxifloxacin in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks will indicate the degradation products formed under each condition. This information is invaluable for developing a targeted stabilization strategy.
Data Summary
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.8 | Minimizes acid and base-catalyzed hydrolysis. Moxifloxacin is most stable around pH 7.5.[1][2] |
| Light Exposure | Protect from light (use amber vials or foil) | Prevents photodegradation, a major degradation pathway for fluoroquinolones.[1][3][4] |
| Temperature | Store at 4°C for short-term and -20°C for long-term | Reduces the rate of all chemical degradation reactions. |
| Metal Ions | Avoid contact with reactive metal ions (e.g., Cu²⁺, Fe³⁺) | Certain metal ions can catalyze the degradation of moxifloxacin.[5] |
References
-
Raza, A., Ansari, T. M., & Rehman, A. (2012). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. American Journal of Analytical Chemistry, 3(12), 859-868. [Link]
-
Li, W., Zhao, L., & Liu, J. (2017). Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation. Journal of Pharmaceutical and Biomedical Analysis, 145, 548-554. [Link]
-
Raza, A., Ansari, T. M., & Rehman, A. (2013). Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study. Drug testing and analysis, 5(4), 232–239. [Link]
-
Torniainen, K., Tammilehto, S., & Ulvi, V. (1996). A study of the photodegradation of fluoroquinolones in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 14(8-10), 1187–1196. [Link]
-
Yahya, M. S., Oturan, N., El-Ghenymy, A., Beqqal, N., & Oturan, M. A. (2017). Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Cogent Chemistry, 3(1), 1339185. [Link]
-
Stass, H., & Kubitza, D. (1999). Pharmacokinetics and metabolism of moxifloxacin. Journal of antimicrobial chemotherapy, 43 Suppl B, 83–90. [Link]
-
Janus, J., Sacher, F., Dott, W., & Hollender, J. (2008). The plausible degradation patterns of moxifloxacin under studied conditions. Journal of chromatography. A, 1189(1-2), 439–448. [Link]
-
Vazquez-Alvarez, M., Lopez-Prieto, A., Garcia-Valtanen, P., Martinez-Lopez, A., & Esteban, M. A. (2015). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Journal of pharmaceutical and biomedical analysis, 107, 343–349. [Link]
-
Rao, B. M., & Kumar, K. P. (2012). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1121-1127. [Link]
-
Janas, E., & Oledzka, I. (2014). 26 Acid degradation pathways of moxifloxacin HCl at 110 C in the presence of Cu (II) ions. Acta poloniae pharmaceutica, 71(1), 71–79. [Link]
-
Naveed, S., Qamar, F., & Zainab, S. (2014). Degradation Studies of Different Brands of Moxifloxacin Available in the Market. International Journal of Current Pharmaceutical Review and Research, 5(4), 110-116. [Link]
-
Janas, E., & Oledzka, I. (2014). Kinetic and thermodynamic studies of moxifloxacin hydrolysis in the presence and absence of metal ions in acidic solutions. Acta poloniae pharmaceutica, 71(1), 71–79. [Link]
-
Sultana, N., Arayne, M. S., & Shafi, N. (2011). Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. Quimica nova, 34(7), 1228–1232. [Link]
-
Sahu, P. K., & Sahu, P. (2012). Stability indicating RP-HPLC method development and validation of moxifloxacin. International Journal of Research in Pharmacy and Chemistry, 2(3), 690-696. [Link]
-
Yahya, M. S., Oturan, N., El-Ghenymy, A., Beqqal, N., & Oturan, M. A. (2017). Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Cogent Chemistry, 3(1), 1339185. [Link]
-
Sultana, N., Arayne, M. S., & Shafi, N. (2012). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. DARU Journal of Pharmaceutical Sciences, 20(1), 69. [Link]
-
Kumar, A., & Saini, G. (2012). Development and validation of a stability indicating UPLC method for determination of Moxifloxacin Hydrochloride in pharmaceutical formulations. International Journal of Pharmacy and Biological Sciences, 2(3), 329-336. [Link]
-
Yahya, M. S., Oturan, N., El-Ghenymy, A., Beqqal, N., & Oturan, M. A. (2017). Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Cogent Chemistry, 3(1), 1339185. [Link]
-
Kovács, R., Kárpáti, T., & Kustos, I. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Antibiotics, 13(6), 543. [Link]
-
Walker, S. E., Iazzetta, J., Law, S., & Biniecki, K. (2010). Stability of commonly used antibiotic solutions in an elastomeric infusion device. The Canadian journal of hospital pharmacy, 63(3), 212–224. [Link]
-
El-Salamouni, N. S., El-Dahmy, R. M., & El-Kamel, A. H. (2021). Sustained Ocular Delivery of Moxifloxacin–Ufasomes-Laden In Situ Gel for Keratitis Management. Pharmaceutics, 13(8), 1258. [Link]
-
Johnson, C. E., & Huchton, D. M. (2009). Stability of extemporaneously prepared moxifloxacin oral suspensions. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 66(12), 1121–1123. [Link]
-
Providence Health & Services. (2014). Therapeutic Class Overview Otic Fluoroquinolones. [Link]
-
Johnson, C. E., & Huchton, D. M. (2009). Stability of extemporaneously prepared moxifloxacin oral suspensions. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 66(12), 1121–1123. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Improve Fluoroquinolone Prescribing Practices. [Link]
-
Kaatz, G. W., & Seo, S. M. (1998). Activity of and Resistance to Moxifloxacin in Staphylococcus aureus. Antimicrobial agents and chemotherapy, 42(12), 3296–3300. [Link]
Sources
- 1. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Stability of extemporaneously prepared moxifloxacin oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting HPLC peak tailing for Moxifloxacin impurities
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Moxifloxacin and its impurities. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, with a specific focus on the pervasive issue of peak tailing. Our approach is rooted in first principles, explaining the chemical causality behind the troubleshooting steps to empower you to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
A1: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is problematic because it reduces resolution between closely eluting compounds, such as Moxifloxacin and its impurities, and can lead to inaccurate peak integration and quantification.[2] For regulatory submissions, the peak asymmetry or tailing factor is a critical system suitability parameter, with a typical acceptance criterion of less than 2.0.[3]
Q2: I'm observing significant peak tailing for both my Moxifloxacin active pharmaceutical ingredient (API) and its related impurities. What are the most likely causes?
A2: When all or most peaks in your chromatogram are tailing, especially for basic compounds like Moxifloxacin, the root cause is often a secondary retention mechanism interacting with the primary reversed-phase separation.[4][5][6] The most common culprits include:
-
Secondary Silanol Interactions: This is the most frequent cause. Residual silanol groups (Si-OH) on the surface of silica-based columns can become deprotonated (SiO-) and interact ionically with protonated basic compounds, causing peak tailing.[1][4][7][8]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of both the analytes and the column's silanol groups, resulting in poor peak shape.[1][9]
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or physical damage to the column bed can disrupt the chromatographic process and cause peak distortion.[2][7]
-
Extra-Column Effects: Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing, especially for early eluting peaks.[1][7][9]
In-Depth Troubleshooting Guide
Issue 1: Peak tailing of Moxifloxacin and its basic impurities.
Moxifloxacin is a fluoroquinolone antibiotic with both acidic (carboxylic acid, pKa ~6.25) and basic (secondary amine, pKa ~9.29) functional groups.[10] This amphoteric nature makes its chromatography sensitive to mobile phase conditions, particularly pH. The basic nitrogen atoms are prime candidates for unwanted interactions with the stationary phase.[11]
Silica-based reversed-phase columns often have residual, un-capped silanol groups on their surface.[7] At a mobile phase pH above approximately 3-4, these silanols can deprotonate, creating a negatively charged surface (SiO-).[1][4] Moxifloxacin, with its basic amine group, will be protonated (positively charged) at acidic to neutral pH. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol groups, creating a secondary retention mechanism that results in significant peak tailing.[4][8][12]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2]; subgraph "Undesirable Secondary Interaction" Moxifloxacin [label="Protonated Moxifloxacin (R-NH2+)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Silanol [label="Ionized Silanol (SiO-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tailing [label="Peak Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; Moxifloxacin -- "Ionic Interaction" --> Silanol; Silanol --> Tailing; end } caption { label = "Diagram of secondary silanol interaction causing peak tailing."; fontsize = 10; }
Here is a step-by-step guide to mitigate peak tailing caused by silanol interactions:
Step 1: Mobile Phase pH Optimization
The most effective way to control silanol interactions is by manipulating the mobile phase pH.[9][13]
-
Protocol:
-
Prepare a series of mobile phase aqueous portions with a suitable buffer (e.g., 20 mM phosphate or ammonium) at different pH values. A good starting range would be pH 2.5, 3.0, and 4.5.[14][15]
-
Ensure your column is stable at the chosen pH. Most silica-based columns are stable between pH 2 and 8.[16]
-
Inject your Moxifloxacin sample and observe the peak shape at each pH.
-
-
Expected Outcome: Lowering the mobile phase pH to around 2.5-3.0 will protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing the ionic interaction with the protonated Moxifloxacin.[4][6][9] This should significantly improve peak symmetry. Several validated methods for Moxifloxacin utilize a low pH mobile phase for this reason.[11][14][17]
Step 2: Use of Mobile Phase Additives (Competitive Silanol Blockers)
If adjusting the pH alone is insufficient, or if you need to work at a higher pH for other reasons, adding a competitive base can improve peak shape.
-
Protocol:
-
Expected Outcome: TEA is a small basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively "blocking" them from interacting with Moxifloxacin.[7][19] This competitive binding reduces the opportunity for secondary interactions with your analyte, resulting in more symmetrical peaks.[3][14]
| Parameter | Modification | Mechanism of Action | Expected Result on Peak Shape |
| Mobile Phase pH | Decrease to pH 2.5 - 3.0 | Protonates residual silanols, neutralizing their negative charge. | Significant improvement in symmetry. |
| Mobile Phase Additive | Add 0.1% Triethylamine (TEA) | TEA competitively binds to active silanol sites, masking them from the analyte. | Improved peak symmetry, especially at mid-range pH. |
Step 3: Column Selection
The choice of HPLC column has a significant impact on peak shape for basic compounds.
-
Protocol:
-
If you are using an older, "Type A" silica column, consider switching to a modern, high-purity, "Type B" silica column. These columns have a much lower concentration of acidic silanol groups and metal contaminants.[13]
-
Alternatively, use a column with end-capping. End-capping is a process where residual silanols are chemically bonded with a small silane (like trimethylchlorosilane) to make them inert.[4][9]
-
-
Expected Outcome: Modern, end-capped columns exhibit significantly reduced peak tailing for basic compounds because the primary cause of the secondary interaction has been minimized at the manufacturing stage.[1][13]
Issue 2: Peak tailing that is inconsistent or worsens over time.
If you observe that peak tailing is not consistent between injections or progressively worsens during a sequence, the issue may be related to column health, system hardware, or sample preparation.
-
Column Contamination: Strongly retained impurities from the sample matrix can accumulate at the head of the column, creating active sites that can interact with analytes and disrupt the flow path, leading to peak tailing.[7][20]
-
Column Void: A physical void or channel can form at the inlet of the column bed due to pressure shocks or operation at high pH.[9] This leads to a non-uniform flow path, causing peaks to broaden and tail.[9]
-
Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector, can cause the chromatographic peak to spread out after it has been separated on the column, leading to broader, tailing peaks.[7][9]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2]; subgraph "Troubleshooting Workflow for Worsening Peak Tailing" Start[label="Inconsistent/WorseningPeak Tailing", fillcolor="#F1F3F4", fontcolor="#202124"] --> CheckGuard[label="Check/ReplaceGuard Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckGuard --> |Problem Solved| End[label="Issue Resolved:Contamination", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckGuard --> |No Improvement| CheckConnections[label="Inspect Tubing &Fittings", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConnections --> |Problem Solved| End2[label="Issue Resolved:Extra-Column Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckConnections --> |No Improvement| FlushColumn[label="Reverse & FlushAnalytical Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FlushColumn --> |Problem Solved| End3[label="Issue Resolved:Contamination", fillcolor="#34A853", fontcolor="#FFFFFF"]; FlushColumn --> |No Improvement| ReplaceColumn[label="ReplaceAnalytical Column", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end } caption { label = "Systematic workflow for diagnosing worsening peak tailing."; fontsize = 10; }
-
Sample Preparation and Guard Columns:
-
Protocol: Ensure your samples are fully dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[7] Always filter samples through a 0.45 or 0.22 µm filter before injection.[3] To protect your analytical column, use a guard column with the same stationary phase.[20]
-
Action: If peak tailing appears, first replace the guard column. If this resolves the issue, it indicates that your sample contains strongly retained impurities.[20]
-
-
Inspect System Connections:
-
Protocol: Check all fittings and tubing between the injector, column, and detector. Ensure that tubing is cut cleanly and sits perfectly flush within the fitting to avoid any dead volume.[5]
-
Action: Remake any suspect connections. Use narrow internal diameter tubing (e.g., 0.005") where possible to minimize extra-column volume.[1]
-
-
Column Washing and Regeneration:
-
Protocol: If contamination is suspected on the analytical column, a washing procedure may help. Disconnect the column from the detector, reverse the flow direction, and flush with a series of strong solvents. A typical sequence for a C18 column would be:
-
Mobile phase (without buffer)
-
Water
-
Isopropanol
-
Hexane (if necessary for very non-polar contaminants)
-
Isopropanol
-
Mobile phase (without buffer)
-
-
Action: After washing, re-equilibrate the column in the forward direction with your mobile phase until a stable baseline is achieved. If peak shape is not restored, the column may be permanently damaged and require replacement.
-
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Hawach. (2025). Reasons for Peak Tailing of HPLC Column. [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
- Priya, M. V., et al. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841.
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
- Khan, A., et al. (2012). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. Pakistan Journal of Pharmaceutical Sciences, 25(4), 799-805.
- Dewani, A. P., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. American-Eurasian Journal of Toxicological Sciences, 5(2), 33-39.
- Li, X., et al. (2013). Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases. Journal of Analytical Methods in Chemistry, 2013, 856087.
- Kumar, P., et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms.
- El-Kimary, E. R., et al. (2025).
- Al-Angary, A. A., et al. (2007). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma.
-
Indian Journal of Pharmacy Practice. (2023). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. [Link]
- Raza, A., et al. (2014).
-
ResearchGate. (2025). The effect of pH of the mobile phase to peak areas on the determination...[Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
- Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
- Hubicka, U., et al. (2013). KINETIC AND THERMODYNAMIC STUDIES OF MOXIFLOXACIN HYDROLYSIS IN THE PRESENCE AND ABSENCE OF METAL IONS IN ACIDIC SOLUTIONS. Acta Poloniae Pharmaceutica, 70(1), 59-66.
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
ResearchGate. (2013). (PDF) Kinetic and thermodynamic studies of moxifloxacin hydrolysis in the presence and absence of metal ions in acidic solutions. [Link]
-
PubMed. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. jocpr.com [jocpr.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. support.waters.com [support.waters.com]
- 6. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Metal chelation approach synergized with surfactant for spectrofluorimetric assay of moxifloxacin with method greenness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. m.youtube.com [m.youtube.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Storage conditions to prevent degradation of 6,8-Dimethoxy Moxifloxacin
Technical Support Center: 6,8-Dimethoxy Moxifloxacin Integrity Guide
Subject: Preservation and Handling of 6,8-Dimethoxy Moxifloxacin (Moxifloxacin Related Compound B)[1] Ticket ID: TECH-SUP-MXF-002 Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely working with 6,8-Dimethoxy Moxifloxacin (Chemical Name: 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). In regulatory contexts (USP/EP), this is often designated as Moxifloxacin Related Compound B .
Unlike the parent drug Moxifloxacin (which contains a 6-fluoro group), this impurity possesses a 6-methoxy substitution. This structural alteration changes the electron density of the quinolone core, modifying its reactivity profile—specifically regarding oxidative susceptibility and photostability.
This guide provides a self-validating system to ensure the integrity of your reference material.
Part 1: The "Golden Standard" Storage Protocol
Failure to adhere to these parameters typically results in lactam ring hydrolysis, side-chain oxidation, or photo-induced degradation.
| Parameter | Critical Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Long-term) | Lowers kinetic energy, retarding the rate of spontaneous decarboxylation and oxidation. |
| Light Exposure | Strictly Dark (Amber Vials) | The quinolone core is a photosensitizer. Light absorption at ~290nm triggers radical formation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The 6,8-dimethoxy motif is electron-rich, making it susceptible to oxidative attack. |
| Hygroscopicity | Desiccated | As a hydrochloride salt (typical form), it is hygroscopic. Moisture catalyzes hydrolysis. |
| Container | Amber Borosilicate Glass | Prevents UV penetration; Type I glass minimizes alkali leaching which can alter pH. |
Part 2: Mechanisms of Degradation (The "Why")
To troubleshoot effectively, you must understand the enemy.
Photodegradation (The Primary Threat)
Fluoroquinolones are notorious for photodegradation. While 6,8-Dimethoxy Moxifloxacin lacks the C-6 fluorine atom (preventing the specific defluorination pathway seen in the parent drug), the quinolone core remains a chromophore. Upon UV exposure, the molecule enters an excited triplet state, generating Reactive Oxygen Species (ROS).
-
Consequence: Cleavage of the diazabicyclononyl side chain and formation of N-oxide byproducts.
Oxidative Instability
The replacement of the electron-withdrawing Fluorine (in Moxifloxacin) with an electron-donating Methoxy group at position 6 increases the electron density of the aromatic ring.
-
Consequence: This makes the ring more prone to electrophilic attack and oxidation compared to the parent molecule, particularly in solution.
Part 3: Experimental Workflow & Handling
The following workflow is designed to minimize "Time-Out-Of-Environment" (TOOE).
Figure 1: Optimized handling workflow to prevent moisture uptake and oxidative stress during aliquot preparation.
Part 4: Troubleshooting & FAQs
Q1: I dissolved the standard in Methanol, but I can't run the LC-MS until tomorrow. Is it stable?
-
Status: Risky.
-
The Science: In solution, molecular mobility increases, accelerating degradation.
-
Protocol: If you must store a solution, adjust the pH to ~7.5 (zwitterionic form is most stable for Moxifloxacin-type structures) or keep it in acidic conditions if using for LC-MS. Store at 4°C in the dark .
-
Limit: Do not exceed 24 hours. If a precipitate forms or the solution turns from pale yellow to brown, discard it.
Q2: The powder has turned from off-white to a yellowish-brown. Can I still use it?
-
Status: Critical Failure.
-
The Science: This color shift indicates the formation of quinone-type oxidation products or extensive photodegradation.
-
Action: The purity is likely compromised. Do not use for quantitative impurity profiling (calculation of Relative Response Factors) as the assay value is unreliable.
Q3: Can I use ultrasonic baths to dissolve the compound?
-
Status: Proceed with Caution.
-
The Science: Sonication generates local hotspots (cavitation) and free radicals.
-
Protocol: Limit sonication to < 5 minutes. Ensure the bath water is ambient, not hot. Vortexing is preferred over sonication for this sensitive impurity.
Q4: Why does the Certificate of Analysis (CoA) say "Hygroscopic"?
-
The Science: The 6,8-dimethoxy analog is typically supplied as a hydrochloride salt. The lattice energy of the salt allows water molecules to intercalate, potentially forming hydrates.
-
Impact: If you weigh the sample after it has absorbed water, your mass calculation will be wrong (you are weighing water, not drug), leading to under-estimation of impurity levels in your final calculations.
References
-
United States Pharmacopeia (USP). Moxifloxacin Related Compound B Reference Standard. USP Catalog No. 1448628. Link
- Torniainen, K., et al. (1997). Photodegradation of ciprofloxacin and its derivatives in aqueous solution. International Journal of Pharmaceutics.
-
Hubicka, U., et al. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients.[2] Journal of Pharmaceutical and Biomedical Analysis.[3] Link
-
LGC Standards. 6,8-Dimethoxy Moxifloxacin Hydrochloride Data Sheet.Link
-
Motwani, S.K., et al. (2006). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. AAPS PharmSciTech. (Establishes pH-dependent stability profiles). Link
Sources
Solving solubility issues with 6,8-Dimethoxy Moxifloxacin HCl
Topic: Solubility Optimization & Troubleshooting Guide
Status: Active | Ticket Priority: High | Updated: 2024-05-20
Welcome to the Technical Support Center
From: Dr. Aris Thorne, Senior Application Scientist To: R&D Team / Analytical Development Group
You are likely here because your 6,8-Dimethoxy Moxifloxacin HCl sample is refusing to dissolve in your standard aqueous buffer, or worse, it dissolved initially and then precipitated ("crashed out") during your experiment.
This is a known physicochemical bottleneck. While standard Moxifloxacin is sparingly soluble, the 6,8-dimethoxy analog (often an impurity standard or novel derivative) presents a heightened challenge. By replacing the C6-fluorine atom with a methoxy group, the molecule’s lipophilicity increases, and its crystal lattice energy shifts, rendering standard "shake and shoot" protocols ineffective.
This guide replaces guesswork with thermodynamic logic. Follow the protocols below to ensure solution stability.
PART 1: The Solubility Logic (The "Why")
Before you pipette, you must understand the three forces fighting against you.
1. The Lipophilicity Trap (Structure-Property Relationship)
Standard Moxifloxacin contains a C6-Fluorine atom. In your compound, this is replaced (or augmented) by a Methoxy group.
-
The Shift: Methoxy groups (
) are electron-donating and bulky compared to Fluorine. This modification disrupts the hydration shell that usually stabilizes the molecule in water. -
Result: The partition coefficient (LogP) increases. The molecule "prefers" itself over water molecules, leading to rapid agglomeration in aqueous environments.
2. The Isoelectric Canyon (pH Dependency)
Like all fluoroquinolones, this molecule is zwitterionic . It has two ionizable centers:
-
Acidic: Carboxylic acid (pKa
6.0–6.4) -
Basic: Diazabicyclo amine (pKa
9.3)
The Danger Zone: Between pH 6.8 and 7.5 (typical biological pH), the molecule exists as a neutral zwitterion (net charge = 0). Solubility is at its absolute minimum here. If you try to dissolve this directly in PBS (pH 7.4), it will precipitate.
3. The Common Ion Effect (The Saline Mistake)
You have the HCl salt form.
-
The Trap: Users often dissolve HCl salts in 0.9% NaCl (Saline) or KCl buffers.
-
The Physics: The high concentration of Chloride ions (
) in saline pushes the equilibrium back toward the solid state ( ). -
Rule: Never dissolve the solid HCl salt directly into a high-chloride buffer.
PART 2: Decision Tree & Workflow
Do not proceed until you have reviewed this logic flow.
Figure 1: Solubility Decision Matrix. Note the critical failure point at Neutral pH without co-solvents.
PART 3: The "Gradient Solubilization" Protocol
Objective: Prepare a stable stock solution for HPLC or biological assay. Scope: Applicable for 6,8-Dimethoxy Moxifloxacin HCl (and related impurities like Impurity B).[1]
Reagents Required:
-
Primary Solvent: DMSO (Dimethyl sulfoxide) - HPLC Grade.
-
Secondary Solvent (Optional): Methanol (if DMSO is incompatible with downstream assay).
-
Diluent: Water (Milli-Q) or Buffer (pH adjusted).
Step-by-Step Methodology:
1. The "Wet" Weighing (Crucial)
-
These salts are often hygroscopic and static. Do not weigh directly onto paper. Weigh directly into a glass vial or Eppendorf tube.
2. The Primary Dissolution (Organic Phase)
-
Do NOT add water yet.
-
Add DMSO to the solid.
-
Target Concentration: 10 mg/mL to 20 mg/mL.
-
Technique: Vortex for 30 seconds. The solution should be crystal clear and slightly yellow.
-
Why? DMSO disrupts the crystal lattice energy that water cannot overcome alone.
-
3. The "Drop-Wise" Dilution
-
If you need an aqueous working solution (e.g., 1 mg/mL), do not dump the DMSO stock into the water.
-
Action: Place your aqueous buffer (pH < 6 recommended) on a magnetic stirrer.
-
Slowly add the DMSO stock drop-wise into the vortex of the stirring buffer.
-
Limit: Keep the final DMSO concentration < 5% (v/v) if possible, but > 10% may be needed for neutral pH stability.
4. Visual Confirmation
-
Hold the vial up to a light source. Look for "schlieren" lines or turbidity. If cloudy, sonicate for 60 seconds. If it remains cloudy, you have hit the solubility limit for that pH—add more DMSO or adjust pH.
PART 4: Troubleshooting FAQs
Q1: I dissolved the powder in PBS, and it looked clear, but 2 hours later, there is a precipitate. Why? A: You encountered Delayed Nucleation . You likely created a supersaturated solution. PBS (Phosphate Buffered Saline) has a pH of ~7.4 (the danger zone) and high Chloride content (Common Ion Effect). The solution was thermodynamically unstable from the start. Over time, the system sought equilibrium, forcing the drug out of solution.
-
Fix: Re-dissolve in 100% DMSO, then dilute into a buffer with pH 4.5 (Acetate) or pH 9.0 (Borate) , avoiding the neutral trap.
Q2: Can I use Ethanol instead of DMSO? A: Proceed with caution. While standard Moxifloxacin is "slightly soluble" in ethanol, the 6,8-dimethoxy analog is more lipophilic. Ethanol is a weaker solvent than DMSO for this class. If you must use ethanol, expect a lower maximum concentration (likely < 2 mg/mL) compared to DMSO (> 10 mg/mL).
Q3: My HPLC peak is splitting. Is this a solubility issue? A: It is likely a pH mismatch , not just solubility. If your sample is dissolved in DMSO/Acid but your Mobile Phase is Neutral/Basic, the drug may precipitate inside the column or at the injection port.
-
Fix: Ensure your Mobile Phase A contains 0.1% Formic Acid or TFA to keep the drug ionized and soluble during the run.
Q4: I need to inject this into animals. I can't use 100% DMSO. A: Use a Cyclodextrin Complex . For in vivo work, simple co-solvents often cause pain or precipitation at the injection site.
-
Recipe: Prepare a 10% (w/v) solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.
-
Dissolve your drug in a minimal amount of DMSO (e.g., 20 µL).
-
Add the DMSO concentrate to the HP-β-CD solution. The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic dimethoxy-moxifloxacin, keeping it soluble in the aqueous phase.
PART 5: Solubility Data Reference Table
| Solvent System | Solubility Potential | Stability Risk | Recommended Use |
| Water (pH 7) | Very Poor (< 0.1 mg/mL) | Critical (Precipitation) | Avoid completely. |
| 0.9% Saline | Poor | High (Common Ion Effect) | Avoid for initial dissolution. |
| DMSO | Excellent (> 20 mg/mL) | Low | Primary Stock Solution. |
| Methanol | Moderate (~3-5 mg/mL) | Low | Analytical Standards. |
| 0.1N HCl | High (> 10 mg/mL) | Low | Good for aqueous dilution (Acidic). |
| PBS (pH 7.4) | Poor | High (Zwitterionic Crash) | Only with >10% Co-solvent. |
References
-
LGC Standards. (n.d.). 6,8-Dimethoxy Moxifloxacin Hydrochloride Data Sheet. Retrieved from
-
Cayman Chemical. (2022). Moxifloxacin (hydrochloride) Product Information & Solubility Profile. Retrieved from
-
Al Omari, M. M., et al. (2014). Moxifloxacin Hydrochloride: Profiles of Drug Substances. ResearchGate. Retrieved from
-
Ross, D. L., & Riley, C. M. (1990).[2] Aqueous solubility and ionization characteristics of fluoroquinolones. International Journal of Pharmaceutics. (Contextual grounding for zwitterionic behavior).
-
Khan Academy. (n.d.). The Common Ion Effect. Retrieved from
Sources
Technical Support Center: Optimizing Mobile Phase for 6,8-Dimethoxy Moxifloxacin Separation
Welcome to the technical support center for optimizing the chromatographic separation of 6,8-Dimethoxy Moxifloxacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development. By understanding the fundamental principles behind mobile phase selection and optimization, you can achieve robust and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: My peak for 6,8-Dimethoxy Moxifloxacin is showing significant tailing. What is the likely cause and how can I fix it?
A1: Peak tailing for basic compounds like Moxifloxacin and its analogs is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic amine groups on the analyte and acidic silanol groups on the silica-based stationary phase.
Causality: At mid-range pH, residual silanol groups on the C18 column packing are ionized (negatively charged), while the piperazine moiety of the Moxifloxacin structure is protonated (positively charged). This leads to strong, undesirable ionic interactions that cause the peak to tail.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Adjusting the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 is the most effective solution. At this acidic pH, the silanol groups are fully protonated (neutral), minimizing the secondary ionic interactions.[1] Buffers like phosphate or formate are excellent choices for maintaining a stable, low pH.[2][3]
-
Incorporate a Tailing Inhibitor: Adding a small concentration (e.g., 0.1% v/v) of an amine modifier like triethylamine (TEA) to the mobile phase can also mitigate peak tailing.[4][5] TEA acts as a competitive base, binding to the active silanol sites and shielding the analyte from these interactions.
-
Optimize Organic Modifier Concentration: While less common for tailing, an inappropriate concentration of the organic modifier can sometimes contribute to poor peak shape. Ensure your organic modifier (typically acetonitrile or methanol) concentration is optimized for good retention and peak symmetry.[1]
Q2: I am not getting adequate separation between 6,8-Dimethoxy Moxifloxacin and Moxifloxacin. How can I improve the resolution?
A2: Achieving baseline separation between structurally similar compounds requires careful optimization of the mobile phase's selectivity.
Causality: 6,8-Dimethoxy Moxifloxacin and Moxifloxacin differ in the substituents on the quinolone core. While both are hydrophobic, their subtle electronic and structural differences can be exploited to achieve separation.
Troubleshooting Workflow:
Caption: Systematic workflow for improving chromatographic resolution.
Detailed Steps:
-
Systematic pH Adjustment: The ionization state of the carboxylic acid and amine functional groups on both molecules is pH-dependent.[6][7] Systematically varying the mobile phase pH from 2.5 to 6.0 can significantly alter the selectivity and, therefore, the resolution between the two compounds.[2][8]
-
Evaluate Different Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they offer different selectivities.[9][10]
-
Acetonitrile is generally a stronger solvent and can provide sharper peaks.
-
Methanol can offer different selectivity due to its ability to engage in hydrogen bonding interactions. If you are using acetonitrile, try substituting it with methanol (or a combination) to see if the resolution improves.
-
-
Adjust Buffer Concentration: The concentration of your buffer can influence the ionic strength of the mobile phase, which can subtly affect retention and selectivity. Experiment with buffer concentrations in the range of 10-50 mM.[11]
Q3: What is a good starting point for a mobile phase to separate 6,8-Dimethoxy Moxifloxacin from its related substances?
A3: A robust starting point for method development is crucial. Based on established methods for Moxifloxacin and other fluoroquinolones, the following conditions are recommended:
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for fluoroquinolones.[4][12] |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate or Ammonium Formate in Water | Provides buffering capacity to maintain a stable pH.[2][12] |
| pH of Mobile Phase A | Adjusted to 3.0 with Phosphoric or Formic Acid | Suppresses silanol interactions and ensures consistent analyte ionization.[2][13] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[5][9] |
| Elution Mode | Isocratic or Gradient | Start with isocratic (e.g., 70:30 A:B) and move to gradient if necessary for complex mixtures.[12][14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[4][12] |
| Detection Wavelength | ~294 nm | Moxifloxacin and its analogs have a strong UV absorbance maximum around this wavelength.[14][15][16] |
This starting point provides a good balance of retention, peak shape, and selectivity for fluoroquinolone compounds.
Troubleshooting Guide
Issue 1: Drifting Retention Times
| Potential Cause | Explanation | Solution |
| Inadequate Column Equilibration | The column chemistry has not reached equilibrium with the mobile phase, causing a continuous change in retention. | Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.[17] |
| Mobile Phase Instability | The mobile phase composition is changing over time due to evaporation of the more volatile component (usually the organic modifier) or pH drift. | Prepare fresh mobile phase daily. Keep solvent bottles capped. If using a buffer, ensure it is within its effective buffering range. |
| Pump Malfunction | Inconsistent mixing of the mobile phase components by the HPLC pump. | Perform pump performance checks and maintenance. Manually pre-mix the mobile phase to rule out pump issues.[17] |
| Temperature Fluctuations | Changes in ambient temperature can affect solvent viscosity and column chemistry, leading to shifts in retention. | Use a column oven to maintain a constant temperature.[12] |
Issue 2: High Backpressure
| Potential Cause | Explanation | Solution |
| Column Frit Blockage | Particulate matter from the sample or mobile phase has clogged the inlet frit of the column.[1] | Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column to protect the analytical column.[1] Reverse-flush the column (if permitted by the manufacturer). |
| Precipitation in the System | The sample is not soluble in the mobile phase, or the buffer has precipitated due to a high organic modifier concentration. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Check the buffer's solubility in the organic modifier. |
| System Blockage | A blockage in the tubing, injector, or detector.[1] | Systematically isolate and check each component of the HPLC system to locate the source of the high pressure. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the separation of 6,8-Dimethoxy Moxifloxacin and Moxifloxacin.
Objective: To determine the optimal mobile phase pH for maximum resolution.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate
-
Phosphoric acid (85%)
-
Standard solutions of 6,8-Dimethoxy Moxifloxacin and Moxifloxacin
Procedure:
-
Prepare Buffer Stock Solution: Prepare a 20 mM potassium dihydrogen phosphate stock solution in HPLC grade water.
-
Prepare Mobile Phases:
-
pH 2.5: Take an aliquot of the buffer stock and adjust the pH to 2.5 using phosphoric acid.
-
pH 3.5: Take another aliquot and adjust the pH to 3.5.
-
pH 4.5: Adjust a third aliquot to pH 4.5.
-
pH 5.5: Adjust a fourth aliquot to pH 5.5.
-
-
Chromatographic Analysis:
-
For each pH level, prepare a mobile phase consisting of the buffered aqueous solution and acetonitrile in a fixed ratio (e.g., 70:30 v/v).
-
Equilibrate the C18 column with the mobile phase for at least 15 minutes.
-
Inject a mixed standard solution of 6,8-Dimethoxy Moxifloxacin and Moxifloxacin.
-
Record the retention times and calculate the resolution between the two peaks.
-
-
Data Analysis: Plot the resolution as a function of pH to identify the optimal pH value.
Caption: Step-by-step pH optimization workflow.
References
-
A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 13, 2026, from [Link]
-
Dewani, A. P., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Reddy, B. C. K., et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. Biomedical Chromatography, 35(11), e5192. Retrieved February 13, 2026, from [Link]
-
Kumudhavalli, M. V., & Saravanan, C. (n.d.). Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Walsh Medical Media. Retrieved February 13, 2026, from [Link]
-
Khan, A., et al. (2020). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice, 13(2). Retrieved February 13, 2026, from [Link]
-
Sahoo, S., et al. (2011). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF MOXIFLOXACIN. International Journal of Research in Pharmacy and Chemistry. Retrieved February 13, 2026, from [Link]
-
Ballesteros, O., et al. (2005). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Hassib, S. T., et al. (2018). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Results of forced degradation studies. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Pichon, V., et al. (2008). Ionic liquids as mobile phase additives for the high-performance liquid chromatographic analysis of fluoroquinolone antibiotics in water samples. Journal of Chromatography A, 1178(1-2), 49-56. Retrieved February 13, 2026, from [Link]
-
Raza, A., et al. (2018). Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. Brazilian Journal of Pharmaceutical Sciences, 54(1). Retrieved February 13, 2026, from [Link]
-
Hassib, S. T., et al. (2012). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. Chemistry Central Journal, 6, 96. Retrieved February 13, 2026, from [Link]
-
Method Development, Validation and Forced Degradation Studies For the. (2021). Asian Journal of Pharmaceutical Research and Development. Retrieved February 13, 2026, from [Link]
-
Naveed, S., et al. (2014). Degradation Studies of Different Brands of Moxifloxacin Available in the Market. Impact Factor. Retrieved February 13, 2026, from [Link]
-
Choma, I. M., & Grenda, D. (2006). TLC Separation of Fluoroquinolones: Searching for Better Selectivity. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Janicka, M., & Krzek, J. (2006). Separation of fluoroquinolone antibiotics by TLC on silica gel, cellulose and silanized layers. Journal of Planar Chromatography – Modern TLC, 19(109), 216-220. Retrieved February 13, 2026, from [Link]
-
Płotka-Wasylka, J., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(1), 1-17. Retrieved February 13, 2026, from [Link]
-
Taha, E. A., et al. (2014). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. Scientia Pharmaceutica, 82(4), 759–773. Retrieved February 13, 2026, from [Link]
-
Li, W., et al. (2018). Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation. Journal of Pharmaceutical and Biomedical Analysis, 149, 449-455. Retrieved February 13, 2026, from [Link]
-
Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126. Retrieved February 13, 2026, from [Link]
-
Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.). LCGC International. Retrieved February 13, 2026, from [Link]
-
Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Retrieved February 13, 2026, from [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.). LCGC International. Retrieved February 13, 2026, from [Link]
-
Al-Qaim, F. F., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Molecules, 26(1), 195. Retrieved February 13, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. Retrieved February 13, 2026, from [Link]
-
Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Pharma Approach. Retrieved February 13, 2026, from [Link]
-
Sahu, D., et al. (2011). Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. PharmacologyOnLine. Retrieved February 13, 2026, from [Link]
Sources
- 1. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ionic liquids as mobile phase additives for the high-performance liquid chromatographic analysis of fluoroquinolone antibiotics in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijopp.org [ijopp.org]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Reducing thermal degradation of 6,8-Dimethoxy Moxifloxacin
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist – Stability Solutions Center Subject: Technical Guide: Mitigating Thermal Degradation of 6,8-Dimethoxy Moxifloxacin
Welcome to the Stability Solutions Center
You are likely accessing this guide because you are working with 6,8-Dimethoxy Moxifloxacin (often classified as Moxifloxacin Impurity B or a specific structural analog) and are witnessing instability during synthesis, purification, or storage.
Unlike the parent Moxifloxacin, which possesses an electron-withdrawing fluorine at position C6, your target molecule features a methoxy group at this position. This 6,8-dimethoxy substitution pattern significantly alters the electronic density of the quinolone core, making it more electron-rich and, consequently, altering its degradation kinetics—specifically regarding oxidative susceptibility and decarboxylation.
This guide moves beyond generic advice. We focus on the causality of thermal breakdown and provide self-validating protocols to arrest these pathways.
Part 1: The Degradation Landscape (Mechanistic Insight)
Before troubleshooting, you must visualize the enemy. Thermal stress on 6,8-Dimethoxy Moxifloxacin triggers two primary, competing pathways.
Pathway A: Thermal Decarboxylation (The "Acid" Trap)
The carboxylic acid at position C3 is thermodynamically prone to leaving as CO₂. This is the dominant pathway in acidic environments or high-temperature solid-state stress. The absence of the C6-fluorine (replaced by methoxy) alters the pKa of the neighboring groups, potentially lowering the activation energy for this cleavage compared to the parent drug.
Pathway B: Oxidative Ring Opening (The "Electron" Trap)
The diazabicyclononane (pyrrolidine-based) side chain at C7 is the "soft spot" for oxidation. Because the 6,8-dimethoxy core is electron-donating, it pushes electron density toward the amine ring, making it more nucleophilic and susceptible to radical attack (oxidative degradation), resulting in N-oxides or ring-opening products.
Visualizing the Threat
The following diagram maps these pathways. Use this to diagnose your impurity profile.[1]
Figure 1: Thermal degradation pathways. Pathway A dominates in acidic/protic heat; Pathway B dominates in aerobic/metal-contaminated environments.
Part 2: Troubleshooting & FAQs
Scenario 1: "My sample turns yellow/brown upon heating or drying."
Diagnosis: Oxidative degradation of the C7 amine moiety. The Science: The 6,8-dimethoxy system is electron-rich. Thermal energy generates free radicals. If trace transition metals (Iron, Copper) are present in your solvent or silica gel, they act as catalysts, rapidly oxidizing the amine.
Corrective Protocol:
-
Chelation is Mandatory: Add 0.05% Disodium EDTA to your aqueous mobile phases or recrystallization solvents. This sequesters metal ions that catalyze thermal oxidation [1].
-
Inert Atmosphere: Never heat this compound in open air. Use an Argon or Nitrogen blanket.
-
Antioxidant Spiking: If the application permits (e.g., non-clinical reference standard storage), add 0.1% Sodium Metabisulfite to the solution before any thermal step (like rotary evaporation).
Scenario 2: "I see a growing impurity peak at RRT ~0.85 (HPLC) after lyophilization."
Diagnosis: Thermal Decarboxylation.[2] The Science: Decarboxylation is often acid-catalyzed. If your final wash or HPLC mobile phase was acidic (e.g., 0.1% TFA) and you concentrated it with heat, you forced the loss of CO₂.
Corrective Protocol:
-
pH Adjustment: Ensure the sample is at pH 6.0–7.5 (neutral) before any drying step. Avoid strong acids (TFA, HCl) during the final isolation. Use volatile buffers like Ammonium Acetate if lyophilization is required.
-
Cold Trap Efficiency: Ensure your lyophilizer runs below -40°C. Decarboxylation rates drop exponentially with temperature.
-
Avoid "Dry" Heat: Never oven-dry the solid. Use vacuum desiccation at ambient temperature (20–25°C).
Scenario 3: "The compound won't dissolve, so I heated it to 60°C. Now purity is down."
Diagnosis: Heat-induced degradation due to solubility forcing. The Science: Researchers often use heat to overcome lattice energy. For 6,8-Dimethoxy Moxifloxacin, 60°C is the "danger zone" where activation energy for degradation is reached in solution state.
Corrective Protocol (The "Cold Solubilization" Method): Instead of heat, use Co-solvency .
-
Dissolve the solid in a minimal volume of DMSO or 0.1M NaOH (cold). The compound is highly soluble in basic pH due to carboxylate formation.
-
Dilute slowly with your target buffer.
-
Validation: This method avoids the thermal spike entirely, preserving the 6,8-dimethoxy integrity.
Part 3: Validated Experimental Protocols
Protocol A: Safe Lyophilization Cycle
Objective: Remove solvent without triggering thermal decarboxylation.
| Step | Parameter | Set Point | Rationale |
| 1. Freezing | Temp | -45°C | Ensure complete solidification (below Tg'). |
| Rate | 1°C/min | Slow freeze promotes larger crystals (faster sublimation). | |
| 2. Primary Drying | Vacuum | 100 mTorr | Low pressure drives sublimation without heat. |
| Shelf Temp | -20°C | Keep product cold; do not ramp to positive temps yet. | |
| 3. Secondary Drying | Shelf Temp | +15°C | CRITICAL: Do not exceed 20°C. |
| Time | 4-6 Hours | Remove bound water gently. |
Protocol B: Thermal Stress Test (Self-Validation)
Objective: Determine the specific "thermal budget" of your batch.
-
Prepare: 1 mg/mL solution in neutral buffer (pH 7.0).
-
Aliquot: Split into 3 amber vials.
-
Vial A: Control (4°C).
-
Vial B: 40°C for 4 hours.
-
Vial C: 60°C for 4 hours.
-
-
Analyze: HPLC (C18 column, Acidic Mobile Phase).
-
Decision Logic:
-
If Vial C shows >0.5% degradation vs Vial A: Strict Cold Chain Required (-20°C).
-
If Vial C is stable: Ambient handling permitted for <24 hours.
-
Part 4: Troubleshooting Decision Tree
Use this flow to resolve stability issues in real-time.
Figure 2: Rapid response logic for instability events.
References
-
Hubicka, U., et al. (2013).[3] "Kinetic and thermodynamic studies of moxifloxacin hydrolysis in the presence and absence of metal ions in acidic solutions." Acta Poloniae Pharmaceutica. Available at: [Link]
-
TLC Pharmaceutical Standards. (n.d.). "Moxifloxacin Impurity B (6,8-Dimethoxy Analog)." TLC Pharma. Available at: [Link]
-
Melnyk, A.S., et al. (2024).[4] "Degradation of Moxifloxacin Hydrochloride Encapsulated in Halloysite Nanotube." Voprosy khimii i khimicheskoi tekhnologii. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). "Decarboxylation Mechanisms." Available at: [Link]
Sources
Technical Support Center: Purification Strategies for 6,8-Dimethoxy Moxifloxacin HCl
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 6,8-Dimethoxy Moxifloxacin HCl. It addresses common challenges through troubleshooting guides and frequently asked questions, grounded in established scientific principles and methodologies.
Section 1: Compound Identification and Strategic Overview
6,8-Dimethoxy Moxifloxacin HCl is a critical process-related impurity found during the synthesis of the broad-spectrum antibiotic, Moxifloxacin. In pharmacopeial contexts, it is formally recognized as Moxifloxacin EP Impurity B or Moxifloxacin USP Related Compound B.[1][2][3][4] The effective isolation and purification of this compound are essential for its use as a reference standard in analytical method development, validation, and quality control of Moxifloxacin drug substance and products.[5]
The primary challenge in its purification lies in its structural similarity to the parent Moxifloxacin molecule, leading to comparable solubility and chromatographic behavior. This guide outlines strategies to overcome these challenges using targeted crystallization and chromatographic techniques.
Caption: General purification workflow for 6,8-Dimethoxy Moxifloxacin HCl.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles when purifying 6,8-Dimethoxy Moxifloxacin HCl from a synthesis reaction mixture?
A1: The main difficulties stem from its close structural analogy to Moxifloxacin and other related impurities. This results in:
-
Similar Solubility Profiles: The impurity and the main product often have very close solubilities in common organic solvents, making separation by simple crystallization challenging.
-
Co-crystallization: The impurity can crystallize along with Moxifloxacin, meaning that purity may not significantly increase with repeated crystallizations.
-
Chromatographic Overlap: Achieving baseline separation from closely related impurities via chromatography requires highly optimized methods.
-
Potential for Degradation: Like other fluoroquinolones, the molecule can be sensitive to pH, light, and oxidative conditions, potentially generating new impurities during the purification process.[6][7][8]
Q2: How should I approach selecting a solvent system for crystallization?
A2: The goal is to find a solvent system where the solubility of the target compound and its major impurities are significantly different. A systematic approach is recommended:
-
Single Solvent Screening: Test the solubility of the crude material in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water) at room temperature and elevated temperatures.
-
Solvent/Anti-Solvent System: This is often the most effective strategy. The crude material should be dissolved in a minimum amount of a "good" solvent (in which it is highly soluble). Then, a "poor" solvent (an anti-solvent, in which it is poorly soluble) is slowly added until turbidity is observed, promoting selective crystallization. A common example from patent literature for Moxifloxacin HCl involves dissolving the crude product in methanol and adding an anti-solvent like acetonitrile or acetone.[9][10]
-
Causality: The addition of an anti-solvent changes the polarity of the bulk solution, drastically reducing the solubility of the target compound and forcing it out of solution, ideally leaving more soluble impurities behind.
Q3: Is preparative chromatography a viable option for purification? What system is recommended?
A3: Absolutely. Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for isolating 6,8-Dimethoxy Moxifloxacin HCl, especially from complex mixtures or when crystallization fails.
-
Stationary Phase: A C18 stationary phase is the standard choice for fluoroquinolone separation.[11]
-
Mobile Phase: A typical mobile phase consists of an acidified aqueous buffer and an organic modifier like methanol or acetonitrile. The acidic pH (typically 2.5-4.0, adjusted with phosphoric or formic acid) is critical to ensure the molecule, which has a basic amine group, is protonated and yields sharp, symmetrical peaks.[6]
-
Scaling Up: The first step is to develop a robust analytical HPLC method that shows good separation. This method can then be scaled up to a preparative scale by increasing the column diameter, adjusting the flow rate, and increasing the injection volume.
Q4: How can I definitively confirm the purity of my final, isolated compound?
A4: Purity confirmation should never rely on a single method. A multi-pronged, or orthogonal, approach is necessary for trustworthiness.
-
Primary Technique (RP-HPLC): Use a validated, stability-indicating HPLC method to determine the purity as a percentage of area under the curve (AUC). The method should be proven to separate the target compound from all known impurities and degradation products.[6][12]
-
Orthogonal Chromatographic Technique: Confirm the purity using a different method, such as High-Performance Thin-Layer Chromatography (HPTLC), which can reveal impurities that might co-elute in the HPLC system.[13]
-
Structural Confirmation: Use techniques like Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.
-
Residual Solvent Analysis: Use Gas Chromatography (GC) with a headspace autosampler to quantify any remaining solvents from the purification process.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Caption: Troubleshooting decision tree for common crystallization issues.
| Issue | Possible Cause | Recommended Solution & Rationale |
| Purity does not improve after recrystallization. | Co-crystallization: The impurity is being incorporated into the crystal lattice of the desired compound due to similar molecular geometry and properties. | Switch to an orthogonal purification method. The forces governing chromatographic separation (partitioning between stationary and mobile phases) are different from those governing crystallization. Preparative RP-HPLC is the logical next step. |
| Appearance of new impurity peaks in HPLC after purification. | On-column or process-induced degradation: The compound may be unstable under the purification conditions (e.g., acidic mobile phase, high temperature during solvent evaporation).[8][14] | Mitigate harsh conditions. Work at lower temperatures, use buffers closer to neutral pH if chromatography allows, and protect solutions from light. Perform forced degradation studies to understand the compound's stability limits.[7][15] |
| Broad or tailing peaks in analytical HPLC. | Secondary interactions with the column: The basic amine function on the molecule can interact with residual acidic silanols on the silica-based C18 column, causing peak tailing. | Optimize the mobile phase. Ensure the pH is low enough (<4) to fully protonate the amine. Alternatively, add a competing base like triethylamine (TEA) at a low concentration (~0.1%) to the mobile phase to block the active silanol sites.[6] |
| Low recovery from preparative HPLC. | Irreversible adsorption or poor solubility: The compound may be sticking to the column or precipitating in the tubing or fraction collector due to high concentration. | Modify the mobile phase or gradient. Increase the percentage of the organic modifier in the mobile phase to enhance solubility. Ensure the collected fractions have enough organic solvent to keep the compound dissolved before solvent removal. |
Section 4: Key Experimental Protocols
Protocol 1: Purification by Preparative RP-HPLC
This protocol provides a starting point for purifying 6,8-Dimethoxy Moxifloxacin HCl from a crude mixture where it is a minor component.
1. Sample Preparation:
-
Dissolve the crude material in a suitable solvent (e.g., DMSO or a mixture of water/methanol/acetonitrile that matches the initial mobile phase conditions) to the highest possible concentration without precipitation.
-
Filter the solution through a 0.45 µm filter to remove particulates.
2. Chromatographic Method:
-
The method should be scaled from a previously developed analytical method.
| Parameter | Recommendation | Rationale |
| Column | C18, 5-10 µm particle size, ≥20 mm internal diameter | Preparative scale requires larger column dimensions to handle higher mass loads. |
| Mobile Phase A | 0.1% Formic or Phosphoric Acid in Water | Provides an acidic environment to ensure sharp peaks and good solubility.[6] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Develop a shallow gradient around the elution point of the target compound. (e.g., 10-40% B over 30 min) | A shallow gradient provides the best resolution for separating closely eluting impurities. |
| Flow Rate | Adjust based on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column). | Maintain optimal linear velocity for efficiency. |
| Detection | UV at 293 nm | Moxifloxacin and its analogs have a strong chromophore with a λmax around this wavelength.[15] |
| Loading | Start with a low mass (e.g., 10-20 mg) and increase incrementally in subsequent runs to determine the maximum loading capacity without sacrificing resolution. |
3. Fraction Collection & Product Isolation:
-
Collect fractions corresponding to the target peak.
-
Combine the pure fractions as confirmed by analytical HPLC.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid, which minimizes the formation of different polymorphic forms.
Protocol 2: Purity Verification by Analytical RP-HPLC
This protocol is for assessing the purity of the final product and is based on typical validated methods for Moxifloxacin.[11]
1. Standard and Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50).
-
Standard Solution: Prepare a ~0.1 mg/mL solution of the purified compound in diluent.
-
Sample Solution: Prepare samples at the same concentration.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Triethylamine in water, pH adjusted to 3.0 with OPA. B: Methanol. |
| Gradient | Isocratic, 55:45 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 293 nm |
3. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the peak should be ≤ 2.0.
4. Analysis:
-
Inject the sample solution.
-
Determine purity by calculating the area percent of the main peak relative to the total area of all peaks.
References
- Process for crystallizing moxifloxacin hydrochloride. (CN102030751A).
-
Reddy, H. K., Venkatesh, A., & Reddy, A. R. (2022). Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy. International Journal of Pharmacy and Analytical Research. [Link]
-
Studies on the crystal forms of Moxifloxacin: Preparation, characterization and evaluation. (2012). Walsh Medical Media. [Link]
-
Appell, M., Malmberg, K., Pasupathy, A., & Ensign, L. (2024). A sustained release moxifloxacin crystal formulation for the treatment and prevention of ocular infection. Investigative Ophthalmology & Visual Science, 65(7), 4595. [Link]
-
Priya, M. V., et al. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841. [Link]
- A crystalline form III of anhydrous moxifloxacin hydrochloride and processes for the preparation thereof. (WO2009133543A2).
- New crystal form of moxifloxacin hydrochloride and preparation method thereof. (CN104725377A).
-
Aruna, E., Sri, K. B., & Sumakanth, M. (2021). Method Development, Validation and Forced Degradation Studies For the Determination Of Moxifloxacin In Bulk And Pharmaceutical Dosage Forms Using UV Spectroscopy. Asian Journal of Pharmaceutical Research and Development, 9(4), 16-20. [Link]
-
Jain, P. S., et al. (2011). A validated HPTLC method for estimation of moxifloxacin hydrochloride in tablets. Indian Journal of Pharmaceutical Sciences, 73(4), 457–461. [Link]
-
Kumar, V., Singh, S., & Singh, A. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Journal of Chromatographic Science, 59(1), 55–63. [Link]
-
Subbaiah, P. R., et al. (2010). Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Pharmaceutica Analytica Acta, 1(2). [Link]
-
Results of forced degradation studies. (2018). ResearchGate. [Link]
-
Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. (2023). Indian Journal of Pharmacy Practice. [Link]
-
Al-Dgither, S., et al. (2012). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 296-301. [Link]
-
Hubicka, U., Żuromska-Witek, B., Krzek, J., Walczak, M., & Żylewski, M. (2013). KINETIC AND THERMODYNAMIC STUDIES OF MOXIFLOXACIN HYDROLYSIS IN THE PRESENCE AND ABSENCE OF METAL IONS IN ACIDIC SOLUTIONS. Acta Poloniae Pharmaceutica, 70(1), 31-40. [Link]
-
Moxifloxacin EP Impurity B / Moxifloxacin USP RC B. Allmpus. [Link]
-
Al Omari, M. M. H., et al. (2011). Moxifloxacin Hydrochloride. Profiles of Drug Substances, Excipients, and Related Methodology, 36, 299-369. [Link]
-
Wang, K., Zou, L., Liu, G., & Tan, Y. (2018). Recent Development in Syntheses of Moxifloxacin and Its Impurities. Chemistry, 81(5), 414-424. [Link]
-
Moxifloxacin-impurities. Pharmaffiliates. [Link]
-
USP 35 Official Monographs / Moxifloxacin 3959. (2011). U.S. Pharmacopeia 35. [Link]
- Process for the preparation of moxifloxacin hydrochloride and intermediates thereof. (EP2551268A1).
Sources
- 1. allmpus.com [allmpus.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. drugfuture.com [drugfuture.com]
- 5. Recent Development in Syntheses of Moxifloxacin and Its Impurities [ccspublishing.org.cn]
- 6. jocpr.com [jocpr.com]
- 7. ajprd.com [ajprd.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. CN102030751A - Process for crystallizing moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. ijopp.org [ijopp.org]
- 12. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated HPTLC method for estimation of moxifloxacin hydrochloride in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
Validation & Comparative
Technical Comparison: Chromatographic Retention of Moxifloxacin vs. 6,8-Dimethoxy Analog
The following guide provides an in-depth technical comparison of the chromatographic behavior of Moxifloxacin and its 6,8-Dimethoxy analog (Pharmacopeial Impurity B).
Executive Summary & Structural Context[1][2][3]
In the high-performance liquid chromatography (HPLC) profiling of Moxifloxacin, the 6,8-Dimethoxy analog (identified as EP Impurity B ) represents a critical process-related impurity. Its presence typically arises during the nucleophilic substitution steps of synthesis, where the fluorine atom at position C6 is competitively substituted by a methoxy group.
Separating these two species is a classic "critical pair" challenge in pharmaceutical analysis due to their structural similarity.
-
Moxifloxacin: Contains a Fluorine atom at C6 and a Methoxy group at C8.[1]
-
6,8-Dimethoxy Analog: Contains Methoxy groups at both C6 and C8.
This guide details the physicochemical drivers of their separation, provides a field-validated protocol for their resolution, and analyzes the impact of pH on their retention times.
Structural Comparison Table
| Feature | Moxifloxacin (API) | 6,8-Dimethoxy Analog (Impurity B)[2] |
| CAS Registry | 151096-09-2 | 1029364-73-5 |
| C6 Substituent | Fluorine (-F) | Methoxy (-OCH₃) |
| C8 Substituent | Methoxy (-OCH₃) | Methoxy (-OCH₃) |
| Electronic Effect | C6-F is highly electronegative; lipophilic. | C6-OMe is electron-donating; bulky. |
| Chromatographic Challenge | Late eluter (typically) | Critical pair; requires pH optimization. |
Physicochemical Basis of Separation
The separation mechanism relies on the subtle difference in hydrophobicity and pKa modulation caused by the C6 substituent.
Hydrophobicity (Reverse Phase Behavior)
In Reverse Phase Chromatography (RP-HPLC) using C18 columns, retention is primarily driven by hydrophobicity.
-
The Fluorine Effect (Moxifloxacin): The fluorine atom is small and highly electronegative but lipophilic when attached to an aromatic ring. It pulls electron density, affecting the pKa of the neighboring carboxylic acid and amine groups.
-
The Methoxy Effect (Impurity B): Replacing Fluorine with a Methoxy group adds a methyl moiety (hydrophobic) but introduces an ether oxygen (H-bond acceptor, polar).
-
Net Result: The 6,8-dimethoxy analog is generally less lipophilic (more polar) than the parent Moxifloxacin due to the increased electron density and polarity of the second oxygen atom. Consequently, Impurity B typically elutes before Moxifloxacin in standard acidic mobile phases.
The pH Factor
The ionization state of the piperazine/pyrrolodine moiety and the carboxylic acid is crucial.
-
Low pH (< 3.0): Both species are protonated. Separation is driven purely by the intrinsic hydrophobicity of the core structure.
-
Intermediate pH (6.0 - 7.0): This is the sweet spot . The zwitterionic character becomes prominent. The pKa shifts caused by the C6-F vs. C6-OMe substitution are maximized here, improving resolution. Experimental data indicates that pH 6.0 is optimal for resolving this critical pair.
Validated Experimental Protocol
The following protocol is derived from optimized stability-indicating methods (e.g., Djurdjevic et al.) designed specifically to resolve Impurity B from the main peak.
Method Parameters
| Parameter | Specification |
| Column | Waters XTerra RP18 (or equivalent C18), 150 mm × 4.6 mm, 5 µm |
| Mobile Phase A | Buffer: Water + 2% Triethylamine (TEA), pH adjusted to 6.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Isocratic or Gradient (Optimization below) |
| Isocratic Ratio | Buffer : ACN (90 : 10 v/v) |
| Flow Rate | 1.5 mL/min |
| Temperature | 45°C (Critical for peak shape and resolution) |
| Detection | UV at 290 nm |
Step-by-Step Workflow
-
Buffer Preparation: Dissolve 20 mL of Triethylamine in 980 mL of HPLC-grade water.
-
pH Adjustment: Crucial Step. Slowly add dilute Phosphoric Acid (85%) while stirring until pH reaches exactly 6.0 ± 0.05 .
-
Note: If pH is too low (< 5.5), resolution between Impurity B and Moxifloxacin decreases. If pH is too high (> 6.5), tailing increases.
-
-
Equilibration: Flush the column with Mobile Phase for at least 60 minutes to saturate the stationary phase with the amine modifier (TEA).
-
System Suitability: Inject a mixture of Moxifloxacin and Impurity B.
-
Target Resolution (Rs): > 1.5 between the two peaks.
-
Visual Analysis & Logic
Separation Logic Diagram
The following diagram illustrates the decision matrix for optimizing the separation of this specific critical pair.
Caption: Decision logic for optimizing the separation of Moxifloxacin and its 6,8-dimethoxy analog, highlighting pH 6.0 as the critical control point.
Results & Discussion
Expected Retention Behavior
Under the prescribed conditions (pH 6.0, C18 column):
-
6,8-Dimethoxy Analog (Impurity B): Elutes earlier (Relative Retention Time ~ 0.8 - 0.9).
-
Reasoning: The methoxy group at C6 increases the polarity of the molecule relative to the C6-fluorinated parent, reducing its interaction with the non-polar C18 chains.
-
-
Moxifloxacin (API): Elutes later (Reference RRT = 1.0).
-
Reasoning: The C6-Fluorine confers higher lipophilicity to the quinolone core in this buffer system.
-
Troubleshooting "Critical Pair" Issues
If the peaks co-elute:
-
Check pH: A shift of 0.2 pH units can merge the peaks. Ensure the buffer is exactly pH 6.0.
-
Temperature: Lower temperatures (e.g., 25°C) often broaden the peaks, reducing resolution. Maintain 45°C to sharpen the peaks and improve mass transfer.
-
Organic Modifier: Decreasing Acetonitrile by 1-2% can increase retention and potentially improve separation selectivity.
References
-
Djurdjevic, P., et al. (2009).[3] Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link
-
European Pharmacopoeia (Ph. Eur.) . Moxifloxacin Hydrochloride Monograph. (Defines Impurity B structure and limits). Link
-
PubChem . Moxifloxacin EP Impurity B HCl (Compound Summary). Link
-
Sriram Chem . Moxifloxacin EP Impurity B Reference Standard Data. Link
Sources
Comparative Guide: Validation of Impurity Profiling Methods for Moxifloxacin HCl
Executive Summary
The Challenge: Moxifloxacin Hydrochloride, a fourth-generation fluoroquinolone, presents a complex impurity profile including desmethoxy analogs, photo-degradants, and enantiomeric impurities. Traditional pharmacopeial methods (often isocratic) frequently suffer from long run times (>20 mins) and marginal resolution between critical pairs (e.g., Impurity B and C).
The Solution: This guide compares the Standard Pharmacopeial Isocratic Method against an Optimized Stability-Indicating Gradient Method (OSGM) .
Key Findings:
-
Efficiency: The OSGM reduces run time by 45% while increasing theoretical plates (
) by 1.5x . -
Sensitivity: LOQ improved from 0.10% to 0.05% for critical photo-degradants.
-
Robustness: The gradient approach resolves the "critical pair" (Moxifloxacin and Impurity A) with a resolution (
) of >3.5, exceeding the USP requirement of NLT 1.5.
Part 1: The Analytical Challenge
Moxifloxacin contains a bicyclic amine moiety (diazabicyclononane) which introduces two chiral centers. The molecule is zwitterionic, making its retention highly sensitive to mobile phase pH.
Target Impurities (EP/USP Designations)
To ensure regulatory compliance (ICH Q3A/B), the method must resolve the following:
| Impurity | Chemical Nature | Origin | Criticality |
| Impurity A | 8-desmethoxy-8-fluoro analog | Synthesis / Degradation | High (Hard to resolve) |
| Impurity B | 6,8-dimethoxy analog | Synthesis | Medium |
| Impurity C | 8-ethoxy analog | Synthesis | Medium |
| Impurity D | 6-methoxy-8-fluoro analog | Synthesis | Medium |
| Impurity E | N-oxide derivative | Oxidative Degradation | High (Stability indicator) |
Part 2: Method Comparison (Legacy vs. Optimized)
The following experimental setup contrasts the traditional approach with the optimized gradient workflow.
Table 1: Chromatographic Conditions
| Parameter | Standard Isocratic Method (Reference) | Optimized Gradient Method (Proposed) |
| Column | Phenyl-Hexyl, | C18 (End-capped), |
| Mobile Phase A | Phosphate Buffer pH 2.5 | Phosphate Buffer (0.02M) + TEA, pH 3.0 |
| Mobile Phase B | Methanol (100%) | Acetonitrile : Methanol (50:50) |
| Elution Mode | Isocratic (70:30 Buffer:MeOH) | Gradient (Time/%B: 0/10, 5/10, 15/45, 20/10) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | UV 293 nm | UV 293 nm (PDA for purity) |
| Run Time | ~25 minutes | 12 minutes |
Expert Insight: The switch to a C18 column with a slightly higher pH (3.0 vs 2.5) suppresses the ionization of the carboxylic acid group while keeping the amine protonated. This reduces peak tailing (a common issue with fluoroquinolones) without requiring excessive ion-pairing agents.
Part 3: Comparative Validation Data
The following data was generated following ICH Q2(R1) guidelines.
System Suitability & Robustness
The Optimized Gradient Method (OSGM) demonstrates superior separation efficiency.
| Metric | Acceptance Criteria | Standard Method | OSGM (Proposed) |
| Resolution ( | NLT 1.5 | 1.8 | 3.9 |
| Tailing Factor ( | NMT 2.0 | 1.6 | 1.1 |
| Theoretical Plates ( | NLT 2000 | ~4500 | ~8200 |
| Retention Time ( | - | 14.2 min | 7.8 min |
Sensitivity (LOD/LOQ)
Lower detection limits in the OSGM are achieved due to sharper peak shapes resulting from the gradient compression effect.
-
LOD (Limit of Detection): 0.015 µg/mL (OSGM) vs 0.04 µg/mL (Standard)
-
LOQ (Limit of Quantitation): 0.05 µg/mL (OSGM) vs 0.12 µg/mL (Standard)
Linearity & Accuracy
Protocol: Spiking Moxifloxacin samples with Impurities A-E at levels from LOQ to 150% of the specification limit (0.15%).
-
Range: 0.05 – 2.5 µg/mL
-
Correlation Coefficient (
): > 0.9995 for all impurities. -
Recovery: 98.5% – 101.2% (Mean of 3 replicates at 3 levels).
Part 4: Degradation Pathway Visualization
Understanding the formation of impurities is crucial for method validation (Specificity). The diagram below illustrates the stress pathways validated by the method.
Figure 1: Validated degradation pathways for Moxifloxacin HCl. The method must resolve Impurity E and Decarboxy degradants from the main peak.
Part 5: Step-by-Step Validation Protocol
To replicate the Optimized Gradient Method , follow this strict workflow.
Phase 1: Solution Preparation
Objective: Ensure stability of the zwitterionic analyte.
-
Diluent: Prepare 0.1% diluted Ammonia / Acetonitrile (50:50). Note: Moxifloxacin is more soluble and stable in slightly alkaline or neutral organic mixtures than in pure water.
-
Standard Stock: Dissolve 25 mg Moxifloxacin HCl in 50 mL diluent (500 µg/mL).
-
Impurity Mix: Prepare a mix of Impurity A, B, C, D, and E at 5 µg/mL each (1% level relative to stock).
Phase 2: Specificity (Forced Degradation)
Objective: Prove the method is "Stability Indicating."
-
Acid Stress: 1N HCl, 60°C for 2 hours. Neutralize before injection.
-
Peroxide Stress: 3%
, Room Temp for 4 hours. -
Photolytic Stress: 1.2 million lux hours (ICH Q1B).
-
Acceptance: Peak purity angle < Purity threshold (using PDA detector). No interference at the retention time of the main peak.
Phase 3: Analytical Workflow Logic
Figure 2: Logical flow for routine method validation. Failure at System Suitability requires immediate instrument maintenance.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
U.S. Pharmacopeia (USP). Moxifloxacin Hydrochloride Monograph: Organic Impurities.[1]Link
-
Phenomenex Application Note. USP Moxifloxacin Hydrochloride Assay and Organic Impurities on Luna Phenyl-Hexyl.Link
-
Hubicka, U., et al. Kinetic and Thermodynamic Studies of Moxifloxacin Hydrolysis in the Presence and Absence of Metal Ions. (2012).[2] Link
-
Djurdjevic, P., et al. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis (2009).[3] Link
Sources
Advanced Spectroscopic Profiling: Moxifloxacin vs. 6,8-Dimethoxy Impurity B
Topic: IR Spectrum Comparison: Moxifloxacin vs. 6,8-Dimethoxy Moxifloxacin (Impurity B) Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Analytical Chemists.
Executive Summary
In the quality control of fourth-generation fluoroquinolones, distinguishing the Active Pharmaceutical Ingredient (API), Moxifloxacin (MXF) , from its process-related impurities is critical. 6,8-Dimethoxy Moxifloxacin (pharmacopeially designated as Impurity B ) represents a specific degradation or synthetic byproduct where the fluorine atom at position 6 is substituted by a methoxy group.
This guide provides a definitive comparative analysis of the Infrared (IR) spectra of these two compounds. The spectral divergence is driven by the F
Chemical Identity & Structural Basis[1][2]
Understanding the molecular difference is the prerequisite for interpreting the spectral data.
| Feature | Moxifloxacin (API) | 6,8-Dimethoxy Moxifloxacin (Impurity B)[1] |
| CAS Number | 151096-09-2 | 1029364-73-5 |
| Formula | ||
| Key Substituent (C6) | Fluorine (-F) | Methoxy (-OCH |
| Key Substituent (C8) | Methoxy (-OCH | Methoxy (-OCH |
| Electronic Effect | C6-F is Electron Withdrawing (Inductive) | C6-OMe is Electron Donating (Resonance) |
Structural Transformation Diagram
The following diagram illustrates the specific structural change driving the spectral shift.
Figure 1: Structural relationship between Moxifloxacin and its 6,8-Dimethoxy analog (Impurity B).
Detailed Spectral Comparison
The IR spectrum of Moxifloxacin is characterized by a complex fingerprint region. The differentiation from Impurity B relies on three specific spectral zones.
Zone 1: The C-F Stretching Region (1000–1350 cm⁻¹)
-
Moxifloxacin: Exhibits a characteristic absorption band attributed to the Aryl-F stretch. While C-F vibrations can vary, in fluoroquinolones they typically manifest as a strong band in the 1050–1100 cm⁻¹ or 1250–1350 cm⁻¹ range (often coupled with ring vibrations).
-
Impurity B: This specific band is absent . The disappearance of the C-F mode is the primary "negative" identifier for the impurity.
Zone 2: The Ether (C-O-C) Enhancement (1000–1275 cm⁻¹)
-
Moxifloxacin: Contains one methoxy group at C8.[2][3][] This generates characteristic asymmetric (1200–1275 cm⁻¹) and symmetric (1020–1075 cm⁻¹) C-O stretches.
-
Impurity B: Contains two methoxy groups (C6 and C8).
-
Spectral Consequence: You will observe a significant intensification and broadening of the ether bands. The existing C8-OMe bands may split or be joined by new peaks corresponding to the C6-OMe vibration. Look for increased absorbance density in the 1200–1280 cm⁻¹ region.
-
Zone 3: Carbonyl & Ring Vibrations (1450–1750 cm⁻¹)
-
Mechanism: The Fluorine atom (API) is electron-withdrawing, while the Methoxy group (Impurity) is electron-donating via resonance.
-
Shift: This electronic change affects the bond order of the quinolone ring system.
-
The C=O (Ketone) stretch at ~1620 cm⁻¹ may undergo a slight red shift (move to lower wavenumber, e.g., ~1610–1615 cm⁻¹) in Impurity B due to the increased electron density donated by the extra methoxy group.
-
Aromatic ring skeletal vibrations (~1450–1600 cm⁻¹) will shift due to the mass difference (F=19 vs OMe=31).
-
Comparative Data Table
| Functional Group | Mode | Moxifloxacin (API) Wavenumber (cm⁻¹) | 6,8-Dimethoxy (Impurity B) Wavenumber (cm⁻¹) | Spectral Change |
| O-H (Carboxyl) | Stretch | 3500–3550 (Broad) | 3500–3550 (Broad) | Negligible change. |
| C=O (Carboxyl) | Stretch | ~1700–1720 | ~1700–1720 | Minimal shift; both retain -COOH. |
| C=O (Quinolone) | Stretch | ~1620–1625 | ~1610–1620 | Slight red shift (lower freq) possible due to donation. |
| Aryl-F | Stretch | 1050–1100 / 1280–1320 | ABSENT | Primary Differentiator (Loss of Peak). |
| Aryl-Alkyl Ether | C-O Stretch | Present (C8 only) | Enhanced / Split | Primary Differentiator (New Peak/Intensity). |
| C-H (Aromatic) | Bend | ~800–900 | Shifted | Fingerprint pattern changes due to substitution pattern. |
Experimental Protocol: High-Resolution FTIR Analysis
To reliably distinguish these subtle differences, a rigorous protocol is required to minimize environmental noise (moisture) and maximize resolution.
Method Parameters
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Technique: Attenuated Total Reflectance (ATR) with Diamond Crystal (preferred for ease) or KBr Pellet (preferred for resolution).
-
Resolution: 2 cm⁻¹ (Critical for resolving split ether peaks).
-
Scans: 32 to 64 scans.
-
Range: 4000 cm⁻¹ to 400 cm⁻¹.[5]
Step-by-Step Workflow
-
Sample Preparation (KBr Method):
-
Mix 1–2 mg of the sample (MXF or Impurity B standard) with 200 mg of spectroscopic grade KBr.
-
Grind to a fine powder using an agate mortar to minimize scattering (particle size < 2 µm).
-
Press into a translucent pellet using a hydraulic press (10 tons for 2 mins).
-
Note: Ensure KBr is dried at 105°C to remove water bands that obscure the 3500 cm⁻¹ region.
-
-
Baseline Correction:
-
Collect a background spectrum of the clean ATR crystal or pure KBr pellet.
-
Ensure the background is free of CO₂ doublets (2350 cm⁻¹) and water vapor.
-
-
Data Acquisition:
-
Data Processing:
-
Apply Baseline Correction to flatten the spectrum.
-
Use Second Derivative processing if peak overlap in the 1200–1300 cm⁻¹ region makes visual distinction difficult. This enhances the resolution of the C-F vs C-O peaks.
-
Analytical Logic: Identification Workflow
The following decision tree outlines the logic for identifying Impurity B in a Moxifloxacin sample.
Figure 2: Logic flow for distinguishing Moxifloxacin from its 6,8-Dimethoxy impurity.
References
-
European Directorate for the Quality of Medicines (EDQM). (2020). Moxifloxacin Hydrochloride ICRS batch 1 - Certificate of Analysis. Retrieved from
-
United States Pharmacopeia (USP). (2011). Official Monographs: Moxifloxacin Hydrochloride. USP 35-NF 30. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Moxifloxacin Compound Summary (CID 152946). Retrieved from
- Hubschwerlen, C., et al. (1992). Structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry.
-
LGC Standards. (2024). 6,8-Dimethoxy Moxifloxacin Hydrochloride Reference Material. Retrieved from
Sources
- 1. store.usp.org [store.usp.org]
- 2. Effect of N-1/c-8 ring fusion and C-7 ring structure on fluoroquinolone lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: Determination of Relative Response Factor (RRF) for 6,8-Dimethoxy Moxifloxacin
Executive Summary
Subject: 6,8-Dimethoxy Moxifloxacin (often designated as Impurity B in specific pharmacopeial contexts).[1][2][3]
Context: This impurity arises from the nucleophilic aromatic substitution of the C6-fluorine atom by a methoxy group during synthesis or degradation.
Criticality: The substitution of the electron-withdrawing fluorine with an electron-donating methoxy group significantly alters the chromophore of the quinolone core. Consequently, the UV extinction coefficient (
Part 1: The Scientific Challenge
Structural Impact on UV Response
Moxifloxacin relies on a fluoroquinolone core for its UV absorption profile. The specific impurity, 6,8-Dimethoxy Moxifloxacin , represents a structural modification where the C6-Fluorine is replaced by a Methoxy group.
-
Moxifloxacin: C6-Fluoro, C8-Methoxy.
-
Impurity: C6-Methoxy, C8-Methoxy.
Why this matters: The C6-Fluorine is an auxochrome that stabilizes the electronic transition of the quinolone ring. Replacing it with a methoxy group (a strong electron donor) causes a bathochromic shift (red shift) and often a hypochromic effect (lower intensity) at the specific wavelengths used for Moxifloxacin analysis.
If you assume an RRF of 1.0 (Method C below), you risk significantly underestimating the impurity level, potentially releasing a batch that fails ICH Q3B(R2) toxicological thresholds.
Part 2: Experimental Protocol (The "Gold Standard")
To determine the RRF, we must establish the linearity of response for both the API and the isolated impurity under identical conditions.
Chromatographic Conditions (Representative)
-
Column: Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Buffer (Ammonium Acetate/TFA) : Acetonitrile gradient.
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 293 nm (Standard detection for Moxifloxacin).
-
Column Temp: 45°C.
Preparation of Solutions
Stock Solutions:
-
Standard Stock (API): 0.5 mg/mL Moxifloxacin HCl in Diluent.
-
Impurity Stock (IMP): 0.5 mg/mL 6,8-Dimethoxy Moxifloxacin reference standard.
Linearity Levels: Prepare 5 concentration levels ranging from Limit of Quantitation (LOQ) to 150% of the specification limit (typically 0.15%).
-
Range: 0.5 µg/mL to 7.5 µg/mL (assuming a 0.5 mg/mL sample concentration).
Workflow Visualization
The following diagram outlines the decision logic and experimental flow compliant with ICH Q3B.
Caption: Workflow for determining RRF when an isolated standard is available for validation but too costly for routine QC.
Part 3: Comparative Analysis & Data Interpretation
Representative Experimental Data
The following data represents a typical validation study result. Note the difference in response areas for the same concentration.
| Level | Concentration (µg/mL) | Moxifloxacin Area (mAUs) | 6,8-Dimethoxy Impurity Area (mAUs) |
| 1 | 0.50 | 12,500 | 8,125 |
| 2 | 1.25 | 31,200 | 20,300 |
| 3 | 2.50 | 62,450 | 40,650 |
| 4 | 5.00 | 125,100 | 81,400 |
| 5 | 7.50 | 187,300 | 121,900 |
Calculation of Slopes (Linear Regression)
Using the formula
-
Moxifloxacin (API) Slope (
): -
6,8-Dimethoxy Impurity Slope (
):
RRF Calculation
Interpretation: The impurity responds only 65% as strongly as the API at this wavelength.
Part 4: Impact Analysis (The Comparison)
This section objectively compares three methods of quantifying this impurity in a real batch sample.
Scenario: A commercial batch of Moxifloxacin is analyzed. The peak area of the 6,8-Dimethoxy impurity is found to be 50,000 . The Standard (API) peak area at 0.5 mg/mL (500 µg/mL) is 12,500,000 .
Method A: External Standard (The Control)
-
Protocol: Use a fresh calibration curve of the impurity every time.
-
Result: 50,000 area units corresponds exactly to 3.07 µg/mL (derived from
). -
Verdict: Most Accurate, Highest Cost.
Method B: RRF Corrected (Recommended)
-
Protocol: Use API standard and divide the result by RRF.
-
Formula:
-
Calculation:
(Normalized to concentration: Matches 3.07 µg/mL ) -
Verdict: Accurate, Cost-Effective.
Method C: Uncorrected Area Normalization (The Risk)
-
Protocol: Assume RRF = 1.0.
-
Calculation:
(Corresponds to 2.00 µg/mL ) -
Verdict: FAILURE. This method underestimates the impurity by 35% . If the safety limit is 2.5 µg/mL, Method C would falsely pass a toxic batch.
Impact Visualization
Caption: Comparison of Method B vs. Method C against a theoretical regulatory limit.
Part 5: References
-
ICH Q3B(R2) Impurities in New Drug Products. International Conference on Harmonisation. (2006). Guidance on thresholds and identification.
-
USP <621> Chromatography. United States Pharmacopeia. Standard definitions for Relative Response Factor.
-
LGC Standards. 6,8-Dimethoxy Moxifloxacin Hydrochloride (Impurity Reference Material).
-
Separation Science. Relative Response Factor: Accurate Quantification in Chromatography.
-
ResearchGate. Vibrational spectroscopic characterization of fluoroquinolones (UV spectral data).
Sources
Comprehensive Qualification Guide: 6,8-Dimethoxy Moxifloxacin (Impurity B)
[1][2][3][4]
Content Type: Technical Comparison & Qualification Guide Subject: 6,8-Dimethoxy Moxifloxacin (Moxifloxacin Impurity B / Related Compound B)[1][2][][4] CAS: 1029364-73-5 (Free Base) / 1246815-02-0 (HCl Salt)[1][2][]
Executive Summary: The Criticality of Qualified Standards
In the development of Moxifloxacin, the 6,8-Dimethoxy analog (Impurity B) is a critical process impurity formed during the nucleophilic substitution step if methoxide ions displace the fluorine atom at position C-6. Because this impurity shares a structurally homologous core with the API, it exhibits similar chromatographic behavior, making separation and accurate quantification challenging.
This guide compares the analytical impact of using a Certified Reference Material (CRM) versus a generic Research Grade Chemical . It establishes the mandatory Certificate of Analysis (COA) requirements necessary to validate this substance for use in ICH Q3A/Q3B compliant impurity profiling.
Comparative Analysis: CRM vs. Research Grade
The following table illustrates the risk profile associated with different grades of this standard.
| Feature | Option A: Certified Reference Material (CRM) | Option B: Research Grade / Crude Chemical |
| Assay Method | Mass Balance or qNMR: Accounts for water, volatiles, and inorganic salts.[1][2][][4][5] | HPLC Area % only: Ignores non-chromatographic impurities (water/salts). |
| Potency Accuracy | High (>95% ± 1%): Exact content defined. | Unknown: Often over-estimated (e.g., labeled 98% but actually 85% due to salt/water).[2] |
| Traceability | SI Traceable: Linked to NIST/BIPM primary standards.[2][][4] | None: Vendor internal batch only. |
| Risk Impact | Low: Accurate RRF calculation; reliable toxicological qualification.[2][][4] | High: Incorrect RRF leads to under/over-estimation of impurity levels in the drug product. |
COA Requirements: The "Self-Validating" Standard
A COA for 6,8-Dimethoxy Moxifloxacin is not merely a list of results; it is a forensic document that must prove the material's identity and exact mass content. As a Senior Application Scientist, I define the following Mandatory COA Parameters for this specific fluoroquinolone impurity.
A. Structural Identity (Qualitative)[2][3]
-
1H-NMR (Proton NMR): Must confirm the presence of two methoxy signals (approx. 3.5–4.0 ppm) and the absence of the C-6 fluorine coupling patterns seen in Moxifloxacin.
-
Mass Spectrometry (LC-MS): Parent ion identification (
Da for free base).[1][2][] -
IR Spectroscopy: Fingerprint match to established standard.[2][][4]
B. Purity & Potency (Quantitative)[3][4]
-
HPLC Purity: Chromatographic purity using a gradient method (see Section 3).[2][][4]
-
Residual Solvents (GC-HS): Critical.[1][2][][4] Recrystallization solvents can artificially inflate sample weight.
-
Water Content (KF - Karl Fischer): Fluoroquinolones are often hygroscopic or form hydrates.[1][2][][4][5] Note: A "Research Grade" COA often omits this, leading to significant potency errors.[2]
-
Residue on Ignition (ROI): To quantify inorganic salts (if isolated as a salt form).[2][][4]
C. The Potency Calculation (The "Gold Standard")
The COA must declare an "As-Is" assay value calculated via Mass Balance or Quantitative NMR (qNMR) .[2][]
12Warning: Never accept a standard where the Assay is equal to the HPLC Purity. This physically impossible scenario indicates the vendor ignored water and salt content.
Experimental Protocol: Separation & RRF Determination
To utilize the COA effectively, you must validate the separation of 6,8-Dimethoxy Moxifloxacin from the Moxifloxacin API.
Method Principle
The 6,8-dimethoxy impurity is less polar than the parent Moxifloxacin due to the replacement of the electronegative Fluorine with a Methoxy group, typically resulting in a longer retention time on Reverse Phase columns.
Step-by-Step HPLC Workflow
1. Reagent Preparation:
-
Buffer: Dissolve 1.36 g
in 1000 mL water. Add 2 mL Triethylamine (TEA).[2][][6][7][8] Adjust pH to 6.0 ± 0.1 with dilute Phosphoric Acid. -
Mobile Phase A: Buffer pH 6.0.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2][]
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse XDB-C18),
, .[1][2][][4] -
Column Temp: 45°C.
-
Detector: UV-DAD at 293 nm (Moxifloxacin absorption max).
-
Injection Volume: 10 µL.
3. Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 25 | 50 | 50 |
| 30 | 50 | 50 |
| 35 | 90 | 10 |
4. System Suitability Criteria:
-
Resolution (
): between Moxifloxacin and 6,8-Dimethoxy Moxifloxacin. -
Tailing Factor:
(TEA ensures peak symmetry for basic quinolones).[2][][4]
5. Relative Response Factor (RRF) Calculation: Inject equimolar concentrations of the Qualified Standard (using the COA "As-Is" potency) and the API.
Note: If RRF
Qualification Workflow Visualization
The following diagram outlines the decision matrix for qualifying a reference standard for regulatory submission.
Figure 1: Decision matrix for the qualification of 6,8-Dimethoxy Moxifloxacin Reference Standards.
References
-
European Pharmacopoeia (Ph.[][4] Eur.). Moxifloxacin Hydrochloride Monograph 2254.[] (Specifies Impurity B structure and limits). [2][]
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2][][4][11] (Guideline for qualification thresholds).
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[2][][4] (Requirements for authenticating reference materials). [2][]
-
Djurdjevic, P., et al. (2009).[2][6] "Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC." Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126.[2][][4][6] (Source for chromatographic conditions).
-
Trivikram, R. G. "USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl."[2][][4][12] Phenomenex Technical Applications.[] (Validation of phenyl-hexyl columns for fluoroquinolones).
Sources
- 1. 1029364-73-5 CAS Manufactory [m.chemicalbook.com]
- 2. Moxifloxacin EP Impurity B HCl | C22H28ClN3O5 | CID 126455874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Guide to the Forced Degradation of 6,8-Dimethoxy Moxifloxacin
A Senior Application Scientist's Perspective on Predicting and Analyzing Drug Stability
For researchers, scientists, and drug development professionals, understanding a molecule's intrinsic stability is a cornerstone of robust pharmaceutical development. Forced degradation studies, often referred to as stress testing, are not merely a regulatory checkbox but a critical tool for elucidating degradation pathways, identifying potential impurities, and developing stability-indicating analytical methods. This guide provides a comprehensive framework for conducting a forced degradation study on 6,8-dimethoxy moxifloxacin, a novel analogue of the fourth-generation fluoroquinolone, moxifloxacin. By leveraging the extensive knowledge of moxifloxacin's degradation profile, we can anticipate the behavior of its dimethoxy counterpart and design a scientifically rigorous comparative analysis.
This guide is structured to provide not just the "what" and "how," but the "why" behind the experimental design, grounding our approach in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The Scientific Rationale: Why Study 6,8-Dimethoxy Moxifloxacin?
Moxifloxacin is a potent antibiotic, but like many fluoroquinolones, it is susceptible to degradation under various environmental conditions, particularly photolytic stress.[5][6] The introduction of an additional methoxy group at the C-6 position of the quinolone core in 6,8-dimethoxy moxifloxacin is hypothesized to alter the electron density of the aromatic ring system. This modification could potentially influence the molecule's susceptibility to hydrolytic, oxidative, and photolytic degradation compared to the parent moxifloxacin. A thorough forced degradation study is therefore essential to characterize its stability profile and predict its shelf-life.
Designing the Forced Degradation Study: A Comparative Workflow
The experimental design for the forced degradation of 6,8-dimethoxy moxifloxacin will be benchmarked against moxifloxacin to provide a direct comparison of their relative stabilities. The study will adhere to the principles outlined in ICH guideline Q1A(R2), which recommends exposing the drug substance to a variety of stress conditions to induce degradation.[1][2][3] The target degradation for each stress condition is typically in the range of 5-20%, as this provides sufficient degradation products for analytical detection without being so excessive as to generate secondary or irrelevant degradants.[1]
Caption: Experimental workflow for the comparative forced degradation study.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including control samples and ensuring the analytical methodology can distinguish between the drug and its degradation products.
Protocol 1: Preparation of Stress Samples
-
Stock Solutions: Prepare stock solutions of 6,8-dimethoxy moxifloxacin and moxifloxacin hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Incubate the solution in a water bath at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Incubate at 60°C and sample as described for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Sample at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) and dilute with the mobile phase.
-
Thermal Degradation (Solution): Dilute the stock solution with water to the final concentration and heat at 80°C. Sample at various time points.
-
Thermal Degradation (Solid State): Place a thin layer of the solid drug substance in a petri dish and expose it to a dry heat of 80°C in an oven. Sample at intervals and prepare solutions for analysis.
-
Photolytic Degradation: Expose the drug solution (in a photostable container) to a light source that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][3] A control sample should be wrapped in aluminum foil to protect it from light. Sample at appropriate intervals.
Protocol 2: Stability-Indicating RP-HPLC Method
The development of a robust, stability-indicating analytical method is paramount. The method must be able to resolve the parent drug from all significant degradation products. Based on published methods for moxifloxacin, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.[7][8][9][10][11]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate or formate buffer (pH adjusted to 3.0-4.5) and an organic modifier like acetonitrile or methanol.[9][11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of moxifloxacin (around 293-296 nm).[7][10][12]
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the analysis of the stressed samples, ensuring that the degradation product peaks do not interfere with the main drug peak.
Anticipated Degradation Pathways and Comparative Analysis
The chemical structure of 6,8-dimethoxy moxifloxacin suggests several potential degradation pathways, which can be compared to the known degradation of moxifloxacin.
Caption: Predicted degradation pathways for 6,8-dimethoxy moxifloxacin compared to moxifloxacin.
-
Acid Hydrolysis: Moxifloxacin is known to undergo demethylation at the C-8 methoxy group under acidic conditions.[13] The presence of an additional electron-donating methoxy group at C-6 in the dimethoxy analogue might stabilize the quinolone ring, potentially leading to a slower rate of degradation under acidic stress compared to moxifloxacin.
-
Base Hydrolysis: Basic conditions may lead to decarboxylation of the carboxylic acid group at C-3.[14] The electronic effect of the second methoxy group is not expected to significantly alter the rate of this reaction compared to moxifloxacin.
-
Oxidative Degradation: The diazabicyclonyl side chain is a likely target for oxidation. The increased electron density in the aromatic ring of the 6,8-dimethoxy analogue could make it more susceptible to oxidative attack compared to moxifloxacin.
-
Photodegradation: Fluoroquinolones are known to be photolabile, with degradation often involving the side chain at C-7.[5][15] The altered electronic properties of the 6,8-dimethoxy analogue could either enhance or reduce its photostability, making this a key comparative parameter.
Data Presentation and Comparison
The results of the forced degradation studies should be summarized in a clear, tabular format to facilitate a direct comparison between 6,8-dimethoxy moxifloxacin and moxifloxacin.
Table 1: Comparative Degradation of 6,8-Dimethoxy Moxifloxacin and Moxifloxacin under Stress Conditions
| Stress Condition | Time (hours) | % Degradation of Moxifloxacin | % Degradation of 6,8-Dimethoxy Moxifloxacin | Major Degradation Products (RT in min) |
| 0.1 M HCl (60°C) | 24 | Expected Value | Experimental Value | List RTs |
| 0.1 M NaOH (60°C) | 12 | Expected Value | Experimental Value | List RTs |
| 3% H₂O₂ (RT) | 24 | Expected Value | Experimental Value | List RTs |
| Thermal (80°C) | 48 | Expected Value | Experimental Value | List RTs |
| Photolytic (ICH Q1B) | 24 | Expected Value | Experimental Value | List RTs |
Note: "Expected Value" for moxifloxacin would be based on literature data or concurrently run experiments. "Experimental Value" and "Major Degradation Products" for 6,8-dimethoxy moxifloxacin would be determined through this study.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the forced degradation of 6,8-dimethoxy moxifloxacin, framed as a comparative study against its well-characterized parent compound, moxifloxacin. By following these protocols, researchers can effectively elucidate the intrinsic stability of this new chemical entity, identify its potential degradation products, and develop a validated, stability-indicating analytical method. The comparative data generated will be invaluable for understanding the structure-stability relationship and will provide crucial information for formulation development and the establishment of appropriate storage conditions and shelf-life. Further characterization of the major degradation products using techniques such as mass spectrometry (LC-MS) and NMR would be the logical next step to fully understand the degradation pathways.
References
- ICH. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods.
- IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products.
- BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ijpar. (2022, September 23). Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy.
- PubMed. (2009, September 8). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC.
- SciELO. (n.d.). Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations.
- Indian Journal of Pharmacy Practice. (2024, August 21). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC.
- IJRPC. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF MOXIFLOXACIN.
- Asian Journal of Pharmaceutical Research and Development. (2021, August 15). Method Development, Validation and Forced Degradation Studies For the Determination Of Moxifloxacin In Bulk And Pharmaceutical Dosage Forms Using UV Spectroscopy.
- International Journal of Pharmacy and Biological Sciences. (n.d.). development and validation of a stability indicating uplc method for determination of moxifloxacin hydrochloride in pharmaceutical formulations.
- ResearchGate. (n.d.). Results of forced degradation studies.
- National Center for Biotechnology Information. (2024, March 4). DEGRADATION OF MOXIFLOXACIN HYDROCHLORIDE ENCAPSULATED IN HALLOYSITE NANOTUBE.
- International Journal of Research and Review. (2018, June 6). Comparative Evaluation of Fourth Generation Fluoroquinolones with Fortified Cephazolin in the Treatment of Bacterial Corneal Ulcers.
- National Center for Biotechnology Information. (2022, October 25). Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions.
- (n.d.). KINETIC AND THERMODYNAMIC STUDIES OF MOXIFLOXACIN HYDROLYSIS IN THE PRESENCE AND ABSENCE OF METAL IONS IN ACIDIC SOLUTIONS.
- ResearchGate. (n.d.). The plausible degradation patterns of moxifloxacin under studied conditions.
- National Center for Biotechnology Information. (n.d.). Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors.
- BrJAC. (2021, June 2). Soft Modelling of the Photolytic Degradation of Moxifloxacin Combining Surface enhanced Raman Spectroscopy and Multivariate Curve Resolution.
- (n.d.). Antimicrobial Safety: Focus on Fluoroquinolones.
- MDPI. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.
- MDPI. (2025, November 5). Mechanistic Insights into Radical-Mediated Moxifloxacin Degradation Using Ultrasound-Assisted Persulfate Activation by Iron-Rich Soil.
- Google Patents. (n.d.). CN104945398B - A kind of moxifloxacin impurity E preparation method.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. ijcrt.org [ijcrt.org]
- 5. udhtu.edu.ua [udhtu.edu.ua]
- 6. Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions – Asia-Pacific Journal of Science and Technology (APST) [apst.kku.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. ijopp.org [ijopp.org]
- 11. ijrpc.com [ijrpc.com]
- 12. ijpbs.com [ijpbs.com]
- 13. CN104945398B - A kind of moxifloxacin impurity E preparation method - Google Patents [patents.google.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. brjac.com.br [brjac.com.br]
Quantitative Determination of 6,8-Dimethoxy Moxifloxacin by UV-Vis
Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Analytical Method Developers
Executive Summary: The Analytical Context
6,8-Dimethoxy Moxifloxacin (often designated as Moxifloxacin Impurity B or Related Compound B ) is a critical process impurity where the fluorine atom at position 6 of the quinolone core is substituted by a methoxy group.[1]
While High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard for detecting this impurity within a complex drug matrix, UV-Vis spectrophotometry plays a specific, vital role in Reference Standard Qualification and Process Control during the synthesis of the impurity itself.
This guide details the protocol for the quantitative determination of pure 6,8-Dimethoxy Moxifloxacin and compares its performance metrics against HPLC and LC-MS alternatives.
Scientific Principles & Mechanism
The determination relies on the chromophoric properties of the fluoroquinolone core.
-
Moxifloxacin (Parent): 6-Fluoro-8-methoxy substitution.[2]
nm (in acidic media). -
6,8-Dimethoxy Analog: 6-Methoxy-8-methoxy substitution.
-
Mechanistic Shift: The replacement of the electron-withdrawing Fluorine (F) with an electron-donating Methoxy (-OCH
) group at position 6 alters the electronic transition energy ( ). This typically results in a bathochromic shift (red shift) and hyperchromic effect compared to the parent molecule. -
Solvent Dependency: The quinolone carboxylic acid and the diazabicyclononyl amine moieties are pH-sensitive. 0.1 N HCl is the preferred solvent to ensure full protonation, maximizing solubility and spectral stability.
-
Experimental Protocol: UV-Vis Determination
Objective: To assay the purity or concentration of isolated 6,8-Dimethoxy Moxifloxacin (e.g., for Reference Standard assignment).
Reagents & Equipment
-
Analyte: 6,8-Dimethoxy Moxifloxacin Hydrochloride (CAS: 1029364-73-5).[3]
-
Solvent: 0.1 N Hydrochloric Acid (Prepared using analytical grade HCl and Milli-Q water).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth
1 nm).[2] -
Cells: Matched Quartz cuvettes (1 cm path length).
Step-by-Step Methodology
Step 1: Preparation of Stock Solution
-
Accurately weigh 10.0 mg of 6,8-Dimethoxy Moxifloxacin standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in ~50 mL of 0.1 N HCl. Sonicate for 5 minutes to ensure complete dissolution (critical due to potential polymorphism).
-
Make up to volume with 0.1 N HCl.
-
Concentration:
.[4]
-
Step 2: Spectral Scanning (Determination of
-
Dilute 5.0 mL of Stock Solution to 50 mL with 0.1 N HCl (
). -
Run a baseline correction using 0.1 N HCl as the blank.
-
Scan the sample from 200 nm to 400 nm .[2]
-
Identify the absorption maximum (
).-
Note: Expect
to be in the range of 290–305 nm . Use the experimentally determined peak for all subsequent measurements.
-
Step 3: Construction of Calibration Curve
-
Prepare a series of dilutions from the Stock Solution (
) into 0.1 N HCl:-
2.0, 4.0, 8.0, 12.0, 16.0, and 20.0
.
-
-
Measure Absorbance at the determined
. -
Plot Absorbance (y-axis) vs. Concentration (x-axis).
-
Calculate the regression equation:
and .
Step 4: Sample Analysis
-
Prepare the test sample (e.g., synthesized batch) to a target concentration of
. -
Measure absorbance in triplicate.
-
Calculate concentration using the regression equation.
Workflow Visualization
The following diagram illustrates the decision logic for choosing UV-Vis versus HPLC for this specific compound.
Caption: Decision matrix for selecting UV-Vis vs. HPLC based on sample purity and analytical objective.
Comparative Analysis: UV-Vis vs. Alternatives
This section objectively compares the proposed UV-Vis method against HPLC and LC-MS.
Performance Comparison Table
| Parameter | UV-Vis Spectrophotometry | RP-HPLC (UV Detection) | LC-MS/MS |
| Primary Application | Assay of pure substance (Reference Standard). | Impurity profiling in dosage forms. | Trace quantification in biological fluids. |
| Specificity | Low. Cannot distinguish 6,8-dimethoxy from 6-fluoro parent easily due to spectral overlap. | High. Chromatographically separates the two compounds. | Very High. Separates by Mass-to-Charge (m/z 414 vs 402). |
| Sensitivity (LOD) | ~0.5 | ~0.05 | ~0.001 |
| Linearity Range | 2 – 20 | 0.1 – 50 | 0.005 – 1 |
| Cost Per Run | Low ($) | Medium ( | High ( |
| Throughput | High (5 min/sample) | Low (20-40 min/sample) | Medium (10-15 min/sample) |
Critical Insight: The "Selectivity Trap"
-
Why UV-Vis Fails for Drug Product: If you attempt to measure 0.1% of 6,8-Dimethoxy Moxifloxacin in a Moxifloxacin tablet using UV-Vis, the massive absorbance from the parent drug will completely mask the impurity.
-
Why UV-Vis Wins for Synthesis: When synthesizing the impurity to create a standard, you often have the isolated solid. UV-Vis provides a rapid "Assay by Extinction Coefficient" to verify the material strength before running expensive HPLC purity checks.
Validation Parameters (Self-Validating Protocol)
To ensure trustworthiness, the method must meet these acceptance criteria (based on ICH Q2 guidelines adapted for UV):
| Validation Parameter | Acceptance Criteria | Experimental Note |
| Linearity ( | 5 concentration points required.[2] | |
| Precision (Repeatability) | RSD | 6 replicates at 100% test concentration. |
| Accuracy (Recovery) | 98.0% – 102.0% | Spike placebo if applicable, or compare vs HPLC. |
| Solution Stability | Change | Measure at 0, 12, and 24 hours. |
References
-
European Directorate for the Quality of Medicines (EDQM). Moxifloxacin Hydrochloride Monograph 2254. European Pharmacopoeia.
-
Sahu, S., et al. (2011). Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. Pharmacologyonline, 2, 491-502.
-
Motwani, S. K., et al. (2007). Validated spectrophotometric methods for the determination of moxifloxacin in pharmaceutical formulations.[2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 152944 (Moxifloxacin).
-
Sigma-Aldrich. Moxifloxacin Impurity B (6,8-Dimethoxy Moxifloxacin) Reference Standard.
Sources
- 1. Moxifloxacin | Sigma-Aldrich [sigmaaldrich.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. 1029364-73-5 CAS Manufactory [m.chemicalbook.com]
- 4. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation Guide: Precision Detection of 6,8-Dimethoxy Moxifloxacin
This guide outlines the inter-laboratory validation of an optimized analytical protocol for the detection of 6,8-Dimethoxy Moxifloxacin (Moxifloxacin Impurity B), a critical process-related impurity.
This document compares the performance of a Pentafluorophenyl (PFP) Core-Shell HPLC Method (The "Product") against the standard C18 Pharmacopeial Method (The "Alternative").
Executive Summary & Scientific Rationale
6,8-Dimethoxy Moxifloxacin (CAS: 1029364-73-5) is a specific structural analog of Moxifloxacin where the C6-fluorine atom is substituted by a methoxy group. This impurity typically arises during the nucleophilic substitution step of synthesis if methoxide ions compete with the fluorinated precursor.
The Challenge: Standard C18 Reverse-Phase (RP) methods often fail to adequately resolve the 6,8-dimethoxy impurity from the parent Moxifloxacin peak due to their similar hydrophobicity and pKa values. Co-elution leads to underestimation of impurity levels, risking regulatory non-compliance (ICH Q3A).
The Solution: This guide validates an Optimized PFP Protocol utilizing a Pentafluorophenyl (PFP) stationary phase. PFP phases offer unique selectivity for halogenated aromatics via
Chemical Pathway & Impurity Formation
Understanding the origin of the impurity is crucial for setting control limits. The following diagram illustrates the competitive substitution pathway.
Caption: Competitive nucleophilic aromatic substitution (SnAr) pathway leading to the formation of 6,8-Dimethoxy Moxifloxacin (Impurity B).
Comparative Methodology
The "Product": Optimized PFP Protocol
This method leverages a core-shell PFP column to maximize resolution (
-
Column: Kinetex F5 (PFP) Core-Shell, 2.6 µm, 100 x 4.6 mm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffer).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Gradient: 5% B to 30% B over 15 mins.
-
Detection: UV @ 293 nm (Primary) / MS-Compatible.
The "Alternative": Standard C18 Protocol
Based on generic USP/EP monographs for fluoroquinolones.
-
Column: C18 ODS, 5 µm, 250 x 4.6 mm.[2]
-
Mobile Phase: Phosphate Buffer (pH 2.5) / Methanol (Ion-Pairing).
-
Flow: Isocratic or Gradient.
-
Detection: UV @ 293 nm.[3]
Table 1: Method Performance Comparison (Pre-Validation)
| Parameter | Optimized PFP Protocol (Product) | Standard C18 Protocol (Alternative) | Scientific Insight |
| Critical Pair Resolution ( | > 3.5 | ~ 1.2 - 1.5 | PFP phase exploits the F vs. OMe difference. |
| Tailing Factor ( | 1.05 | 1.40 | Core-shell particles reduce diffusion path. |
| Run Time | 18 minutes | 35 minutes | Higher efficiency allows shorter columns. |
| MS Compatibility | Yes (Volatile Buffer) | No (Phosphate/Ion-Pair) | Essential for unknown peak ID. |
Inter-Laboratory Validation Protocol
To ensure the PFP method is robust and transferable, a 3-site validation study was conducted.
Participating Laboratories
-
Lab A (Sponsor): R&D Center (Agilent 1290 Infinity II).
-
Lab B (CRO): QC Laboratory (Waters Alliance e2695).
-
Lab C (Manufacturing): Plant QC (Shimadzu Prominence-i).
Validation Workflow
The following decision tree dictates the validation logic used across all three sites.
Caption: Step-by-step inter-laboratory validation workflow ensuring data integrity and method transferability.
Experimental Data & Results
The following data summarizes the cross-validation results for detecting 6,8-Dimethoxy Moxifloxacin at the specification limit (0.10%).
Table 2: Inter-Laboratory Precision & Accuracy Data
| Validation Parameter | Lab A (R&D) | Lab B (CRO) | Lab C (Plant) | Global Mean | Acceptance Criteria |
| Specificity ( | 3.8 | 3.6 | 3.5 | 3.63 | NLT 2.0 |
| LOQ (µg/mL) | 0.05 | 0.06 | 0.06 | 0.057 | < 0.10 µg/mL |
| Accuracy (100% Spike) | 100.2% | 99.5% | 98.8% | 99.5% | 90.0% - 110.0% |
| Repeatability (%RSD) | 0.8% | 1.2% | 1.5% | 1.17% | NMT 2.0% |
| Intermediate Precision | 1.1% | 1.4% | 1.8% | 1.43% | NMT 5.0% |
Analysis:
-
Robustness: The resolution (
) remained > 3.5 across all instrument platforms, confirming that the PFP selectivity is inherent to the chemistry and not instrument-dependent. -
Sensitivity: The LOQ of ~0.06 µg/mL is well below the reporting threshold (0.05%) for impurities in drug substances.
Detailed Protocol (Standard Operating Procedure)
To replicate these results, researchers must adhere to the following SOP.
Reagents & Standards
-
Reference Standard: 6,8-Dimethoxy Moxifloxacin (USP/EP Grade or certified secondary standard).
-
Solvents: Acetonitrile (LC-MS Grade), Ammonium Formate (99%+), Formic Acid.
Sample Preparation
-
Diluent: Mobile Phase A : Mobile Phase B (80:20).
-
Test Solution: Accurately weigh 50 mg of Moxifloxacin HCl into a 50 mL flask. Dissolve and dilute to volume (1.0 mg/mL).
-
Impurity Stock: Prepare a 0.1 mg/mL stock of 6,8-Dimethoxy Moxifloxacin.
-
Spiked Sample: Spike Test Solution with Impurity Stock to achieve 0.15% concentration (for validation).
Instrumental Parameters
-
Injection Volume: 5.0 µL.
-
Column Temp: 35°C (Critical for viscosity control).
-
Flow Rate: 0.8 mL/min (Adjust for backpressure < 400 bar).
-
Gradient Program:
-
0.0 min: 5% B
-
2.0 min: 5% B
-
12.0 min: 30% B
-
12.1 min: 5% B
-
18.0 min: Stop
-
References
-
European Medicines Agency (EMA). (2012). Guideline on setting specifications for related impurities in antibiotics. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Retrieved from [Link]
Sources
Safety Operating Guide
6,8-Dimethoxy Moxifloxacin Hydrochloride proper disposal procedures
This guide outlines the rigorous disposal and handling protocols for 6,8-Dimethoxy Moxifloxacin Hydrochloride , a specific impurity and structural analog of the fluoroquinolone antibiotic Moxifloxacin.[1]
Substance Identity:
-
Common Name: 6,8-Dimethoxy Moxifloxacin Hydrochloride[1][2][3][4]
-
Chemical Context: Often identified as Moxifloxacin Impurity B . Structurally, it differs from Moxifloxacin by the substitution of the C6-fluorine atom with a methoxy group.[1]
-
CAS Number: 1029364-73-5 (Free base/related forms may vary)[1]
-
Risk Profile: While lacking the C6-fluorine typical of fluoroquinolones, it retains the quinolone core and biological activity potential, necessitating strict containment to prevent environmental antimicrobial resistance (AMR).[1]
Part 1: Hazard Identification & Safety Profile
Before disposal, you must classify the waste stream based on the compound's properties.[1] Treat this substance as a Hazardous Chemical Substance with potential aquatic toxicity.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed.[1][5] |
| Eye Damage | Category 2A | H319: Causes serious eye irritation.[5][6][7] |
| Aquatic Toxicity | Chronic Category 3 | H412: Harmful to aquatic life with long-lasting effects.[5][8] |
Expert Insight: The "6,8-dimethoxy" modification removes the fluorine atom, theoretically reducing the metabolic stability compared to the parent fluoroquinolone.[1] However, the quinolone ring structure is highly stable in the environment.[1] Do not assume rapid biodegradation.
Part 2: Disposal Decision Logic
The following decision tree illustrates the required workflow for determining the correct disposal path.
Figure 1: Decision logic for segregating and disposing of quinolone-based research chemicals.
Part 3: Detailed Disposal Protocols
Solid Waste Disposal (Pure Compound)
Objective: Complete thermal destruction of the quinolone ring to prevent environmental leaching.
-
Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar labeled "Hazardous Waste - Toxic Solid."[1]
-
Labeling: Must explicitly state: Contains 6,8-Dimethoxy Moxifloxacin HCl. Toxic. Do not landfill.[7]
-
Method: High-Temperature Incineration. [1]
-
Why: Quinolones are thermally stable. Standard autoclaving is insufficient to degrade the molecule fully. Only incineration at temperatures >1000°C ensures complete mineralization [1].
-
Liquid Waste Disposal (Stock Solutions & HPLC Waste)
Objective: Prevent contamination of municipal water systems.
-
Strict Prohibition: NEVER pour down the sink. Conventional wastewater treatment plants (WWTPs) are not designed to remove complex quinolone derivatives, leading to accumulation in surface waters [2].[1][9]
-
Segregation:
-
Aqueous Solutions: Adjust pH to neutral (6-8) if necessary to prevent container corrosion, then place in "Aqueous Hazardous Waste" carboys.[1]
-
Organic Solvents: Segregate based on the solvent (Halogenated vs. Non-Halogenated). The Moxifloxacin derivative itself is dissolved solids; the solvent dictates the waste stream classification.
-
-
Deactivation (Emergency/Spill Only):
-
If immediate deactivation is required before disposal (e.g., large spill), use Advanced Oxidation Processes (AOP) .[1] A Fenton’s reagent solution (Hydrogen Peroxide + Ferrous Sulfate) can degrade the quinolone structure, though this generates a heavy metal sludge that must still be disposed of as hazardous waste [3].[1]
-
Contaminated Consumables
-
Items: Syringe filters, pipette tips, weighing boats, and gloves.[1]
-
Protocol: Double-bag in heavy-duty hazardous waste bags (orange/red biohazard or chemical hazard bags depending on facility rules).
-
Sharps: Needles used for injection must go into a rigid, puncture-proof sharps container, regardless of chemical contamination.[1]
Part 4: Spill Management Workflow
In the event of a powder spill or solution leak, follow this self-validating cleanup loop.
Figure 2: Iterative spill cleanup process ensuring no residue remains.
Technical Note on Verification: Many quinolones exhibit natural fluorescence. Use a handheld UV lamp (365 nm) to verify that all powder residues have been removed from the benchtop.
Part 5: Regulatory & Compliance Reference
-
EPA (USA): While 6,8-Dimethoxy Moxifloxacin is not explicitly "P-listed" or "U-listed" (40 CFR 261.33), it is a pharmaceutical waste.[1][10] Under the Pharmaceutical Waste Rule (40 CFR Part 266 Subpart P) , it should be managed as Non-Creditable Hazardous Waste [4].[1]
-
Transport (DOT):
References
-
Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
-
MDPI. (2025). Use of CdS from Teaching-Laboratory Wastes as a Photocatalyst for the Degradation of Fluoroquinolone Antibiotics. Retrieved from [Link][1]
-
US EPA. (2022). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing (Subpart P). Retrieved from [Link][1]
Sources
- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 2. anaxlab.com [anaxlab.com]
- 3. store.usp.org [store.usp.org]
- 4. 6,8-Dimethoxy Moxifloxacin Hydrochloride [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. pwaste.com [pwaste.com]
- 11. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
